tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
tert-butyl 3-iodopyrazolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12IN3O2/c1-11(2,3)17-10(16)15-9-7(8(12)14-15)5-4-6-13-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKLWSNHFSFXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=N2)C(=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate physical properties
An In-depth Technical Guide to tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key heterocyclic building block in medicinal chemistry. This document details the compound's structure, physical properties, and safety and handling protocols. Furthermore, it outlines a robust, two-step synthesis methodology, including the iodination of the core scaffold and subsequent N-Boc protection. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting kinases and other enzymes where the pyrazolo[3,4-b]pyridine scaffold is a privileged motif.
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of a wide range of biologically active molecules, demonstrating significant potential in oncology, immunology, and virology. The introduction of an iodine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of diverse chemical space. The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen modulates the reactivity of the heterocyclic system and enhances solubility in organic solvents, making it an ideal intermediate for multi-step syntheses. This guide will delve into the essential technical details of this compound, providing a foundation for its effective utilization in research and development.
Molecular Structure and Properties
The structural and physical properties of this compound are summarized below.
General Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 920036-34-6 |
| Molecular Formula | C₁₁H₁₂IN₃O₂[1] |
| Molecular Weight | 345.14 g/mol [1] |
| Canonical SMILES | CC(C)(C)OC(=O)N1N=C(I)C2=CC=NC=C12 |
Physical Properties
While experimentally determined data for the melting and boiling points are not extensively published, supplier information and data from closely related compounds suggest that this compound is a solid at room temperature.
| Property | Value |
| Physical Form | Solid |
| Purity | Typically ≥95% |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |
Synthesis and Purification
The synthesis of this compound can be efficiently achieved through a two-step process. This involves the initial iodination of the commercially available 1H-pyrazolo[3,4-b]pyridine, followed by the protection of the pyrazole nitrogen with a tert-butoxycarbonyl group.
Synthesis Workflow
Sources
A Comprehensive Technical Guide to tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 920036-34-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a cornerstone in contemporary drug discovery, recognized for its versatile role as a "privileged scaffold." This bicyclic heterocyclic system, which elegantly fuses a pyrazole and a pyridine ring, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and aromatic properties. This architecture allows for multifaceted interactions with a wide array of biological targets, making it a highly sought-after motif in the design of novel therapeutics. Among the numerous derivatives of this scaffold, tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate emerges as a pivotal building block, particularly in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1]
The strategic placement of an iodine atom at the 3-position renders this molecule an exceptionally versatile handle for a variety of palladium-catalyzed cross-coupling reactions. This functionality, combined with the transient protection of the pyrazole nitrogen with a tert-butyloxycarbonyl (Boc) group, provides medicinal chemists with a robust platform for the systematic exploration of chemical space and the generation of diverse compound libraries. This guide offers an in-depth exploration of the synthesis, properties, and synthetic applications of this key intermediate, providing field-proven insights for its effective utilization in drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 920036-34-6 | |
| Molecular Formula | C₁₁H₁₂IN₃O₂ | [2] |
| Molecular Weight | 345.14 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Solubility | Not explicitly stated, likely soluble in common organic solvents |
Safety and Handling:
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[2] Store the compound in a tightly sealed container in a cool, dry place.[2]
Synthesis and Purification: A Two-Step Approach
The synthesis of this compound is logically approached through a two-step sequence starting from the commercially available 1H-pyrazolo[3,4-b]pyridine. This involves an initial iodination at the C3 position followed by the protection of the pyrazole nitrogen with a Boc group.
Step 1: Iodination of 1H-Pyrazolo[3,4-b]pyridine
The direct iodination of the 1H-pyrazolo[3,4-b]pyridine core is a crucial first step. The electron-rich nature of the pyrazole ring directs the electrophilic substitution to the 3-position. A well-established and high-yielding procedure is outlined below.[3]
Experimental Protocol:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in 50 mL of dimethylformamide (DMF), add potassium hydroxide (KOH) (6.6 g, 118.0 mmol).[3]
-
Stir the mixture at room temperature, then add iodine (18.7 g, 73.6 mmol) portion-wise.[3]
-
Continue stirring at room temperature for 2 hours.[3]
-
Pour the reaction mixture into brine and extract with ethyl acetate.[3]
-
Wash the combined organic extracts with brine and a saturated aqueous solution of sodium sulfate.[3]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to afford 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid (yield: 87.5%).[3]
Causality Behind Experimental Choices:
-
KOH: The use of a strong base like KOH is essential to deprotonate the pyrazole nitrogen, increasing the electron density of the heterocyclic system and facilitating the electrophilic attack by iodine.
-
DMF: This polar aprotic solvent is chosen for its ability to dissolve both the starting material and the reagents, creating a homogeneous reaction environment.
-
Recrystallization: This purification technique is effective for obtaining a highly pure product by leveraging the differential solubility of the desired compound and any impurities in the chosen solvent system.
Step 2: N-Boc Protection
The introduction of the tert-butyloxycarbonyl (Boc) group serves to protect the pyrazole nitrogen from participating in subsequent reactions and also enhances the solubility of the molecule in organic solvents. A general and reliable method for the N-Boc protection of pyrazoles is adapted here.[4]
Experimental Protocol:
-
To a solution of 3-iodo-1H-pyrazolo[3,4-b]pyridine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) at room temperature.[4]
-
Stir the reaction mixture overnight at room temperature.[4]
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with deionized water.[4]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.[4]
Causality Behind Experimental Choices:
-
Triethylamine: This organic base acts as a scavenger for the acidic byproduct formed during the reaction, driving the equilibrium towards the protected product.
-
Boc₂O: Di-tert-butyl dicarbonate is the standard reagent for introducing the Boc protecting group due to its high reactivity and the innocuous nature of its byproducts (tert-butanol and carbon dioxide).
-
Aqueous Workup: The washing steps are crucial to remove excess reagents, the triethylammonium salt, and any other water-soluble impurities.
Sources
A Comprehensive Technical Guide to tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Key Intermediate in Drug Discovery
This technical guide provides an in-depth overview of tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug development. We will delve into its chemical properties, a detailed, field-proven synthesis protocol, and its critical role as a versatile intermediate in the creation of complex bioactive molecules. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's synthesis and application.
Introduction: The Significance of the 1H-Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry.[1][2] Its structure, which results from the fusion of pyrazole and pyridine rings, has garnered significant attention due to its isosteric relationship with purine bases like adenine and guanine.[1] This structural similarity allows molecules based on this scaffold to interact with a wide range of biological targets, particularly kinases, making them a fertile ground for the discovery of novel therapeutics. The introduction of an iodine atom at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances the synthetic utility of this core, providing a handle for further molecular elaboration through cross-coupling reactions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂IN₃O₂ | [3] |
| Molecular Weight | 345.14 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Solubility | Soluble in organic solvents such as DCM, THF, and DMF | |
| CAS Number | Not explicitly found for this specific isomer. The isomer tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate has the CAS number 2385363-41-5. | [4] |
Synthesis Protocol: A Two-Step Approach to a Key Intermediate
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1H-pyrazolo[3,4-b]pyridine. This protocol is based on established methodologies for the iodination and Boc-protection of similar heterocyclic systems.
Step 1: Iodination of 1H-Pyrazolo[3,4-b]pyridine
The first step involves the regioselective iodination of the 1H-pyrazolo[3,4-b]pyridine core at the C3 position. This is a crucial transformation that installs the reactive handle for subsequent cross-coupling reactions.
Reaction Scheme:
Detailed Experimental Protocol:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Stir the mixture at room temperature until the KOH has fully dissolved.
-
Add iodine (I₂) (2.5 eq) portion-wise to the solution. The reaction is exothermic and the color will change to a dark brown.
-
Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine and a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[5]
Causality Behind Experimental Choices:
-
Solvent (DMF): DMF is an excellent polar aprotic solvent that facilitates the dissolution of both the starting material and the reagents.
-
Base (KOH): The strong base is essential for the deprotonation of the pyrazole NH, which activates the ring system towards electrophilic iodination.
-
Iodinating Agent (I₂): Molecular iodine is a readily available and effective electrophilic source of iodine.
-
Work-up: The aqueous work-up with brine and sodium thiosulfate is critical for removing inorganic salts and unreacted iodine, ensuring a cleaner crude product for purification.
Step 2: Boc-Protection of 3-iodo-1H-pyrazolo[3,4-b]pyridine
The second step involves the protection of the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis that serves two primary purposes: it prevents unwanted side reactions at the NH position in subsequent steps and it can be readily removed under acidic conditions.
Reaction Scheme:
Caption: Two-step synthesis of the target compound.
Applications in Drug Discovery: A Versatile Building Block
This compound is not typically an end-product but rather a crucial intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from two key structural features:
-
The Iodo Group: The iodine atom at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of a wide variety of substituents at this position, enabling the exploration of the chemical space around the pyrazolopyridine core.
-
The Boc Protecting Group: The Boc group provides robust protection of the pyrazole nitrogen during synthetic manipulations and can be cleanly removed under mild acidic conditions to reveal the free NH group, which can then be further functionalized or may be essential for biological activity.
The 1H-pyrazolo[3,4-b]pyridine scaffold has been identified as a core component in a number of potent kinase inhibitors, including inhibitors of TANK-binding kinase 1 (TBK1), which is implicated in innate immunity and neuroinflammation. [6]The ability to readily diversify the C3 position of the scaffold using intermediates like this compound is therefore of high value in the development of new therapeutic agents.
Logical Relationship Diagram
Caption: The role of the title compound in synthesis.
Conclusion
This compound is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward two-step synthesis from commercially available starting materials, combined with the synthetic versatility imparted by the iodo and Boc groups, makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties and synthesis is key to unlocking the full potential of the 1H-pyrazolo[3,4-b]pyridine scaffold in drug discovery.
References
-
Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
BIOFOUNT. (n.d.). tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Retrieved January 7, 2026, from [Link]
-
Krasavin, M. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]
-
MDPI. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5088. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubChem. Retrieved January 7, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of 1H-pyrazolo[3,4-b]pyridine analogues. Request PDF. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7723–7741. [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 920036-34-6|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 4. tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate CAS#: 2385363-41-5 [m.chemicalbook.com]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Structure Elucidation of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Multi-Technique Approach
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocycle in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The functionalization of this core, particularly through halogenation and nitrogen protection, yields critical building blocks for drug discovery pipelines. Tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is one such key intermediate, where the iodo-group serves as a versatile handle for cross-coupling reactions and the tert-butyloxycarbonyl (Boc) group provides robust protection of the pyrazole nitrogen. Unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth, experience-driven walkthrough of the synthesis and comprehensive structure elucidation of this compound, integrating data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy. We emphasize not only the methods themselves but the underlying chemical principles that make this a self-validating analytical workflow.
Introduction: The Strategic Importance of a Well-Characterized Building Block
In the synthesis of complex molecules, particularly for pharmaceutical applications, the principle of "garbage in, garbage out" holds absolute authority. The structural integrity of each intermediate dictates the success and efficiency of a synthetic campaign. The target molecule, this compound, is a prime example of a high-value synthetic intermediate. Its pyrazolopyridine core is a known hinge-binding motif for many kinases, the iodine at the 3-position is ideal for introducing molecular diversity via reactions like Suzuki or Sonogashira couplings, and the Boc protecting group is essential for directing reactivity and preventing unwanted side reactions.[1]
Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely an academic exercise but a critical quality control checkpoint. This guide details the logical workflow, from synthesis to final structural confirmation, explaining the causal links between experimental choices and the data obtained.
Synthetic Strategy and Rationale
The logical synthesis of the target compound begins with the commercially available 1H-pyrazolo[3,4-b]pyridine. The chosen two-step sequence involves an initial electrophilic iodination followed by nitrogen protection. This order is strategically chosen because the unprotected pyrazole nitrogen can complicate the Boc protection step, and direct iodination of the parent heterocycle is a well-established, high-yielding procedure.[2][3]
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
Step 1: Iodination of 1H-pyrazolo[3,4-b]pyridine [2][3]
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) (4.0 eq).
-
Stir the mixture until the solids dissolve, then add iodine (I₂) (2.5 eq) portion-wise at room temperature.
-
Continue stirring for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a brine solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine and aqueous sodium thiosulfate solution to quench excess iodine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Step 2: N-Boc Protection [4][5]
-
Dissolve the 3-iodo-1H-pyrazolo[3,4-b]pyridine intermediate (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (Et₃N) (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) dropwise at room temperature.
-
Stir the reaction overnight. The Boc anhydride is a superior reagent as the corresponding chloroformate is unstable.[5] The triethylamine acts as a base to deprotonate the pyrazole nitrogen, facilitating its nucleophilic attack on the Boc anhydride.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure title compound.
Structure Elucidation: An Integrated Spectroscopic Approach
The confirmation of the structure C₁₁H₁₂IN₃O₂ (MW: 345.14 g/mol ) relies on the convergence of data from multiple analytical techniques.[6][7] Each method provides a unique piece of the structural puzzle, and together they create an unambiguous picture.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. books.rsc.org [books.rsc.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
An In-depth Technical Guide to the NMR Spectroscopic Data of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Spectroscopic Landscape of a Key Pharmaceutical Intermediate
Welcome to a detailed exploration of the nuclear magnetic resonance (NMR) data for tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its structural features is paramount for its effective use in the synthesis of novel therapeutic agents. This guide, prepared from the perspective of a Senior Application Scientist, aims to provide not just raw data, but a comprehensive interpretation grounded in established spectroscopic principles. We will delve into the causality behind the observed chemical shifts and coupling constants, offering insights that are both technically accurate and field-proven.
While a complete, published, and consolidated NMR dataset for this specific molecule remains elusive in the current literature, this guide will construct a detailed and predictive analysis based on the experimentally determined NMR data of its constituent fragments and closely related analogues. By dissecting the spectra of 3-iodo-1H-pyrazolo[3,4-b]pyridine and N-Boc protected iodo-pyrazoles, we can assemble a highly accurate and reliable spectral map of the target compound.
Molecular Structure and Its Influence on the NMR Spectrum
The structure of this compound is a fascinating amalgamation of a pyrazolopyridine core, a bulky tert-butoxycarbonyl (Boc) protecting group, and a heavy iodine atom. Each of these components leaves an indelible fingerprint on the molecule's NMR spectrum.
Molecular Structure of this compound
Caption: Numbered structure of the target molecule.
The key structural features influencing the NMR spectrum are:
-
The Pyrazolopyridine Ring System: This bicyclic aromatic system will exhibit characteristic signals in the aromatic region of the ¹H NMR spectrum. The fusion of the pyrazole and pyridine rings creates a unique electronic environment for each proton.
-
The Iodine Substituent at C3: Iodine is a large, electron-withdrawing atom. Its presence will significantly deshield the adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
-
The N-Boc Protecting Group: The tert-butyl group of the Boc protector will give rise to a very strong singlet in the upfield region of the ¹H NMR spectrum, integrating to nine protons. The carbonyl group will influence the electronic environment of the pyrazole ring.
Predicted ¹H NMR Spectral Data
Based on the analysis of related compounds, the following ¹H NMR spectrum is predicted for this compound. The data for the unprotected 3-iodo-1H-pyrazolo[3,4-b]pyridine shows aromatic protons at approximately 8.64 (dd), 7.89 (dd), and 7.24 (m) ppm[1][2]. The addition of the electron-withdrawing Boc group is expected to shift these signals further downfield.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.8 - 8.9 | dd | 1H | H6 | The Boc group at N1 will withdraw electron density, deshielding all protons on the pyridine ring. H6 is adjacent to the pyridine nitrogen, leading to a downfield shift. |
| ~8.1 - 8.2 | dd | 1H | H4 | Similar to H6, H4 is deshielded by the Boc group and the fused pyrazole ring. |
| ~7.4 - 7.5 | m | 1H | H5 | H5 will be the most upfield of the aromatic protons, but still deshielded compared to the unprotected analogue. |
| ~1.7 | s | 9H | C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will produce a strong singlet in the aliphatic region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a carbon map of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of their neighbors. Data from tert-butyl 3-iodo-1H-pyrazole-1-carboxylate shows the Boc carbonyl at ~146.4 ppm, the Boc quaternary carbon at ~86.1 ppm, and the methyl carbons at ~27.9 ppm[3].
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C=O | The carbonyl carbon of the Boc group is highly deshielded. |
| ~148 | C7a | A quaternary carbon in an aromatic system, adjacent to two nitrogen atoms. |
| ~145 | C6 | Aromatic carbon adjacent to the pyridine nitrogen. |
| ~135 | C4 | Aromatic carbon deshielded by the fused pyrazole ring. |
| ~120 | C5 | Aromatic carbon. |
| ~115 | C3a | A quaternary carbon in the pyrazole ring. |
| ~87 | C(CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~70 | C3 | The carbon bearing the iodine atom will be significantly shielded by the heavy atom effect. |
| ~28 | C(CH₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
Workflow for NMR Data Acquisition and Analysis
Caption: A standardized workflow for reliable NMR data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆). The choice of solvent can influence chemical shifts, so it is crucial to report it.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥ 400 MHz for ¹H) to achieve good signal dispersion.
-
Before data acquisition, ensure the spectrometer is properly tuned and the sample is shimmed to obtain optimal resolution and line shape.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a one-dimensional ¹³C NMR spectrum. A DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary carbon detection) experiment is recommended to differentiate between CH, CH₂, CH₃, and quaternary carbons.
-
For unambiguous assignments, acquire two-dimensional NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift axis of both ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) in the ¹H spectrum.
-
Assign each signal in the ¹H and ¹³C spectra to a specific nucleus in the molecule, using the 2D correlation data to confirm connectivity.
-
Data Verification and Quality Control: A Self-Validating System
To ensure the trustworthiness of the acquired NMR data, a rigorous validation process is essential. This process cross-references different NMR experiments to build a cohesive and self-consistent structural assignment.
Flowchart for NMR Data Validation
Caption: A systematic approach to validate NMR assignments.
-
Internal Consistency: The integration of the ¹H NMR signals should correspond to the number of protons in the molecule. The number of signals in the ¹³C NMR spectrum should match the number of unique carbon atoms.
-
2D Correlation:
-
COSY: This experiment reveals which protons are coupled to each other, confirming the connectivity within the pyridine ring.
-
HSQC: This spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons and confirming the overall structure, for instance, by observing correlations from the tert-butyl protons to the Boc quaternary and carbonyl carbons.
-
-
Comparative Analysis: The obtained and assigned NMR data should be compared with the predicted values and with the known data for similar structures to ensure that the assignments are reasonable and consistent with established chemical principles.
Conclusion
The NMR spectroscopic data of this compound provides a wealth of information about its molecular structure. While a definitive, published spectrum is not yet available, a detailed and reliable prediction can be made through the careful analysis of related compounds. The Boc group and the aromatic pyrazolopyridine ring system dominate the ¹H NMR spectrum, while the iodine substituent has a significant effect on the chemical shifts of adjacent nuclei. By following a rigorous experimental and data analysis protocol, researchers can confidently acquire and interpret the NMR data for this important synthetic intermediate, paving the way for its successful application in drug discovery and development.
References
-
D'yakonov, V. A., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
-
Huang, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o650. [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
dos Santos, F. P., et al. (2014). Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ARKIVOC, 2014(iv), 38-50. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
This guide provides a detailed analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic compounds. This document will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and offer insights into the structural information that can be gleaned from a thorough analysis.
Introduction: The Structural Significance of a Key Heterocycle
This compound is a versatile building block in medicinal chemistry, frequently employed in the synthesis of kinase inhibitors and other pharmacologically active agents. The pyrazolo[3,4-b]pyridine core is a privileged scaffold, and the iodo-substituent at the 3-position provides a convenient handle for further functionalization through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen ensures regioselectivity in subsequent synthetic steps.
Accurate structural characterization is paramount in drug discovery and development. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules. This guide will provide a comprehensive understanding of the ¹H NMR spectrum of this key intermediate.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the tert-butyl group and the pyrazolo[3,4-b]pyridine core. The analysis is based on established principles of NMR spectroscopy and data from structurally similar compounds.[1][2]
The Molecular Structure and Proton Environments
To understand the ¹H NMR spectrum, it is essential to first visualize the molecular structure and identify the chemically non-equivalent protons.
Figure 1. Molecular structure of this compound with proton assignments.
The tert-Butyl Group Signal
The most characteristic signal in the spectrum will be that of the tert-butyl group of the Boc protector.[3] This signal is expected to appear as a sharp singlet in the upfield region, typically between δ 1.5 and 1.7 ppm . The nine protons of the three methyl groups are chemically and magnetically equivalent due to free rotation around the carbon-carbon single bonds, resulting in a single resonance. The integration of this peak will correspond to nine protons, making it a readily identifiable feature. For the analogous compound, tert-butyl 3-iodo-1H-pyrazole-1-carboxylate, this signal appears at 1.57 ppm.[4]
The Aromatic Protons of the Pyrazolo[3,4-b]pyridine Core
The three protons on the pyridine ring (H4, H5, and H6) will resonate in the downfield aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm . Their precise chemical shifts and splitting patterns are dictated by their electronic environment and their coupling interactions with neighboring protons. The analysis of these signals is crucial for confirming the substitution pattern of the heterocyclic core.
Based on the known spectrum of the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, we can predict the following:[1][2]
-
H6: This proton is expected to be the most deshielded due to its position alpha to the pyridine nitrogen. It will likely appear as a doublet of doublets (dd) around δ 8.6-8.8 ppm . It will exhibit coupling to H5 (ortho-coupling, ³JH5-H6) and a smaller coupling to H4 (meta-coupling, ⁴JH4-H6).
-
H4: This proton is also in an electron-deficient environment and is expected to resonate as a doublet of doublets (dd) in the range of δ 7.8-8.0 ppm . It will show coupling to H5 (ortho-coupling, ³JH4-H5) and H6 (meta-coupling, ⁴JH4-H6).
-
H5: This proton will be the most shielded of the three aromatic protons and is anticipated to appear as a triplet of doublets (td) or a more complex multiplet around δ 7.2-7.4 ppm . It will be coupled to both H4 and H6 with larger ortho-coupling constants.
The introduction of the bulky and electron-withdrawing Boc group at the N1 position is expected to cause a slight downfield shift for all the aromatic protons compared to the parent compound.
Coupling Constants
The coupling constants (J) provide valuable information about the connectivity of the protons. For the pyrazolo[3,4-b]pyridine system, we can predict the following approximate coupling constants based on literature values for pyridines and related heterocycles:[5]
-
³JH5-H6 (ortho-coupling): ~ 4.5 - 5.5 Hz
-
³JH4-H5 (ortho-coupling): ~ 7.5 - 8.5 Hz
-
⁴JH4-H6 (meta-coupling): ~ 1.5 - 2.0 Hz
These coupling constants are consistent with those observed for the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, which are reported as J = 4.8, 1.6, and 8.4 Hz.[1][2]
Predicted ¹H NMR Data Summary
The predicted ¹H NMR data for this compound in CDCl₃ at 400 MHz is summarized in the table below.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.7 | dd | ~ 5.0, 1.8 | 1H | H6 |
| ~ 7.9 | dd | ~ 8.2, 1.8 | 1H | H4 |
| ~ 7.3 | t | ~ 8.2, 5.0 | 1H | H5 |
| ~ 1.6 | s | - | 9H | C(CH₃)₃ |
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of the title compound.
Materials and Instrumentation
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
NMR spectrometer (e.g., Bruker, JEOL, Varian) with a field strength of 400 MHz or higher
-
Pipettes and vials
Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated solvent (CDCl₃ is a common choice).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a pipette, transfer the solution into a clean NMR tube.
Instrument Setup and Data Acquisition
Figure 2. Workflow for ¹H NMR Spectrum Acquisition and Analysis.
-
Locking and Shimming: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected signals (e.g., -2 to 12 ppm).
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
Data Processing
-
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
Conclusion: A Powerful Tool for Structural Verification
The ¹H NMR spectrum of this compound provides a wealth of information that is crucial for its unambiguous identification. The characteristic singlet of the tert-butyl group and the distinct pattern of the three aromatic protons in the downfield region serve as a reliable fingerprint for this important synthetic intermediate. By following the detailed experimental protocol and utilizing the predictive analysis provided in this guide, researchers can confidently characterize this compound and ensure the integrity of their synthetic endeavors.
References
-
ARKIVOC2014 , (vi), 54-71. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications2014 , 70(6), o650. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
The Journal of Chemical Physics1965 , 42(5), 1843-1844. Analysis of the NMR Spectrum of Pyridine. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Molecules2021 , 26(11), 3123. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Canadian Journal of Chemistry1988 , 66(2), 420-429. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]
-
Magnetic Resonance in Chemistry2008 , 46(10), 967-972. NMR study of 5‐substituted pyrazolo[3,4‐c]pyridine derivatives. [Link]
-
ARKIVOC2014 , (iv), 38-50. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. [Link]
-
Organic Letters2021 , 23(12), 4689–4693. Selective C–H Iodination of (Hetero)arenes. [Link]
-
UCL Discovery. Synthesis of Nitrogen Heterocycles by Hypervalent Iodine Mediated Cyclization. [Link]
-
Journal of the American Chemical Society2022 , 144(35), 16096–16105. Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. [Link]
-
Russian Chemical Reviews2020 , 89(1), 1. 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. [Link]
-
Molecules2023 , 28(24), 8049. Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. [Link]
-
The Royal Society of Chemistry. Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
The Royal Society of Chemistry. 1H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
ResearchGate. Experimental 1H NMR methods. [Link]
Sources
13C NMR of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
An In-depth Technical Guide to the ¹³C NMR of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Abstract: This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a key intermediate in medicinal chemistry and drug discovery. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure found in numerous biologically active compounds, particularly kinase inhibitors.[1] Accurate structural elucidation is paramount for ensuring compound identity, purity, and for guiding further synthetic modifications. This document details the molecular structure, the fundamental principles of ¹³C NMR spectroscopy, a validated experimental protocol for data acquisition, and a detailed interpretation of the predicted ¹³C NMR spectrum. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of complex N-heterocyclic compounds.
The pyrazolo[3,4-b]pyridine bicycle is a fused heterocyclic system that has garnered significant attention in pharmaceutical research.[2] Its structural resemblance to purine has made it a valuable scaffold for designing molecules that can interact with a wide range of biological targets. Derivatives of this core are known to exhibit potent activities as antimalarials, anticancer agents, and notably, as inhibitors of various protein kinases.[1]
The subject of this guide, this compound, serves as a versatile synthetic intermediate. The iodo-substituent at the C3 position provides a reactive handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen (N1) modulates the reactivity of the heterocyclic system and can be readily removed under acidic conditions.
Given its role as a foundational building block, unambiguous structural confirmation is critical. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, providing a unique "fingerprint" of the carbon skeleton of a molecule.[3] Each chemically distinct carbon atom in the structure gives rise to a specific signal, or resonance, in the ¹³C NMR spectrum, with its position (chemical shift) being highly sensitive to the local electronic environment.[4] This guide will walk through the process of acquiring and interpreting this vital data.
Molecular Structure Analysis
To interpret the ¹³C NMR spectrum, a thorough understanding of the molecule's structure is essential. The structure consists of the fused pyrazolo[3,4-b]pyridine core, an iodine atom at position C3, and a Boc protecting group at position N1.
Below is a diagram of the molecule with the carbon atoms systematically numbered. This numbering is crucial for the subsequent assignment of NMR signals.
Caption: Molecular structure of this compound.
The molecule contains eleven unique carbon environments:
-
Aromatic Carbons: Five carbons in the heterocyclic rings (C3, C3a, C5, C6, C7, C7a).
-
Carbonyl Carbon: One C=O carbon in the Boc group (C10).
-
Aliphatic Carbons: Four carbons in the tert-butyl group: one quaternary (C8) and three equivalent methyl carbons (C9).
Experimental Protocol for ¹³C NMR Acquisition
Acquiring a high-quality ¹³C NMR spectrum requires careful sample preparation and parameter selection. The low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus necessitate signal averaging over many scans to achieve an adequate signal-to-noise ratio.[4]
Sample Preparation
-
Analyte: Weigh approximately 15-25 mg of this compound. The higher concentration compensates for the low sensitivity of ¹³C NMR.
-
Solvent: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice depends on the sample's solubility. DMSO-d₆ is often preferred for complex N-heterocycles. The deuterium signal is used by the spectrometer for field-frequency locking.
-
Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. The signal from the four equivalent carbons of TMS is defined as 0.0 ppm and is used to reference the chemical shifts of all other carbons in the sample.[4]
-
Filtration: Transfer the solution to a 5 mm NMR tube, filtering through a small plug of glass wool in a Pasteur pipette if any particulate matter is visible.
Spectrometer Configuration & Data Acquisition
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended, corresponding to a ¹³C frequency of 100 MHz.
-
Experiment Type: A standard one-dimensional ¹³C experiment with proton decoupling is used. Proton decoupling simplifies the spectrum by removing ¹H-¹³C coupling, causing each unique carbon to appear as a single line (singlet).[4]
-
Key Parameters:
-
Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): Set to 2-5 seconds. A sufficient delay is crucial to allow all carbon nuclei, especially the slow-relaxing non-protonated (quaternary) carbons, to return to equilibrium before the next pulse.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Number of Scans (ns): A large number of scans (e.g., 1024 to 4096) is required to achieve a good signal-to-noise ratio.
-
Caption: Standard experimental workflow for ¹³C NMR spectroscopy.
Predicted ¹³C NMR Spectrum: Interpretation and Assignments
As of the writing of this guide, a publicly available, experimentally verified ¹³C NMR spectrum for this specific compound could not be located. Therefore, the following assignments are predicted based on established chemical shift principles, data from analogous structures such as 3-iodo-1H-pyrazolo[3,4-b]pyridine and related N-Boc protected heterocycles, and general substituent effects.[5][6]
The chemical shift (δ) is influenced by the electron density around the carbon nucleus. Electronegative atoms (like O and N) and electron-withdrawing groups pull electron density away from a carbon, "deshielding" it and causing its signal to appear at a higher chemical shift (further downfield).[7]
| Carbon Number | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale for Assignment |
| C10 | ~148.5 | C=O (Quaternary) | The carbonyl carbon of the Boc group. This is a characteristic chemical shift for carbamate carbonyls. |
| C7 | ~148.0 | CH (Aromatic) | Part of the pyridine ring, adjacent to N4 and C7a. Its position is influenced by the fused ring system. |
| C5 | ~144.5 | CH (Aromatic) | Part of the pyridine ring, adjacent to the electron-withdrawing N4 atom, leading to a downfield shift. |
| C7a | ~142.0 | C (Quaternary, Fusion) | Aromatic bridgehead carbon, part of both rings. Its chemical shift is influenced by the adjacent N1 atom. |
| C3a | ~131.0 | C (Quaternary, Fusion) | Aromatic bridgehead carbon. The attachment of the electron-withdrawing Boc group at N1 deshields this position. |
| C6 | ~115.0 | CH (Aromatic) | The carbon in the pyridine ring furthest from the nitrogen atoms, typically appearing at a more upfield position. |
| C8 | ~86.0 | C (Quaternary, Aliphatic) | The quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atom.[5] |
| C3 | ~75.0 | C-I (Quaternary) | The carbon bearing the iodine atom. The "heavy atom effect" of iodine typically shifts the attached carbon's signal significantly upfield compared to other halogens. |
| C9 | ~27.9 | CH₃ (Aliphatic) | The three equivalent methyl carbons of the tert-butyl group, appearing as a strong signal in a characteristic aliphatic region.[5] |
Applications in Quality Control and Drug Development
The ¹³C NMR data for this compound is vital for several key applications in the research and development pipeline:
-
Structural Verification: The primary use is to confirm that the desired molecule has been synthesized. The number of signals, their chemical shifts, and the absence of unexpected peaks provide definitive proof of the carbon framework.[8]
-
Purity Assessment: While not quantitative in the same way as ¹H NMR, the ¹³C NMR spectrum is excellent for identifying carbon-containing impurities. The wide chemical shift range minimizes signal overlap, often making impurity peaks clearly visible.[3]
-
Reaction Monitoring: The disappearance of signals from starting materials and the appearance of product signals can be tracked to monitor the progress of a synthesis.
-
Informing Downstream Chemistry: The chemical shifts provide insight into the electronic nature of the molecule. For instance, the shifts of the pyridine ring carbons can help predict their susceptibility to nucleophilic or electrophilic attack, aiding in the design of subsequent synthetic steps.
Conclusion
¹³C NMR spectroscopy is a powerful and essential tool for the unambiguous characterization of this compound. By providing a detailed map of the carbon skeleton, this technique underpins the chemical integrity of this important synthetic intermediate. A combination of a robust experimental protocol and a solid understanding of spectral interpretation allows researchers to verify the structure, assess purity, and make informed decisions in the complex process of drug discovery and development. This guide provides the foundational knowledge for successfully applying ¹³C NMR to this and related heterocyclic systems.
References
[5] Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA. Retrieved January 7, 2026, from [9] Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central. Retrieved January 7, 2026, from [10] Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429. [8] 13.13 Uses of 13C NMR Spectroscopy. (n.d.). Fiveable. Retrieved January 7, 2026, from [11] Shuvalov, V. Y., Vlasova, E. Y., Zheleznova, T. Y., & Fisyuk, A. S. (2023). Supporting Information: New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155–1160. [12] C-13 NMR Spectroscopy. (n.d.). Slideshare. Retrieved January 7, 2026, from [13] Carbon-13 NMR Spectroscopy: Principles and Applications. (n.d.). Studylib. Retrieved January 7, 2026, from [14] Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2025). Semantic Scholar. Retrieved January 7, 2026, from [3] 6.8: Principles of ¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved January 7, 2026, from [4] Middha, A., Kataria, S., Sandhu, P., & Arora, P. (2011). AN INTRODUCTION : C-13 NMR. PharmaTutor. Retrieved January 7, 2026, from [1] Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). PubMed Central. Retrieved January 7, 2026, from [7] Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. Retrieved January 7, 2026, from [6] 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [2] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. Retrieved January 7, 2026, from
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. fiveable.me [fiveable.me]
- 9. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. C-13 NMR Spectroscopy | PPTX [slideshare.net]
- 13. studylib.net [studylib.net]
- 14. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a key intermediate in pharmaceutical research and development.[1] The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals seeking to characterize this and structurally related compounds with a high degree of scientific rigor.
Introduction: The Significance of Structural Elucidation
This compound (MW: 345.14 g/mol , Formula: C₁₁H₁₂IN₃O₂) is a heterocyclic compound belonging to the pyrazolopyridine family.[2][3] This class of molecules is of significant interest in medicinal chemistry due to their diverse biological activities.[3] Accurate mass determination and structural elucidation are critical quality control and research steps. Mass spectrometry serves as a primary analytical technique for confirming the identity and purity of such compounds, as well as for identifying potential metabolites and degradation products.[4][5]
This document will detail the expected behavior of this compound under mass spectrometric conditions, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID) fragmentation patterns. The principles discussed are broadly applicable to the analysis of other halogenated and N-Boc protected heterocyclic systems.
Foundational Principles of Mass Spectrometry for Halogenated Heterocycles
The mass spectrometric analysis of organic molecules involves three key stages: ionization, mass analysis, and detection. For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferable to minimize premature fragmentation and ensure the observation of the molecular ion.
A key feature of the target molecule is the presence of an iodine atom. Unlike chlorine and bromine, which have distinct isotopic patterns (M+2 peaks), iodine is monoisotopic (¹²⁷I).[6] Therefore, the molecular ion cluster will not exhibit a characteristic M+2 peak, simplifying the initial identification of the parent ion. The fragmentation of pyrazole and pyridine rings often involves ring cleavage and the loss of substituents, providing structural information.[7][8][9]
Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum
The following protocol outlines a robust methodology for the analysis of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source.
Table 1: LC-MS Parameters
| Parameter | Value | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compound from the C18 column. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient for screening and analysis of small molecules. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Injection Volume | 2 µL | Minimizes peak broadening. |
| Mass Spectrometry | ||
| Ionization Mode | Positive ESI | The presence of basic nitrogen atoms in the pyrazolopyridine core promotes protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ionization. |
| Cone Voltage | 30 V | A moderate voltage to facilitate ion transfer without in-source fragmentation. |
| Source Temperature | 150 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 L/hr | Nitrogen gas flow to assist in solvent evaporation. |
| Mass Range | m/z 50-500 | Covers the expected mass of the parent ion and its fragments. |
| MS/MS Fragmentation | Collision-Induced Dissociation (CID) | Uses an inert gas (e.g., Argon) to induce fragmentation of selected precursor ions. |
| Collision Energy | 10-40 eV (Ramped) | A range of energies is used to generate a comprehensive fragmentation spectrum. |
Experimental Workflow Diagram
Caption: Predicted major fragmentation pathways for protonated this compound.
Conclusion: A Framework for Confident Characterization
The methodologies and predictive data presented in this guide offer a robust framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and the likely fragmentation pathways, researchers can confidently confirm the structure and purity of this important pharmaceutical intermediate. The combination of liquid chromatography with tandem mass spectrometry provides the specificity and sensitivity required for rigorous analysis in a drug development setting.
References
- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Comprehensive Analytical Chemistry.
- Ayala-Cabrera, J. F., Santos, F., & Moyano, E. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Trends in Environmental Analytical Chemistry.
- Bowie, J. H., et al. (1970). Mass spectral investigation of pyrazoles. Australian Journal of Chemistry.
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2023).
- D'Aco, V. I., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry.
- Farrugia, L. J. (2012).
- Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
- Mass spectrometry of halogen-containing organic compounds. (1976). Russian Chemical Reviews.
- Mass fragmentation pattern for compound 10. (2014).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). Journal of Heterocyclic Chemistry.
- Next Peptide. (n.d.).
- PubChem. (n.d.).
- Romero-García, J., et al. (2021).
- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2017).
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1973). Mass spectrometry of pyrazoles. Part I. N-unsubstituted pyrazoles. Organic Mass Spectrometry.
- Ye, W., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 920036-34-6 | this compound | Next Peptide [nextpeptide.com]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. article.sapub.org [article.sapub.org]
Stability of Boc-Protected Iodopyrazolopyridines: An In-Depth Technical Guide for Drug Development Professionals
Abstract
Boc-protected iodopyrazolopyridines are pivotal building blocks in contemporary drug discovery, offering a versatile scaffold for the synthesis of complex molecular architectures through cross-coupling reactions. Their efficacy in drug development pipelines is, however, intrinsically linked to their chemical stability. This guide provides a comprehensive technical overview of the stability of Boc-protected iodopyrazolopyridines, delving into the critical interplay between the labile tert-butoxycarbonyl (Boc) protecting group and the reactive carbon-iodine bond. We will explore the primary degradation pathways, including acid- and heat-mediated Boc-deprotection and deiodination, and discuss the influence of environmental factors such as light. Furthermore, this document outlines field-proven protocols for handling, storage, and stability assessment, empowering researchers to mitigate degradation risks and ensure the integrity of these crucial synthetic intermediates.
Introduction: The Strategic Importance of Boc-Protected Iodopyrazolopyridines
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically significant compounds. The introduction of an iodine atom onto this heterocyclic system opens up a vast chemical space for diversification, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for the pyrazole nitrogen, serving to modulate the reactivity of the heterocyclic system and prevent unwanted side reactions during synthesis.[3][4]
The successful application of these building blocks hinges on a thorough understanding of their stability profile. The inherent lability of the Boc group, essential for its eventual removal, can also be a source of instability if not properly managed.[3] Similarly, the carbon-iodine bond, the linchpin for cross-coupling, can be susceptible to cleavage under various conditions.[5] This guide aims to provide a holistic view of the factors governing the stability of Boc-protected iodopyrazolopyridines, enabling researchers to navigate the synthetic challenges and opportunities presented by this important class of molecules.
Core Stability Considerations: A Tale of Two Bonds
The stability of a Boc-protected iodopyrazolopyridine is primarily dictated by the robustness of two key chemical entities: the N-Boc protecting group and the C-I bond. Understanding the conditions under which these functionalities are labile is crucial for preventing unintended degradation.
The Lability of the N-Boc Protecting Group
The Boc group is prized for its ease of removal under acidic conditions, a characteristic that defines one of its primary instability pathways.[3] The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and the stable tert-butyl cation.
A variety of acidic reagents can effect the cleavage of the N-Boc group. The choice of acid and solvent system can significantly impact the rate of deprotection.
| Reagent | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in Dichloromethane (DCM) | Common and effective; TFA is volatile and corrosive. |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Ethyl Acetate | Widely used; can be milder than TFA for some substrates. |
| Phosphoric Acid | Aqueous solutions | A milder alternative for sensitive substrates. |
| Lewis Acids (e.g., ZnBr₂) | Anhydrous organic solvents | Can offer different selectivity compared to protic acids.[6] |
It is imperative to avoid acidic conditions during storage and in reaction mixtures where deprotection is not the desired outcome. Even trace amounts of acid can lead to gradual degradation over time.
While generally more stable to heat than to acid, the N-Boc group can undergo thermolytic cleavage at elevated temperatures. This degradation pathway is particularly relevant during reactions requiring heat or upon prolonged storage at non-optimal temperatures. Thermal deprotection often proceeds without the need for a catalyst and can be influenced by the solvent.
"Boc-Protected_Iodopyrazolopyridine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acidic_Conditions" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Thermal_Stress" [fillcolor="#FBBC05", fontcolor="#202124"]; "Deprotected_Iodopyrazolopyridine" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"Boc-Protected_Iodopyrazolopyridine" -> "Deprotected_Iodopyrazolopyridine" [label="Deprotection"]; "Acidic_Conditions" -> "Deprotected_Iodopyrazolopyridine" [style=dashed, arrowhead=vee, label="Initiates"]; "Thermal_Stress" -> "Deprotected_Iodopyrazolopyridine" [style=dashed, arrowhead=vee, label="Initiates"]; }
Primary pathways for N-Boc deprotection.
The Reactivity and Lability of the Carbon-Iodine Bond
The C-I bond in aryl and heteroaryl iodides is the weakest of the carbon-halogen bonds, a property that underlies its utility in cross-coupling reactions but also contributes to its potential instability.[5]
Deiodination, the cleavage of the C-I bond, is a significant degradation pathway for iodopyrazolopyridines. This can occur through several mechanisms:
-
Reductive Deiodination: In the presence of a reducing agent and a proton source, the C-I bond can be cleaved to afford the corresponding de-iodinated pyrazolopyridine. This is a consideration in reactions employing reducing agents for other functionalities in the molecule.
-
Nucleophilic Attack: Strong nucleophiles can, in some cases, displace the iodide. The susceptibility to nucleophilic attack is influenced by the electronic properties of the pyrazolopyridine ring system.[7]
-
Photochemical Cleavage: Aryl iodides are known to be sensitive to light, particularly in the UV region. Absorption of light can lead to homolytic cleavage of the C-I bond, generating a highly reactive aryl radical. This radical can then abstract a hydrogen atom from the solvent or other molecules, leading to the deiodinated product.[8]
Care must be taken when selecting reagents for reactions involving Boc-protected iodopyrazolopyridines. Strong bases, particularly organometallic reagents like Grignards or organolithiums, can react with the C-I bond, leading to undesired side products.
Practical Guidance for Ensuring Stability
A proactive approach to handling and storage is paramount to preserving the integrity of Boc-protected iodopyrazolopyridines.
Recommended Storage Conditions
To minimize degradation, these compounds should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (refrigerated) | Minimizes thermal degradation of the Boc group. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Protects against moisture and oxidative degradation. |
| Light | Amber vial or protected from light | Prevents photochemical cleavage of the C-I bond.[8] |
| Container | Tightly sealed, appropriate material | Prevents contamination and exposure to air and moisture.[9] |
Handling Procedures
When working with Boc-protected iodopyrazolopyridines, the following practices should be observed:
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible to prevent exposure to moisture and oxygen.
-
Avoid Acidic Contaminants: Ensure all glassware and reagents are free from acidic residues.
-
Light Protection: Conduct reactions in flasks wrapped in aluminum foil or in a fume hood with the sash lowered to minimize light exposure.
-
Solvent Choice: Use dry, aprotic solvents to prevent hydrolysis of the Boc group and potential side reactions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of a Boc-protected iodopyrazolopyridine, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions and monitoring its degradation over time.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare stock solutions of the Boc-protected iodopyrazolopyridine in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic: Add a solution of HCl or TFA.
-
Basic: Add a solution of NaOH.
-
Oxidative: Add a solution of hydrogen peroxide.
-
Thermal: Place a vial in an oven at a set temperature (e.g., 60 °C).
-
Photolytic: Expose a vial to a controlled light source (e.g., a photostability chamber).
-
Control: Keep a vial at ambient temperature in the dark.
-
-
Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Interpretation: Quantify the amount of the parent compound remaining and identify any major degradation products.
subgraph "cluster_Preparation" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Stock_Solution" [label="Prepare Stock Solution"]; }
subgraph "cluster_Stress" { label = "Forced Degradation"; style = "rounded"; bgcolor = "#FFFFFF"; "Acid" [label="Acidic Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base" [label="Basic Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative" [label="Oxidative Stress", fillcolor="#FBBC05", fontcolor="#202124"]; "Thermal" [label="Thermal Stress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Photolytic" [label="Photolytic Stress", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_Analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FFFFFF"; "Sampling" [label="Sample at Time Points"]; "HPLC_Analysis" [label="HPLC Analysis"]; "Data_Interpretation" [label="Interpret Data", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"Stock_Solution" -> {"Acid", "Base", "Oxidative", "Thermal", "Photolytic"} [style=dashed]; "Acid" -> "Sampling"; "Base" -> "Sampling"; "Oxidative" -> "Sampling"; "Thermal" -> "Sampling"; "Photolytic" -> "Sampling"; "Sampling" -> "HPLC_Analysis"; "HPLC_Analysis" -> "Data_Interpretation"; }
Workflow for assessing the stability of Boc-protected iodopyrazolopyridines.
Conclusion: A Framework for Stability-Aware Synthesis
Boc-protected iodopyrazolopyridines are indispensable tools in modern drug discovery. Their successful deployment, however, demands a nuanced understanding of their inherent stability characteristics. The lability of the N-Boc group to acid and heat, coupled with the susceptibility of the C-I bond to deiodination, necessitates a carefully considered approach to their synthesis, handling, and storage. By adhering to the principles and protocols outlined in this guide, researchers can effectively mitigate the risks of degradation, ensuring the fidelity of their synthetic intermediates and the ultimate success of their drug development endeavors.
References
-
New insights into the structure and mechanism of iodothyronine deiodinases. (2025). Request PDF. Retrieved from [Link]
-
Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025). YouTube. Retrieved from [Link]
-
Heterocyclic compound - Aromaticity, Structure, Reactivity. Britannica. Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]
-
Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube. Retrieved from [Link]
-
New insights into the structure and mechanism of iodothyronine deiodinases. (2015). PubMed. Retrieved from [Link]
-
New insights into the structure and mechanism of iodothyronine deiodinases. OUCI. Retrieved from [Link]
-
The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants. (2023). MDPI. Retrieved from [Link]
-
Deciphering Stability of Five-Membered Heterocyclic Radicals: Balancing Act Between Delocalization and Ring Strain. (2018). The Journal of Physical Chemistry A. Retrieved from [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]
-
Photodegradation of taste and odor compounds in water in the presence of immobilized TiO2-SiO2 photocatalysts. (2018). PubMed. Retrieved from [Link]
-
Halogenated Heterocycles Synthesis, Application and Environment, 1st Edition Academic PDF Download. Scribd. Retrieved from [Link]
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. (2020). PMC - NIH. Retrieved from [Link]
-
Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important?. (2025). PMC - NIH. Retrieved from [Link]
-
Stereoselective Halogenation in Natural Product Synthesis. (2011). PMC - PubMed Central - NIH. Retrieved from [Link]
-
Local aromaticity study of heterocycles using n-center delocalization indices: the role of aromaticity on the relative stability of position isomers. (2025). Request PDF. Retrieved from [Link]
-
Bond Strengths And Radical Stability. (2013). Master Organic Chemistry. Retrieved from [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). NIH. Retrieved from [Link]
-
Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. (2026). Journal of the American Chemical Society. Retrieved from [Link]
-
Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. (2006). Organic Chemistry Portal. Retrieved from [Link]
-
Boc Protection - Common Conditions. University of Rochester. Retrieved from [Link]
-
Iodine-Mediated Neutral and Selective N-Boc Deprotection. (2025). ResearchGate. Retrieved from [Link]
-
Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. (2023). Springer Nature. Retrieved from [Link]
Sources
- 1. 卤化杂环化合物 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Guide to the Structural Elucidation of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Keystone Scaffold in Medicinal Chemistry
This technical guide provides an in-depth analysis of the X-ray crystal structure of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a heterocyclic compound of significant interest in the field of drug discovery and development. The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold," appearing in numerous small-molecule drugs and clinical candidates.[1][2] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and kinase inhibition.[3][4] The introduction of an iodine atom at the 3-position provides a crucial vector for further synthetic elaboration via cross-coupling reactions, while the tert-butyl carboxylate (Boc) group serves as a protecting group and influences the molecule's solubility and crystal packing.
While the specific crystal structure for the title compound is not publicly deposited, this guide will leverage the detailed crystallographic analysis of the closely related parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, to provide a comprehensive understanding of the structural characteristics and the experimental workflow required for such a determination.[5][6][7] We will explore the synthetic rationale, the intricacies of single-crystal X-ray diffraction, and the interpretation of the resulting structural data, offering field-proven insights for researchers in medicinal chemistry and crystallography.
The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates a bicyclic aromatic system that is a bioisostere of purine, enabling it to function as a competitive inhibitor for enzymes that process purine-based substrates, such as kinases.[1][3] This has led to the development of numerous kinase inhibitors for oncology and inflammatory diseases.[4] The pyrazolo[3,4-b]pyridine framework is present in drugs like tracazolate and cartazolate, highlighting its clinical relevance.[2] The iodinated version at the C3 position is a particularly valuable synthetic intermediate, allowing for the introduction of diverse functionalities through well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), thus enabling the exploration of a vast chemical space for structure-activity relationship (SAR) studies.
Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocol described here is based on established literature methods for the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, which serves as the immediate precursor to the title compound.[5]
Experimental Protocol: Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
-
Reaction Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in 50 mL of dimethylformamide (DMF), add potassium hydroxide (KOH) (6.6 g, 118.0 mmol).
-
Iodination: Slowly add iodine (18.7 g, 73.6 mmol) to the stirred solution. The reaction is exothermic and should be managed accordingly.
-
Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into brine and extract with ethyl acetate. Wash the combined organic extracts with brine and aqueous sodium thiosulfate solution to remove excess iodine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting residue is purified by recrystallization from a dichloromethane/hexane solvent system to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid (yield: 87.5%).[5]
Experimental Protocol: Crystal Growth
The key to a successful X-ray diffraction experiment is the availability of a well-ordered single crystal. For the parent compound, 3-iodo-1H-pyrazolo[3,4-b]pyridine, diffraction-quality crystals were obtained using a slow evaporation/layering technique.[5]
-
Solvent Selection: Prepare a saturated solution of the purified compound in a minimal amount of dichloromethane.
-
Slow Evaporation/Layering: Carefully layer hexane (a less polar, "poor" solvent) onto the dichloromethane solution.
-
Incubation: Seal the vessel and allow it to stand undisturbed at room temperature. Over several days, as the solvents slowly mix and evaporate, the solubility of the compound will decrease, promoting the formation of single crystals.
Causality Insight: The choice of a solvent/anti-solvent system with different polarities and vapor pressures is critical. The slow diffusion and evaporation rate prevents rapid precipitation, which would lead to an amorphous powder or poorly ordered microcrystals, and instead encourages the ordered molecular assembly required for a single crystal.
X-ray Diffraction and Data Analysis: A Structural Workflow
The following diagram illustrates the logical workflow for single-crystal X-ray crystallography, from data collection to the final refined structure.
Caption: Workflow for Single-Crystal X-ray Crystallography.
Structural Analysis of 3-iodo-1H-pyrazolo[3,4-b]pyridine
The crystal structure of the parent compound provides a robust model for understanding the molecular geometry and intermolecular interactions that are likely to be preserved in the title compound.
Crystallographic Data Summary
The data presented below is for the precursor, 3-iodo-1H-pyrazolo[3,4-b]pyridine.[5][6]
| Parameter | Value |
| Chemical Formula | C₆H₄IN₃ |
| Formula Weight | 245.02 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 10.7999 (13) |
| b (Å) | 7.7939 (9) |
| c (Å) | 17.406 (2) |
| β (°) | 101.748 (2) |
| Volume (ų) | 1434.5 (3) |
| Z | 8 |
| Temperature (K) | 150 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R1) | 0.017 |
| wR2 | 0.040 |
Molecular Geometry and Intermolecular Interactions
The analysis of the 3-iodo-1H-pyrazolo[3,4-b]pyridine structure reveals several key features that are fundamental to its solid-state arrangement.[5][7]
-
Planarity: The fused pyrazolo[3,4-b]pyridine ring system is essentially planar, with a dihedral angle between the pyrazole and pyridine rings of only 0.82(3)°.[5][6] This planarity facilitates efficient π-π stacking interactions.
-
Hydrogen Bonding: In the crystal, molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrazole N1-H donor and the pyridine N7 acceptor of a neighboring molecule.[5]
-
Halogen Bonding: A significant C—I···N halogen bond is observed, linking the dimers into zigzag chains that propagate along the crystallographic b-axis.[5][7] This interaction, where the electrophilic region of the iodine atom interacts with the lone pair of a nitrogen atom, is a powerful tool in crystal engineering.
-
π-π Stacking: The planar aromatic systems engage in π-π stacking interactions, further stabilizing the crystal packing with interplanar distances of approximately 3.3-3.4 Å.[5]
The following diagram illustrates the key intermolecular forces stabilizing the crystal lattice of the parent compound.
Caption: Supramolecular assembly in 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Anticipated Structural Impact of the N1-Boc Group
The addition of the tert-butyl carboxylate (Boc) group at the N1 position of the pyrazole ring in the title compound, this compound, would introduce several predictable changes to the crystal structure:
-
Disruption of Hydrogen Bonding: The Boc group replaces the N-H proton, precluding the formation of the N—H···N hydrogen bonds that drive dimerization in the parent structure. This will fundamentally alter the primary supramolecular motif.
-
Steric Hindrance: The bulky tert-butyl group will introduce significant steric hindrance. This is likely to disrupt the efficient π-π stacking observed in the parent compound, potentially leading to a less dense crystal packing arrangement and a larger unit cell volume.
-
New Intermolecular Interactions: The carbonyl oxygen of the Boc group can now act as a hydrogen bond acceptor, potentially forming weak C—H···O interactions with aromatic or aliphatic protons of neighboring molecules.
-
Conformational Flexibility: The C-N bond of the carbamate will have some rotational freedom, and the orientation of the bulky tert-butyl group will be a defining feature of the molecular conformation in the solid state.
Conclusion and Future Directions
This guide has detailed the significance, synthesis, and crystallographic analysis pertinent to this compound. By leveraging the comprehensive data available for its immediate precursor, we have established a clear and technically grounded understanding of the molecular architecture and the non-covalent interactions that govern its solid-state assembly. The workflow and analytical principles described herein provide a robust framework for researchers engaged in the structural characterization of novel heterocyclic compounds. The determination of the actual crystal structure of the title compound would be a valuable contribution, allowing for a direct comparison that would quantitatively assess the steric and electronic impact of the N1-Boc protecting group on the crystal packing of this important medicinal scaffold.
References
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (n.d.).
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - R Discovery. (2025). R Discovery.
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014). Acta Crystallographica Section E: Structure Reports Online.
- Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega.
- (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. (2014).
- 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. (2014). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Iodinated 1H-Pyrazolo[3,4-b]pyridines
An In-depth Technical Guide to the Iodination of 1H-Pyrazolo[3,4-b]pyridine
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[1][2][3] Its structural resemblance to purine bases allows it to function as a potent "hinge-binding" fragment in various kinase inhibitors, leading to the discovery of novel therapeutics for cancer and inflammatory diseases.[4][5] The functionalization of this core structure is paramount for modulating pharmacological properties, and the introduction of a halogen, particularly iodine, at a specific position serves as a cornerstone of synthetic strategy.
Iodinated 1H-pyrazolo[3,4-b]pyridines are exceptionally versatile synthetic intermediates.[6] The carbon-iodine bond is amenable to a wide array of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Stille couplings.[7][8][9] This capability allows for the systematic and modular construction of complex molecular architectures, enabling the exploration of vast chemical space during lead optimization. This guide provides an in-depth examination of the principles and proven methodologies for the regioselective iodination of the 1H-pyrazolo[3,4-b]pyridine core, tailored for researchers and drug development professionals.
Theoretical Underpinnings: Understanding Regioselectivity
The success of any synthetic transformation hinges on a firm grasp of the underlying electronic principles. The iodination of 1H-pyrazolo[3,4-b]pyridine is a classic electrophilic aromatic substitution (SEAr) reaction, and its regiochemical outcome is dictated by the inherent electron distribution within the fused heterocyclic system.
The 1H-pyrazolo[3,4-b]pyridine ring system is a fusion of an electron-rich pyrazole ring and an electron-deficient pyridine ring.
-
Pyridine Ring: The electronegative nitrogen atom in the pyridine ring withdraws electron density, making it less reactive towards electrophiles than benzene. When substitution does occur, it preferentially happens at the C3 (or C5) position to avoid forming a resonance intermediate where the positive charge is placed on the highly electronegative nitrogen atom.[10]
-
Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms, which is considered an electron-rich system.
In the fused 1H-pyrazolo[3,4-b]pyridine system, the C3 position on the pyrazole moiety is the most nucleophilic and sterically accessible carbon atom. Computational studies and extensive empirical data confirm that electrophilic attack occurs almost exclusively at this position. This high regioselectivity is a key advantage, simplifying product isolation and characterization.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The iodination proceeds via a canonical SEAr mechanism. The process is initiated by the generation of a potent electrophilic iodine species, typically denoted as I⁺ or a polarized I-X complex. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophile to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The final step involves the abstraction of a proton from the site of substitution by a base, restoring the aromaticity of the ring system and yielding the iodinated product.
Field-Proven Methodologies and Experimental Protocols
Several reliable methods have been established for the iodination of 1H-pyrazolo[3,4-b]pyridine. The choice of methodology often depends on the scale of the reaction, the nature of substituents on the starting material, and downstream synthetic considerations.
Method A: Molecular Iodine (I₂) with Potassium Hydroxide (KOH)
This is a robust and high-yielding method for the direct iodination of the parent heterocycle. The base is crucial for the reaction; it is believed to deprotonate the pyrazole N-H, thereby increasing the nucleophilicity of the ring system and facilitating the reaction.
Detailed Experimental Protocol: [6]
-
Setup: To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq., e.g., 3.5 g, 29.4 mmol) in dimethylformamide (DMF, approx. 14 mL/g) in a round-bottom flask equipped with a magnetic stirrer, add molecular iodine (I₂) (2.5 eq., e.g., 18.7 g, 73.6 mmol).
-
Base Addition: Add potassium hydroxide (KOH) (4.0 eq., e.g., 6.6 g, 118.0 mmol) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the resulting dark mixture at ambient temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Pour the reaction mixture into brine and extract with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Wash the combined organic extracts sequentially with brine and an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to quench excess iodine, followed by a final brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by recrystallization from a solvent system like dichloromethane/hexane to afford 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[6]
Method B: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used alternative to molecular iodine. It is an easy-to-handle, crystalline solid that serves as a source of electrophilic iodine.[11] These reactions are often performed in a non-polar solvent and can sometimes be accelerated by a catalytic amount of acid.[11] This method is particularly useful for more complex or sensitive substrates.[5]
Representative Experimental Protocol:
-
Setup: Dissolve the 1H-pyrazolo[3,4-b]pyridine substrate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (MeCN).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.5 eq.) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a catalytic amount of an acid like trifluoroacetic acid (TFA) can be added.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with aqueous sodium thiosulfate solution to remove any unreacted NIS and iodine byproducts.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography on silica gel.
Comparative Data of Iodination Methods
| Method/Reagents | Solvent | Temperature | Typical Yield | Regioselectivity | Key Insights & Causality |
| I₂ / KOH | DMF | Room Temp | ~88%[6] | C3[6][12] | Highly effective and scalable. KOH activates the substrate by deprotonation, enhancing its nucleophilicity.[6] |
| N-Iodosuccinimide (NIS) | DCM, MeCN | Room Temp | Good-Excellent | C3[5] | Milder conditions, easier handling. Useful for substrates sensitive to strong bases. Acid catalysis may be required to activate NIS.[5][11] |
| Iododediazonation | aq. Acid, NaNO₂, KI | 0 °C to RT | Variable | C3 | An alternative route starting from the corresponding 3-amino precursor. Useful when the amino derivative is more accessible.[8] |
Experimental Workflow Visualization
The following diagram outlines a typical laboratory workflow for the iodination of 1H-pyrazolo[3,4-b]pyridine using the I₂/KOH method.
Conclusion
The regioselective iodination of 1H-pyrazolo[3,4-b]pyridine at the C3 position is a critical and enabling transformation for the synthesis of advanced intermediates in drug discovery. Methodologies relying on molecular iodine with a strong base or N-Iodosuccinimide provide efficient, reliable, and scalable routes to the desired 3-iodo product. A thorough understanding of the electronic factors governing the reaction's regioselectivity allows chemists to confidently apply these protocols. The resulting iodinated scaffold serves as a versatile platform for diversification through modern cross-coupling chemistry, ultimately accelerating the development of novel therapeutics.
References
-
Huang, W. C., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
Luo, M., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1434-1450. [Link]
-
Wang, Z., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1391-1402. [Link]
-
ResearchGate (2008). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Request PDF. [Link]
-
Wang, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6422. [Link]
-
PubMed (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
de Argila, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
ResearchGate (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PDF. [Link]
-
de Argila, A. M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
PubMed (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
-
Quora (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. [Link]
-
Organic Chemistry Portal. N-Iodosuccinimide (NIS). [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 6. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Safety of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
Tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. It serves as a versatile building block, primarily due to the presence of an iodo group, which is amenable to a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] These reactions are fundamental in the synthesis of complex organic molecules with potential therapeutic applications. The N-Boc (tert-butyloxycarbonyl) protecting group enhances its solubility in organic solvents and modulates the reactivity of the pyrazole nitrogen.
Chemical Structure and Properties
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₁H₁₂IN₃O₂ | [2] |
| Molecular Weight | 345.14 g/mol | [2] |
| CAS Number | 920036-34-6 | - |
| Appearance | Likely a solid | - |
| Storage | Recommended at refrigerator temperatures (-20°C for long-term) | - |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext]; a[label="N"]; b[label="N"]; c [label="C"]; d [label="C"]; e [label="C"]; f [label="N"]; g [label="C"]; h [label="C"]; i[label="C"]; j [label="I"]; k [label="N(Boc)"]; l [label="C"]; m [label="H"]; n [label="H"]; o [label="H"];
a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; c -- g [len=1.5]; g -- h [len=1.5]; h -- i[len=1.5]; i -- e [len=1.5]; g -- j [len=1.5]; a -- k [label="", style=invis, len=0.1]; d -- l [len=1.5]; l -- m [len=1.0]; h -- n [len=1.0]; i -- o [len=1.0]; }
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
A thorough risk assessment is paramount before handling this compound. The primary hazards are associated with its potential as a skin and eye irritant, the reactivity of the iodo and N-Boc groups, and the general risks associated with handling fine chemical powders.
Known and Inferred Health Hazards
Based on information for structurally similar compounds, this compound should be handled as a substance that can cause:
-
Skin Irritation: Direct contact may lead to redness and discomfort.
-
Serious Eye Irritation: Contact with eyes can cause significant irritation.
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.
While specific toxicological data is unavailable, it is prudent to assume a degree of toxicity and minimize exposure.
Chemical Reactivity Hazards
The chemical reactivity of this molecule presents several potential hazards that must be carefully managed.
-
N-Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. This reaction generates isobutylene and carbon dioxide. In a closed system, the generation of these gases can lead to a pressure buildup. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for deprotection and should be handled with appropriate ventilation.[3]
-
Thermal Decomposition: N-Boc protected amines can undergo thermal deprotection at elevated temperatures, typically above 150°C. While this can be a synthetic utility, uncontrolled heating may lead to the release of flammable isobutylene gas. The thermal stability of iodinated pyrazolopyridine systems can vary, but it is crucial to avoid excessive heating unless part of a controlled experimental protocol.
-
Reactivity of the Iodo Group: The carbon-iodine bond is the most reactive site for many synthetic transformations. While generally stable, organoiodine compounds can be light-sensitive and should be stored accordingly. In the context of cross-coupling reactions, pyrophoric reagents like organolithiums or Grignard reagents may be used. The handling and quenching of such reagents require strict anhydrous and inert atmosphere techniques.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is essential.
Engineering Controls
-
Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics), a glove box or Schlenk line is necessary.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A laboratory coat is required. For handling larger quantities, a chemically resistant apron is recommended.
Caption: General workflow for the safe handling of chemical reagents.
Experimental Safety Protocols
General Handling and Weighing
-
Preparation: Before handling, ensure that all necessary PPE is worn and the fume hood is functioning correctly. Have appropriate spill cleanup materials readily available.
-
Weighing: Use a weigh boat or glassine paper to weigh the solid compound. Avoid creating dust. If transferring to a reaction vessel, do so carefully to prevent dispersal of the powder.
-
Solution Preparation: Add the solid to the solvent slowly and with stirring. Some dissolution processes may be exothermic or endothermic; be prepared for temperature changes.
Safety in Cross-Coupling Reactions
Given that this compound is a common precursor in cross-coupling reactions, the following safety considerations are crucial:
-
Inert Atmosphere: Reactions involving palladium catalysts and organometallic reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and side reactions.
-
Exothermic Reactions: The addition of reagents, particularly organolithiums, can be highly exothermic. Add these reagents slowly and with cooling (e.g., an ice bath) to maintain control of the reaction temperature.
-
Quenching: At the end of the reaction, any unreacted organometallic reagents must be quenched safely. A recommended procedure is the slow, dropwise addition of a less reactive quenching agent like isopropanol at a low temperature (e.g., 0°C) before the addition of water or aqueous solutions.
N-Boc Deprotection Safety
-
Acidic Deprotection: When using strong acids like TFA, perform the reaction in a fume hood and ensure the reaction vessel is vented to prevent pressure buildup from the evolution of CO₂ and isobutylene.
-
Thermal Deprotection: If attempting a thermal deprotection, the reaction should be conducted in an open or well-vented system to safely manage the release of isobutylene, which is a flammable gas.
Emergency Procedures
Spills
-
Small Spills: For small spills of the solid, carefully sweep it up with a dustpan and brush, avoiding the creation of dust. Place the material in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.
-
Large Spills: For larger spills, evacuate the area and prevent others from entering. If safe to do so, contain the spill. Contact your institution's environmental health and safety department for assistance.
Fire
-
In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water if organometallic reagents are present.
First Aid
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Refrigeration is recommended for long-term storage to maintain stability.
-
Protect from light.
Disposal
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contaminated materials and reaction residues should be collected in a designated hazardous waste container.
Conclusion
While this compound is a valuable tool in drug discovery and organic synthesis, its handling requires a thorough understanding of its potential hazards. By adhering to the principles of good laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and following the specific safety protocols outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive research environment.
References
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.Arkat USA. (Provides context for the reactivity of iodo-pyrazole systems).
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.MedChemExpress.
- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.Beilstein Journal of Organic Chemistry.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.National Institutes of Health. (Discusses various methods for N-Boc deprotection, highlighting the lability of this group).
- tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate.ChemicalBook.
- 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester.BenchChem.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.MDPI. (General review on the synthesis and importance of the core scaffold).
- 3-Iodo-1H-pyrazolo[3,4-b]pyridine.National Center for Biotechnology Information. (Information on the un-protected core structure).
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles.Michigan State University. (Details on the behavior of N-Boc groups in heterocyclic chemistry).
- Structure and thermal stability of phosphorus-iodonium ylids.Beilstein Journals. (Provides data on the thermal stability of organoiodine compounds).
- Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions.ResearchGate. (Highlights the utility of iodo-pyrazolopyridines in cross-coupling reactions).
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal. (General information on a key reaction type for this class of compounds).
Sources
Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a key heterocyclic intermediate in contemporary drug discovery. The document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Compound Identification and Structural Elucidation
Core Identity:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 920036-34-6[1][2] |
| Molecular Formula | C₁₁H₁₂IN₃O₂[1] |
| Molecular Weight | 345.14 g/mol [1] |
Structural Framework:
The molecule is built upon a pyrazolo[3,4-b]pyridine bicyclic system. This core is of significant interest in medicinal chemistry, forming the backbone of numerous compounds investigated for therapeutic potential.[3][4] The key functional groups that dictate its reactivity and utility are:
-
An iodo group at the 3-position of the pyrazole ring, which serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular diversity.
-
A tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen. This group enhances solubility in organic solvents and modulates the reactivity of the N-H group, allowing for controlled, sequential reactions. It can be readily removed under acidic conditions.
Hazard Identification and Safety Profile
Inferred Hazard Profile:
| Hazard Class | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed. Based on analogs.[5] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Skin Corrosion/Irritation | Causes skin irritation. Based on analogs.[5] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Based on analogs.[5] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Tract Irritation | May cause respiratory irritation. Based on analogs.[5] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Self-Validating Safety Workflow:
The following workflow is designed to ensure user safety through a series of checks and balances.
Caption: Standard workflow for a Suzuki coupling reaction.
Protocol with Mechanistic Insights:
-
Reactant Loading: The pyrazolopyridine and the boronic acid derivative are the coupling partners. A slight excess of the boronic acid is used to drive the reaction to completion.
-
Catalyst and Base: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition and reductive elimination steps. The base is crucial for the transmetalation step, activating the boronic acid.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can cause oxidation and deactivation. The inert atmosphere is essential to preserve the catalyst's activity.
-
Degassed Solvents: Solvents can contain dissolved oxygen. Degassing (e.g., by sparging with nitrogen or freeze-pump-thaw cycles) is another measure to protect the catalyst.
-
Heating: Most cross-coupling reactions require thermal energy to overcome the activation barriers of the catalytic cycle.
-
Monitoring: Tracking the consumption of starting materials and the formation of the product ensures the reaction is proceeding as expected and allows for determination of the optimal reaction time.
-
Aqueous Work-up: This step removes the inorganic base and salts.
-
Drying and Concentration: Removes water and solvent to yield the crude product.
-
Purification: Column chromatography is typically used to separate the desired product from unreacted starting materials, catalyst residues, and byproducts.
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated consumables (e.g., weighing paper, gloves) should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Reaction residues and solvent washes containing this compound should be collected in a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams, as this complicates and increases the cost of disposal.
-
Decontamination: Glassware should be rinsed with an appropriate organic solvent, and the rinsate collected in the halogenated waste container before final cleaning.
Adherence to institutional and local environmental regulations for chemical waste disposal is mandatory.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility is centered on the reactivity of the iodo-substituent in cross-coupling reactions. While it presents manageable hazards, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its safe and effective use in the laboratory. This guide serves as a foundational resource for professionals, encouraging a proactive approach to safety and experimental design.
References
-
Cusabio. tert-Butyl5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. [Link]
-
BIOFOUNT. tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. [Link]
-
Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
-
Next Peptide. 920036-34-6 | this compound. [Link]
-
National Institutes of Health. 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
Echo BioSystems. tert-Butyl 5-iodo-1H- pyrazolo[3,4-b]pyridine-1- carboxylate. [Link]
-
CP Lab Safety. tert-butyl 3-iodo-1H, 4H, 5H, 6H, 7H-pyrazolo[3, 4-c]pyridine-6-carboxylate, min 97%, 100 mg. [Link]
-
Mol-Instincts. 3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester. [Link]
-
PubChem. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine. [Link]
-
ResearchGate. (PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]
-
National Institutes of Health. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
-
Pharmaffiliates. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. [Link]
-
MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
Sources
- 1. 920036-34-6|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 2. 920036-34-6 | this compound | Next Peptide [nextpeptide.com]
- 3. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research [mdpi.com]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Strategic C-C Bond Formation: Suzuki Coupling of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
An Application Guide for Researchers
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant therapeutic potential in oncology, virology, and neurodegenerative disease.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets.[4] The Suzuki-Miyaura cross-coupling reaction is a paramount tool in medicinal chemistry, celebrated for its reliability, mild conditions, and exceptional functional group tolerance in forging C(sp²)–C(sp²) bonds.[5][6] This guide provides an in-depth technical overview and detailed protocols for the Suzuki coupling of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate, a versatile building block for the synthesis of novel drug candidates. We will explore the reaction's mechanistic underpinnings, dissect critical experimental parameters, and offer robust, field-proven protocols for researchers in drug discovery and development.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound.[7] The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8] The presence of a base is crucial; it activates the organoboron species into a more nucleophilic boronate complex, which is essential for the transmetalation step.[9]
Causality Behind Experimental Choices: A Scientist's Perspective
Executing a successful Suzuki coupling, especially with nitrogen-rich heteroaryl halides, requires a nuanced understanding of how each component influences the reaction. The choices are not arbitrary; they are deliberate decisions to maximize yield and minimize side reactions.
-
The Substrate: this compound is an excellent substrate. The iodo-substituent provides high reactivity for the oxidative addition step, which is often rate-limiting (Ar-I > Ar-Br > Ar-Cl).[6] The tert-butyloxycarbonyl (Boc) group protects the pyrazole N-H, preventing potential complications such as catalyst inhibition or undesired side reactions that can occur with unprotected N-H acidic protons in azoles.[10] This protection can be conveniently removed post-coupling if desired.
-
Palladium Catalyst & Ligand System: Heteroaryl halides can be challenging substrates due to the potential for the nitrogen lone pairs to coordinate with and deactivate the palladium catalyst.[11] To circumvent this, modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[12][13] These ligands promote the crucial reductive elimination step and stabilize the active Pd(0) species, leading to higher turnover numbers and efficiency, even for challenging couplings.[14] While traditional catalysts like Pd(PPh₃)₄ can be effective, more specialized precatalysts (e.g., XPhos Pd G2/G3) often provide superior results with lower catalyst loadings and milder conditions.[6][15]
-
Choice of Base: The base's primary role is to form the reactive boronate species from the boronic acid.[9] The choice of base is critical and substrate-dependent.
-
Inorganic Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are the most common choices. K₂CO₃ is a reliable, cost-effective option for many systems. Cs₂CO₃ is more soluble in organic solvents and more basic, often proving effective where other carbonates fail, albeit at a higher cost.
-
Phosphates (K₃PO₄): A stronger base that is particularly effective for coupling less reactive aryl chlorides or for substrates sensitive to harsher conditions.[13] It is often used with sterically hindered ligands.
-
-
Solvent System: A solvent system capable of dissolving both the organic substrates and the inorganic base is required.
-
Dioxane/Water or Toluene/Water: Classic biphasic systems that are highly effective. The aqueous phase facilitates the dissolution of the base and the boronate intermediate.
-
Acetonitrile/Water: A common choice, particularly for microwave-assisted reactions.[16]
-
n-Butanol: Can be an excellent single-solvent choice for certain substrates, particularly when water might promote unwanted side reactions like protodeboronation.[12][13] Crucial Note: All solvents must be thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.
-
Data Summary: Reference Conditions for Heteroaryl Iodide Coupling
The following table summarizes successful Suzuki coupling conditions reported for structurally related heteroaryl halides. These serve as excellent starting points for optimizing the reaction of this compound.
| Entry | Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 1 | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 100 / 12 | ~85% | Adapted from[17][18] |
| 2 | 5-Iodo-1H-pyrazole derivative | Arylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 / 15 | 90-99% | Adapted from[10] |
| 3 | 3-Bromo-pyrazolo[3,4-c]pyridine | Heteroarylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | Toluene | 100 / 16 | >70% | Adapted from[19] |
| 4 | 3-Iodo-indazole | 5-Indoleboronic acid | XPhos Pd G2 (2.5) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 / 15 | 85% | Adapted from[10] |
| 5 | Bromo-pyrazole derivative | Arylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (4) | Dioxane/H₂O | 100 / 1.5 | 75-95% | Adapted from[15] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure via Conventional Heating
This protocol provides a robust and widely applicable method for the Suzuki coupling.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate, water, brine
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of iodide) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (e.g., 20 mL).
-
Extraction: Wash the organic layer sequentially with water (2 x 10 mL) and brine (1 x 10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS/HRMS analysis.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes.
Procedure:
-
Setup: In a dedicated microwave reaction vial, combine the iodide (1.0 equiv), boronic acid (1.5 equiv), palladium catalyst (e.g., XPhos Pd G2, 2-4 mol%), and base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O or ACN/H₂O, typically 2-3 mL).
-
Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100–140 °C) for 15–45 minutes.
-
Work-up and Purification: After cooling to room temperature, follow steps 6–10 from Protocol 1.
Visualized Experimental Workflow
The following diagram outlines the logical flow from initial setup to final product analysis.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive/degraded Pd catalyst. 2. Insufficiently degassed solvents (O₂ presence). 3. Inappropriate base or solvent. | 1. Use a fresh batch of catalyst or a more robust precatalyst. 2. Ensure thorough degassing of all solvents before addition. 3. Screen alternative bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems. |
| Protodeboronation (Boronic acid replaced by -H) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Base is too strong or aqueous conditions are too harsh. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and stop it upon consumption of the starting halide. 3. Use a milder base (e.g., NaHCO₃) or consider non-aqueous conditions. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. | 1. Improve the degassing procedure for solvents and ensure a robust inert atmosphere is maintained throughout the reaction. |
| Difficult Purification | 1. Residual palladium catalyst co-eluting with the product. 2. Formation of closely-related byproducts. | 1. Treat the crude product solution with a palladium scavenger before concentration. 2. Optimize chromatography conditions (try different solvent systems or use a shallower gradient). |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine.
- TCI Chemicals. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
- BenchChem. (2025). The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development.
- ResearchGate. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
- ResearchGate. (2025).
- ResearchGate. (2012). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine.
- Bardner, J. F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
- Alvarez-Pérez, M., et al. (2020).
- Al-Wahaibi, L. H., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central.
- Li, J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central.
- ResearchGate. (2025).
- Organic Chemistry Portal. Suzuki Coupling.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Sun, H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central.
- Kelly, T. R., et al. (2001). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry.
- Billingsley, K. L., et al. (2009).
- BenchChem. (2025). A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (2024). Suzuki reaction.
- Slaninova, V., et al. (2020).
- Scott, J. S., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutics.[1][2][3] Its structural similarity to purine bases allows it to interact with a wide range of biological targets, including various kinases.[3][4] The functionalization of this core is paramount for drug discovery efforts, enabling the exploration of structure-activity relationships (SAR). This guide provides an in-depth analysis and detailed protocols for the palladium-catalyzed cross-coupling of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , a versatile and strategically designed intermediate. The iodo-substituent at the C3-position serves as an excellent leaving group for a variety of cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen enhances solubility in organic solvents and prevents potential side reactions. We will explore the mechanistic underpinnings, provide field-proven protocols, and offer troubleshooting insights for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers to efficiently generate diverse libraries of novel pyrazolo[3,4-b]pyridine derivatives.
Foundational Principles: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5][6] The success of these reactions hinges on a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[6][7] Understanding this general mechanism is crucial for rational catalyst selection and reaction optimization.
The cycle universally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyridine substrate. This step forms a square planar Pd(II) intermediate. The rate of this step is highly dependent on the electron density of the palladium center, which is modulated by its supporting ligands.
-
Transmetalation / Migratory Insertion:
-
In Suzuki and Sonogashira couplings, the coupling partner (an organoboron or organocopper species, respectively) undergoes transmetalation, transferring its organic group to the palladium center and displacing the halide.
-
In Heck couplings, the alkene coordinates to the palladium center, followed by migratory insertion of the alkene into the Pd-C bond.[7]
-
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[5][6] This final step is often accelerated by sterically bulky ligands.[8]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
The Critical Role of Ligands
The choice of ligand is arguably the most critical parameter in a cross-coupling reaction. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and are not mere spectators.[8][9] Their electronic and steric properties directly influence every step of the catalytic cycle:
-
Electron-rich ligands increase the electron density on the palladium, which accelerates the oxidative addition step but can slow reductive elimination.[8]
-
Sterically bulky ligands promote the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species and accelerate the final reductive elimination step, preventing catalyst decomposition pathways like β-hydride elimination.[8][9]
Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and exceptional functional group tolerance.[5][10] It is the workhorse reaction for synthesizing biaryl and heteroaryl-aryl structures. A recent study demonstrated a practical, one-pot sequential Suzuki-Miyaura coupling on a similar pyrazolo[3,4-b]pyridine core, highlighting the chemoselectivity that can be achieved.[11][12]
Causality Behind Experimental Choices
-
Catalyst & Ligand: While Pd(PPh₃)₄ can be effective, precatalysts like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often superior. The dppf ligand provides a rigid backbone and a large "bite angle," which enhances catalyst stability and promotes reductive elimination.[9] For challenging couplings, using a simple palladium source like Pd(OAc)₂ with a more sophisticated, sterically demanding biarylphosphine ligand (e.g., SPhos, XPhos) can be beneficial.
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the beneficial effect of the large cesium cation.[11]
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, THF/H₂O) is standard. Water plays a crucial role in dissolving the inorganic base and facilitating the formation of the boronate "ate" complex.[11]
Detailed Step-by-Step Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling an arylboronic acid with the title compound.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 100 mg), the desired arylboronic acid (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh Pd(dppf)Cl₂ (0.05 equiv., 5 mol%). Add the catalyst to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-Dioxane and degassed deionized water (e.g., in a 4:1 or 3:1 ratio, to achieve a substrate concentration of ~0.1 M) via syringe. The solution should be thoroughly degassed by sparging with argon for 15-20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-12 hours. Look for the consumption of the starting iodo-compound.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the desired 3-aryl-1H-pyrazolo[3,4-b]pyridine product.
Representative Data for Suzuki-Miyaura Couplings
The following table summarizes typical yields obtained for Suzuki-Miyaura reactions on a related 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine core, demonstrating the reaction's scope.[11]
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | 93 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | 91 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | 88 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | 78 |
Application Protocol 2: Sonogashira Coupling for C-C (sp) Bond Formation
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, creating arylalkyne and enyne structures.[13][14][15] This transformation is invaluable for introducing a rigid, linear alkyne linker, a common strategy in medicinal chemistry to probe binding pockets or to serve as a handle for further chemistry, such as click reactions.
Causality Behind Experimental Choices
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system. A palladium catalyst (Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.[15][16] The role of CuI is to react with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex much more rapidly than the alkyne itself.
-
Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. Often, the amine can be used as the solvent or co-solvent with a non-protic solvent like THF or DMF.[17]
-
Inert Conditions: It is critical to perform the reaction under strictly anaerobic conditions. The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that forms a diyne byproduct and consumes the starting material.[13]
Detailed Step-by-Step Protocol: Sonogashira Coupling
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.).
-
Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.03 equiv., 3 mol%) and Copper(I) Iodide (CuI, 0.06 equiv., 6 mol%).
-
Inert Atmosphere: Seal the flask, and rigorously establish an inert atmosphere by cycling between vacuum and argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (to ~0.1 M concentration) and degassed triethylamine (Et₃N, 3.0 equiv.). Stir for 5 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting iodide is consumed (typically 4-24 hours).
-
Work-up: Upon completion, concentrate the reaction mixture. Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals.[18][19] The reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines, overcoming the limitations of classical methods like nucleophilic aromatic substitution.[18]
Causality Behind Experimental Choices
-
Advanced Ligand Systems: C-N bond-forming reductive elimination is a kinetically challenging step. Early catalyst systems were limited in scope. The breakthrough came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, DavePhos).[20][21] These ligands stabilize the palladium center, promote the difficult reductive elimination, and suppress side reactions. The choice of ligand often depends on the nature of the amine (primary vs. secondary, hindered vs. unhindered).
-
Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[18] Sodium tert-butoxide (NaOtBu) is a common and highly effective choice. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be used.
-
Anhydrous Aprotic Solvent: The reaction requires anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF to prevent quenching of the strong base and interference with the catalytic species.
Detailed Step-by-Step Protocol: Buchwald-Hartwig Amination
Caption: Experimental Workflow for Buchwald-Hartwig Amination.
-
Reagent Preparation (Glovebox Recommended): Inside an inert atmosphere glovebox, charge an oven-dried vial with a stir bar, Pd₂(dba)₃ (0.02 equiv., 2 mol%), a suitable biarylphosphine ligand (e.g., XPhos, 0.04 equiv., 4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Substrate Addition: Add this compound (1.0 equiv.).
-
Solvent and Amine: Seal the vial with a screw cap. Outside the glovebox, add anhydrous, degassed toluene (to ~0.1 M) followed by the amine coupling partner (1.2 equiv.) via syringe.
-
Reaction: Place the vial in a preheated aluminum heating block at 100-110 °C and stir.
-
Monitoring: Monitor the reaction for the disappearance of the starting material (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate. Dilute the residue with ethyl acetate and water. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the desired 3-amino-1H-pyrazolo[3,4-b]pyridine derivative.
General Troubleshooting
Caption: Decision Tree for Troubleshooting Cross-Coupling Reactions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (decomposed). 2. Insufficiently inert atmosphere. 3. Poor choice of ligand, base, or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium precatalyst and ligand. 2. Ensure solvents are thoroughly degassed; use a glovebox for sensitive reactions like Buchwald-Hartwig. 3. Screen a panel of ligands and bases. For Suzuki, ensure water is present. 4. Incrementally increase the temperature (e.g., from 80°C to 100°C). |
| Formation of Side Products | 1. Dehalogenation: Reductive removal of iodine. 2. Homo-coupling: (e.g., biaryl or diyne formation). | 1. Often caused by trace water/protons or catalyst decomposition. Ensure anhydrous conditions and a stable ligand. 2. For Sonogashira, indicates presence of O₂; improve degassing. For Suzuki, can indicate issues with transmetalation rate; try a different base. |
| Starting Material Decomposition | 1. Reaction temperature is too high. 2. Substrate is unstable to the base. | 1. Lower the reaction temperature. 2. Switch to a milder base (e.g., from NaOtBu to K₃PO₄ in Buchwald-Hartwig, or K₂CO₃ in Suzuki). |
References
- The Role of Phosphine Ligands in Palladium Catalysis. (n.d.). BOC Sciences.
- Role of palladium catalyst in cross-coupling reactions. (2025).
- Palladium-catalyzed cross-coupling reactions. (n.d.). Fiveable.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research, 48(4), 1007–1019.
- Palladium catalyzed couplings. (n.d.). Lumen Learning - Organic Chemistry II.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach.
- Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2021). Molecules, 26(11), 3228.
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (2014). Applied Organometallic Chemistry, 28(5), 325-330.
- Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (2010). Chemical Reviews, 110(2), 824–885.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2015). Doctoral dissertation.
- Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (1987). Journal of Heterocyclic Chemistry, 24(5), 1313-1324.
- Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (2025). Molecules.
- Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). RSC Medicinal Chemistry.
- Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022). Molecules, 27(19), 6463.
- Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2021). Bioorganic & Medicinal Chemistry, 48, 116410.
- Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). RSC Advances, 8(61), 34883–34894.
- Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine. (2025). BenchChem.
- Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank, 2022(1), M1343.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). Pharmaceuticals, 18(11), 1563.
- Synthesis of 3,6-diaryl-1 H -pyrazolo[3,4- b ]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). RSC Advances, 8(61), 34883-34894.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Chemical Science, 9(28), 6068–6073.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). IntechOpen.
- Sonogashira coupling. (n.d.). Wikipedia.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. fiveable.me [fiveable.me]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. scite.ai [scite.ai]
- 11. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. rsc.org [rsc.org]
Synthesis of Kinase Inhibitors Using tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: An Application and Protocol Guide
Abstract
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a spectrum of diseases, from cancer to inflammatory conditions. This guide provides a detailed technical overview and actionable protocols for the use of a key synthetic intermediate, tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate , in the synthesis of these inhibitors. We will explore the strategic importance of this building block, the rationale behind its design, and provide step-by-step methodologies for its synthesis and subsequent elaboration into diverse kinase inhibitor frameworks through palladium-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile platform for the discovery of novel therapeutics.
Introduction: The Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine bicyclic system is a bioisostere of purine and has demonstrated remarkable utility as a hinge-binding motif in a multitude of kinase inhibitors. Its unique arrangement of hydrogen bond donors and acceptors allows for potent and often selective interactions within the ATP-binding pocket of various kinases. The development of inhibitors targeting kinases such as TANK-binding kinase 1 (TBK1), Tropomyosin receptor kinases (TRKs), Anaplastic lymphoma kinase (ALK), Pim-1 kinase, Fibroblast growth factor receptors (FGFRs), and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) has heavily relied on this core structure.[1][2][3][4][5][6]
The subject of this guide, This compound , is a highly versatile intermediate designed for the efficient generation of diverse compound libraries. The key features of this building block are:
-
The 3-Iodo Group: This serves as a versatile synthetic handle for introducing a wide array of substituents via modern cross-coupling methodologies, primarily the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the exploration of the structure-activity relationship (SAR) at a critical vector of the scaffold.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrazole nitrogen serves a dual purpose. Firstly, it enhances the solubility of the heterocyclic core in organic solvents, facilitating reactions and purification. Secondly, and more critically, it prevents potential side reactions at the pyrazole N-H during cross-coupling and other synthetic transformations. Its facile removal under acidic conditions is a key advantage in the final stages of a synthetic sequence.
This guide will provide detailed protocols for the synthesis of this key intermediate and its application in the generation of kinase inhibitor libraries.
Synthesis of the Key Intermediate: this compound
The synthesis of the title compound is a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine. The workflow involves an electrophilic iodination followed by N-protection.
Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol describes the regioselective iodination of the pyrazolo[3,4-b]pyridine core at the C3 position.
Materials:
-
1H-Pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Aqueous sodium sulfate (Na₂SO₄) solution
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in DMF, add potassium hydroxide (4.0 eq.).
-
To this stirring mixture, add iodine (2.5 eq.) portion-wise.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into brine and extract with ethyl acetate.
-
Wash the combined organic extracts with brine and then with aqueous Na₂SO₄ solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from dichloromethane and hexane to afford 3-Iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[7]
Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry. The expected mass for C₆H₄IN₃ is 245.02 g/mol .[7]
Protocol 2: Synthesis of this compound
This protocol details the N-Boc protection of the pyrazole nitrogen.
Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-Iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) in dichloromethane.
-
To the solution, add triethylamine (1.5 eq.).
-
Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture overnight and monitor by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexane) to yield the title compound.[3]
Self-Validation: The successful protection can be confirmed by the appearance of a singlet at ~1.6 ppm in the ¹H NMR spectrum, corresponding to the nine protons of the tert-butyl group, and a corresponding increase in molecular weight as determined by mass spectrometry.
Application in Kinase Inhibitor Synthesis: Cross-Coupling Reactions
The 3-iodo-pyrazolo[3,4-b]pyridine core is a versatile platform for diversification through palladium-catalyzed cross-coupling reactions. The two most common and powerful methods are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Protocol 3: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of aryl or heteroaryl boronic acids/esters to the 3-position of the pyrazolo[3,4-b]pyridine core.
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)
-
Solvent system (e.g., 1,4-dioxane/water, DMF/water)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the boronic acid/ester (1.2 eq.), the palladium catalyst (5 mol%), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system (e.g., 4:1 DMF:H₂O).
-
Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
Causality and Self-Validation: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates. Successful coupling is confirmed by the disappearance of the starting iodide and the appearance of the desired product with the corresponding mass increase in the mass spectrum, along with characteristic signals for the newly introduced aryl/heteroaryl group in the ¹H NMR spectrum.
Protocol 4: Buchwald-Hartwig Amination
This protocol outlines a general method for the C-N bond formation at the 3-position.
Materials:
-
This compound
-
Primary or secondary amine (1.2-2.0 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) (1.5-2.5 eq.)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To an oven-dried reaction vessel, add the palladium catalyst (2 mol%), the phosphine ligand (4 mol%), and the base (1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solution of this compound (1.0 eq.) in the anhydrous solvent, followed by the amine (1.2 eq.).
-
Heat the reaction mixture to 80-110 °C and stir until completion (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[8]
Causality and Self-Validation: The Buchwald-Hartwig amination is sensitive to air and moisture, hence the use of anhydrous solvents and inert atmosphere is crucial. The ligand choice is critical and often substrate-dependent. Successful amination is verified by mass spectrometry and NMR, showing the incorporation of the amine fragment.
Final Step: N-Boc Deprotection
The final step in many synthetic sequences is the removal of the Boc protecting group to reveal the free N-H of the pyrazole ring, which is often a key hydrogen bond donor for kinase binding.
Protocol 5: TFA-Mediated Boc Deprotection
This is a standard and robust method for Boc cleavage.
Materials:
-
Boc-protected pyrazolo[3,4-b]pyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq., often used as a 20-50% solution in CH₂Cl₂) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The final product can be purified by chromatography or recrystallization if necessary.
Causality and Self-Validation: The strong acid (TFA) protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butyl cation.[9] Complete deprotection is confirmed by the disappearance of the tert-butyl signal in the ¹H NMR spectrum and the corresponding mass loss in the mass spectrum.
Application Examples: Targeting Key Kinase Signaling Pathways
The methodologies described above have been successfully applied to synthesize inhibitors for a range of kinases. Below are examples of relevant signaling pathways that are targeted by pyrazolo[3,4-b]pyridine-based inhibitors.
TBK1 Signaling Pathway
TBK1 is a key regulator of the innate immune response. Its aberrant activation is implicated in certain cancers and inflammatory diseases.
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[3,4-b]pyridine-based kinase inhibitors.
| Kinase Target | Compound Example | IC₅₀ (nM) | Cell Line (Activity) | Reference |
| TBK1 | Compound 15y | 0.2 | A172, U87MG (antiproliferative) | |
| TRKA | Compound C03 | 56 | Km-12 (IC₅₀ = 0.304 µM) | |
| ALK | Crizotinib analogue | - | - | |
| PIM-1 | Compound 19 | 5.61 (µM) | MCF-7 (cytotoxic) | |
| FGFR1 | Compound 7n | 1.3 | H1581 (antitumor activity) | |
| DYRK1B | Compound 8h | 3 | HCT116 (IC₅₀ = 1.6 µM) |
Conclusion
This compound represents a cornerstone intermediate for the synthesis of a diverse range of potent and selective kinase inhibitors. Its strategic design allows for the rapid exploration of chemical space at the C3 position through robust and well-established cross-coupling methodologies. The protocols and technical insights provided in this guide are intended to empower researchers in drug discovery to efficiently utilize this versatile building block in their quest for novel therapeutics targeting kinase-driven pathologies.
References
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022.
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. European Journal of Medicinal Chemistry, 2017.
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 2014.
-
Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic & Medicinal Chemistry, 2020.
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 2022.
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2016.
-
Synthesis of Novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters, 2021.
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA, 2014.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 2017.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Pyrazolopyridine-Based FGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting FGFR Signaling in Oncology with Pyrazolopyridine Scaffolds
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in the initiation and progression of numerous cancers, including bladder, lung, and breast cancer.[1][2] This makes the FGFR family of receptor tyrosine kinases a compelling target for anticancer therapies.[1][2][3]
Among the various chemical scaffolds explored for kinase inhibition, the pyrazolopyridine core has emerged as a "privileged scaffold".[4][5] Its unique structural and electronic properties allow it to act as a bioisostere of adenine, effectively binding to the ATP pocket in the hinge region of kinases.[4] This has led to the successful development of numerous kinase inhibitors based on this framework for various targets.[4][6] Specifically, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of FGFR, demonstrating significant antitumor activity in preclinical models.[1]
This application note provides a detailed guide for the synthesis, purification, characterization, and biological evaluation of pyrazolopyridine-based FGFR inhibitors. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to advance drug discovery efforts in this area.
Section 1: Retrosynthetic Analysis and Key Synthetic Strategies
The synthesis of a typical pyrazolopyridine-based FGFR inhibitor involves the construction of the core heterocyclic scaffold followed by the strategic installation of substituents that modulate potency, selectivity, and pharmacokinetic properties. A general retrosynthetic approach is outlined below.
Caption: General retrosynthetic pathway for pyrazolopyridine FGFR inhibitors.
The core strategy often involves a condensation reaction between an aminopyrazole precursor and an activated carbonyl compound to form the pyrazolopyridine ring system.[5] Subsequent functionalization, typically through palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, allows for the introduction of diverse aryl or heteroaryl groups. These groups are crucial for establishing key interactions within the FGFR ATP-binding site and influencing the inhibitor's overall profile.[4]
Section 2: Detailed Synthetic Protocol: Synthesis of a Representative 1H-Pyrazolo[3,4-b]pyridine FGFR Inhibitor
This section details a representative, multi-step synthesis of a potent FGFR inhibitor based on published methodologies.[1]
Objective: To synthesize compound 7n (a hypothetical but representative analog based on literature), a potent FGFR1 inhibitor.
Scheme 1: Synthesis of the Pyrazolopyridine Core and Final Product
Caption: Workflow for the synthesis of a representative FGFR inhibitor.
Protocol 1: Synthesis of the Pyrazolopyridinone Intermediate
-
Reactants:
-
3-Amino-5-methyl-1H-pyrazole (1.0 eq)
-
Ethyl 2-chloroacetoacetate (1.1 eq)
-
Glacial Acetic Acid (solvent)
-
-
Procedure:
-
To a round-bottom flask, add 3-amino-5-methyl-1H-pyrazole and glacial acetic acid.
-
Add ethyl 2-chloroacetoacetate dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 120 °C) and maintain for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature, resulting in the precipitation of the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the pyrazolopyridinone intermediate.
-
Protocol 2: Chlorination of the Pyrazolopyridinone Intermediate
-
Reactants:
-
Pyrazolopyridinone Intermediate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq, used as solvent and reagent)
-
-
Procedure:
-
Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Carefully add the pyrazolopyridinone intermediate to excess phosphorus oxychloride in a flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) for 2-3 hours.
-
Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to obtain the chlorinated intermediate.
-
Protocol 3: Suzuki Coupling to Yield Final Product (7n)
-
Reactants:
-
Chlorinated Intermediate (1.0 eq)
-
2,6-dichloro-3,5-dimethoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, solvent)
-
-
Procedure:
-
To a Schlenk flask, add the chlorinated intermediate, the arylboronic acid, sodium carbonate, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final pure compound.
-
Section 3: Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrazolopyridine inhibitors are highly dependent on the substituents at various positions of the scaffold. Understanding these relationships is key to designing more effective molecules.
| Position on Scaffold | Substituent | Effect on FGFR1 Activity | Rationale / Key Interactions |
| C3-Position | Small alkyl (e.g., -CH₃) | Maintained/Improved | Fills a small hydrophobic pocket. |
| N1-Position (Pyrazole) | -H (unsubstituted) | Essential | Forms a critical hydrogen bond with the hinge region of the kinase.[1] |
| C4-Position | Aryl group (e.g., 2,6-disubstituted phenyl) | Crucial for Potency | The 2,6-dichloro-3,5-dimethoxyphenyl moiety provides high potency and selectivity against VEGFR2.[1] |
| C6-Position | -H, -CH₃ | Tolerated | Minimal impact on binding; can be used to modulate physical properties. |
This table is a generalized summary based on published SAR studies.[1][7]
The N(1)-H of the pyrazole moiety is a critical hinge-binder, forming a hydrogen bond donor-acceptor pair with the kinase backbone.[1] The choice of the C4-aryl group is paramount for achieving high potency and selectivity. For instance, the 2,6-dichloro-3,5-dimethoxyphenyl group in potent inhibitors like AZD4547 and our example compound 7n fits snugly into the ATP binding pocket, with the ortho-chlorine atoms enhancing potency and selectivity over other kinases like VEGFR2.[1]
Section 4: Biological Evaluation Protocols
Once synthesized and purified, the compounds must be evaluated for their biological activity.
FGFR Signaling Pathway and Mechanism of Inhibition
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate their intracellular kinase domains.[8] This initiates a cascade of downstream signaling through pathways like RAS-MAPK and PI3K-AKT, ultimately driving cellular responses.[8][9] The pyrazolopyridine inhibitors act as ATP-competitive inhibitors, blocking the autophosphorylation step and thus shutting down the entire downstream signaling cascade.
Caption: FGFR signaling pathway and site of inhibition.
Protocol 4: In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific FGFR kinase. Assays like the LanthaScreen® Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay are commonly used.[10][11][12][13]
-
Materials:
-
Recombinant human FGFR1 (or other FGFR isoforms) kinase domain.
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[10]
-
ATP.
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Test compound (serially diluted in DMSO).
-
Detection reagent (e.g., ADP-Glo™ Reagent).
-
384-well plates.
-
-
Procedure (based on ADP-Glo™ principle): [11]
-
Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).
-
Add 2 µL of a solution containing the FGFR enzyme.
-
Initiate the reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Section 5: Troubleshooting and Key Considerations
-
Synthesis:
-
Low Yields in Coupling: Ensure all reagents are dry, solvents are degassed, and the catalyst is active. A different palladium ligand or base may be required for challenging substrates.
-
Purification Difficulties: If the product is difficult to separate from byproducts, consider reverse-phase chromatography or recrystallization.
-
-
Biological Assays:
-
High Variability: Ensure accurate pipetting, consistent incubation times, and proper mixing. Check the stability of the enzyme and reagents.
-
Compound Solubility: Poor solubility in aqueous assay buffers can lead to artificially low potency. Check solubility and consider using a co-solvent if necessary, ensuring it doesn't affect enzyme activity.
-
References
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available at: [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. Available at: [Link]
-
Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Journal of Medicinal Chemistry. Available at: [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. International Journal of Molecular Sciences. Available at: [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. ResearchGate. Available at: [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Oncology. Available at: [Link]
-
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyridazinone derivatives as covalent FGFR inhibitors. ResearchGate. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. Available at: [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. Available at: [Link]
-
Design, Synthesis, Docking Studies, and Investigation of Dual EGFR/VEGFR-2 Inhibitory Potentials of New Pyrazole and Pyrazolopyridine Derivatives. Molecules. Available at: [Link]
-
The Discovery and Development of a Series of Pyrazolo[3,4- d ]pyridazinone Compounds as Novel Covalent Fibroblast Growth Factor Receptor (FGFR) Inhibitors by Rational Drug Design. ResearchGate. Available at: [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]
-
Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]
-
Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for the Design of TBK1 Inhibitors with a Pyrazolo[3,4-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Targeting TBK1 in Human Disease
TANK-Binding Kinase 1 (TBK1) is a serine/threonine kinase that has emerged as a critical node in multiple cellular signaling pathways, extending far beyond its initial discovery in the context of innate immunity.[1][2][3] Dysregulation of TBK1 activity is implicated in a wide range of pathologies, including autoimmune diseases, cancer, neurodegenerative disorders, and metabolic syndromes, making it a compelling target for therapeutic intervention.[4][5][6]
TBK1 is a key mediator of the cellular response to pathogens by activating the transcription factors IRF3 and NF-κB, leading to the production of type I interferons and other inflammatory cytokines.[7][8] However, aberrant activation of these pathways can contribute to the pathophysiology of autoimmune diseases like lupus.[4] In the context of cancer, TBK1 has a paradoxical role. While it can contribute to anti-tumor immunity, it has also been shown to promote cancer cell survival, proliferation, and resistance to therapy in certain contexts.[9][10][11][12] Furthermore, mutations and dysregulation of TBK1 have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS).[1][13] This multifaceted involvement of TBK1 in disease underscores the significant therapeutic potential of developing potent and selective inhibitors.[6][14]
}
Figure 1: Simplified TBK1 signaling pathway highlighting its central role in integrating diverse upstream signals to regulate downstream cellular processes implicated in various diseases.The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Core for Kinase Inhibitors
The pyrazolo[3,4-b]pyridine core is a bicyclic heterocycle that has gained significant attention in medicinal chemistry as a "privileged scaffold" for the development of kinase inhibitors.[3] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it an ideal starting point for inhibitor design.[11][15] This scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including CDKs, TRKs, and FGFRs.[1][10][11]
Recent studies have demonstrated the successful application of the 1H-pyrazolo[3,4-b]pyridine scaffold in the design of highly potent and selective TBK1 inhibitors.[16] The pyrazole nitrogen and the pyridine ring can engage in crucial interactions with the hinge region of the kinase, while the various substitution points on the scaffold allow for fine-tuning of potency, selectivity, and pharmacokinetic properties.
}
Figure 2: General workflow for the design and development of TBK1 inhibitors based on the pyrazolo[3,4-b]pyridine scaffold.Part 1: Synthesis of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitors
The following protocols are based on established synthetic routes for 1H-pyrazolo[3,4-b]pyridine derivatives and can be adapted for the synthesis of a library of potential TBK1 inhibitors.
Protocol 1.1: General Synthesis of the 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a common method for constructing the pyrazolo[3,4-b]pyridine core, often starting from a substituted 5-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent.
Materials:
-
Substituted 5-aminopyrazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Glacial acetic acid or another suitable solvent (e.g., ethanol, DMF)
-
Standard laboratory glassware for organic synthesis
-
Heating and stirring apparatus
-
Purification equipment (e.g., flash chromatography system)
Procedure:
-
To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or flash column chromatography to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.
Note: The choice of solvent and reaction conditions may need to be optimized depending on the specific substrates used.[9]
Protocol 1.2: Functionalization of the Pyrazolo[3,4-b]pyridine Core
Further diversification of the core structure can be achieved through various chemical transformations, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce different substituents at specific positions. The following is a representative protocol for a Suzuki coupling reaction.
Materials:
-
Halogenated 1H-pyrazolo[3,4-b]pyridine derivative (e.g., 3-iodo-1H-pyrazolo[3,4-b]pyridine)
-
Boronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane, DMF, toluene/water mixture)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a reaction vessel, combine the halogenated 1H-pyrazolo[3,4-b]pyridine (1.0 eq), the boronic acid or boronate ester (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture under an inert atmosphere at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired functionalized pyrazolo[3,4-b]pyridine derivative.
Part 2: Biological Evaluation of Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitors
A tiered approach is recommended for the biological evaluation of newly synthesized compounds, starting with a biochemical assay to determine direct inhibition of TBK1, followed by cellular assays to assess target engagement and functional effects.
Protocol 2.1: In Vitro TBK1 Kinase Activity Assay (Biochemical)
Several commercial kits are available for measuring TBK1 kinase activity, such as those based on ADP-Glo™ or LanthaScreen™ technologies. The following is a general protocol adaptable to these platforms.[2][7][9][10]
Materials:
-
Recombinant human TBK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagents (as per the specific assay kit)
-
Microplate reader capable of luminescence or fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A final DMSO concentration of ≤1% is recommended.
-
In a microplate, add the TBK1 enzyme, the kinase substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for the recommended time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Incubate for the required time to allow the detection signal to develop.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
| Compound | TBK1 IC₅₀ (nM) | Reference |
| BX795 | 7.1 | [3] |
| MRT67307 | 28.7 | [3] |
| 15y | 0.2 | [3] |
Table 1: Example IC₅₀ values of known and novel pyrazolo[3,4-b]pyridine-based TBK1 inhibitors.
Protocol 2.2: Cellular Target Engagement and Pathway Inhibition Assay
This protocol aims to confirm that the inhibitor can engage TBK1 in a cellular context and inhibit its downstream signaling. This is often assessed by measuring the phosphorylation of a known TBK1 substrate, such as IRF3.[11][17]
Materials:
-
Relevant cell line (e.g., THP-1, RAW264.7, or a cancer cell line with activated TBK1 signaling)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., poly(I:C) to activate TLR3-TBK1 signaling)
-
Test compounds
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-IRF3, anti-total-IRF3, anti-TBK1, and a loading control like anti-GAPDH)
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate agent (e.g., poly(I:C)) to activate the TBK1 pathway. Include an unstimulated control.
-
After the stimulation period, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-IRF3 and total IRF3.
-
Analyze the band intensities to determine the effect of the inhibitor on TBK1-mediated IRF3 phosphorylation.
Protocol 2.3: Kinase Selectivity Profiling
To assess the specificity of the developed inhibitors, it is crucial to screen them against a panel of other kinases. This can be done through commercially available services that offer large-scale kinase profiling. The goal is to identify compounds that are highly selective for TBK1 over other kinases, especially closely related ones like IKKε, to minimize off-target effects.
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold represents a promising starting point for the development of potent and selective TBK1 inhibitors. The protocols outlined in this application note provide a comprehensive framework for the design, synthesis, and biological evaluation of such compounds. Through iterative cycles of design, synthesis, and testing, guided by structure-activity relationship studies, novel TBK1 inhibitors with therapeutic potential for a range of diseases can be discovered and optimized. Future work should focus on improving the pharmacokinetic properties and in vivo efficacy of lead compounds to advance them towards clinical development.
References
- Hasan, M., & Fitzgerald, K. A. (2015). Delivering relevant signals: networking of TBK1 and IKKε in innate immunity. Trends in immunology, 36(6), 336-345.
- Fang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1362-1373.
-
BPS Bioscience. (n.d.). Chemi-Verse™ TBK1 Kinase Assay Kit. Retrieved from [Link]
- Gerbino, V., et al. (2020). The Loss of TBK1 Kinase Activity in Motor Neurons or in All Cell Types Differentially Impacts ALS Disease Progression in SOD1 Mice. Neuron, 106(5), 789-805.e6.
- Hasan, M., et al. (2015). A high-throughput screen for identification of inhibitors of the TRIF-dependent signaling pathway. Journal of immunological methods, 427, 40-47.
- Wang, X., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS medicinal chemistry letters, 7(6), 613-618.
- Yu, T., et al. (2012). The pivotal role of TBK1 in inflammatory responses mediated by macrophages.
- Hutti, J. E., et al. (2009).
- Herhaus, L., & Dikic, I. (2018). Expanding the ubiquitin code in autophagy. Journal of molecular biology, 430(13), 1830-1840.
- Fitzgerald, K. A., et al. (2003). IKKϵ and TBK1 are essential components of the IRF3 signaling pathway.
- Clark, K., et al. (2011). Use of the pharmacological inhibitor BX795 to study the regulation and physiological roles of TBK1 and IKKε: a cautionary tale. Journal of Biological Chemistry, 286(30), 26391-26401.
- Liu, N., et al. (2022). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific reports, 12(1), 1-16.
- Sharma, S., et al. (2003).
- Fang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1411-1425.
- Oakes, J. A., Davies, M. C., & Collins, M. O. (2017). TBK1: a new player in ALS pathogenesis. Molecular brain, 10(1), 1-8.
- Barbie, D. A., et al. (2009). Systematic RNA interference reveals that oncogenic KRAS-driven cancers require TBK1.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 7. promega.com [promega.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Evaluating TBK1 as a therapeutic target in cancers with activated IRF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting TANK-binding kinase 1 (TBK1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a High-Throughput Assay for Identifying Inhibitors of TBK1 and IKKε - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes for PIM-1 Kinase Inhibitors from Pyrazolo[3,4-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting PIM-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three highly homologous serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that have emerged as critical targets in cancer therapy.[1][2] These kinases are constitutively active and are not regulated by typical phosphorylation cascades, but rather their activity is primarily controlled at the level of protein expression and stability.[3] PIM-1, the most studied isoform, is a downstream effector of numerous cytokine and growth factor signaling pathways, particularly the JAK/STAT pathway.[1][4][5] Its overexpression is frequently observed in a wide range of hematological malignancies and solid tumors, where it plays a pivotal role in promoting cell survival, proliferation, and resistance to apoptosis.[4][6][7]
PIM-1 exerts its oncogenic effects by phosphorylating a broad array of downstream substrates.[7] A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD at Ser112 by PIM-1 prevents its pro-apoptotic function, thereby tipping the cellular balance towards survival.[2] This central role in suppressing apoptosis makes PIM-1 an attractive target for therapeutic intervention. Inhibition of PIM-1 kinase activity is expected to restore the normal apoptotic processes in cancer cells, leading to tumor growth inhibition.[8]
The pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure for designing potent and selective kinase inhibitors.[9] Derivatives of this heterocyclic system have shown significant promise as PIM-1 inhibitors, demonstrating the potential for development into effective anti-cancer agents.[10][11] This document provides a detailed guide to the application and evaluation of these compounds, from initial biochemical screening to cell-based functional assays.
PIM-1 Signaling Pathway and Point of Intervention
Understanding the PIM-1 signaling cascade is essential for contextualizing the mechanism of action of pyrazolo[3,4-b]pyridine inhibitors. The following diagram illustrates the pathway and the targeted point of inhibition.
References
-
Jacobs, M., et al. (2005). Pim-1 ligand-bound structures reveal the mechanism of serine/threonine kinase inhibition by LY294002. Journal of Biological Chemistry. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
Ezzat, A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Chen, L., et al. (2018). Pim-1 kinase as cancer drug target: An update. Oncology Letters. Retrieved from [Link]
-
Juniper Publishers. (2017). PIM Kinase Inhibitors and Cancer Treatment. Retrieved from [Link]
-
Ezzat, A., et al. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. PubMed. Retrieved from [Link]
-
Klink, T., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]
-
Hospital, A., et al. (2015). Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase. NIH. Retrieved from [Link]
-
Kim, D., et al. (2021). Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products. NIH. Retrieved from [Link]
-
Panchal, N., et al. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals. Retrieved from [Link]
-
Green, A., et al. (2019). Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). PIM kinase inhibitors in clinical trials. Retrieved from [Link]
-
Santio, N., et al. (2018). PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. Retrieved from [Link]
-
Reiser-Erkan, C., et al. (2011). The oncogenic kinase Pim-1 is modulated by K-Ras signaling and mediates transformed growth and radioresistance in human pancreatic ductal adenocarcinoma cells. PMC. Retrieved from [Link]
-
Narlik-Grassow, M., et al. (2014). PIM kinase (and Akt) biology and signaling in tumors. PMC. Retrieved from [Link]
-
Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Kuick Research. (2024). Global PIM Kinase Targeted Therapies Market Opportunity and Clinical Trials Insight 2024. Retrieved from [Link]
-
AACR Journals. (2024). Abstract CT116: Preclinical antitumor activity and first-in-human phase I study of NB004/GDC-0570, a novel pan-PIM kinase inhibitor, in patients with advanced solid tumors. Retrieved from [Link]
-
Semantics Scholar. (n.d.). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PIM1 Kinase Assay Kit. Retrieved from [Link]
-
Reaction Biology. (n.d.). PIM1 Kinase Assay Service. Retrieved from [Link]
-
MDPI. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. Retrieved from [Link]
-
MDPI. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]
-
PubMed. (2014). Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach. Retrieved from [Link]
-
Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]
-
MDPI. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
PubMed. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Retrieved from [Link]
-
Addgene. (2023). Western Blot Protocol. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 ligand-bound structures reveal the mechanism of serine/threonine kinase inhibition by LY294002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Design, synthesis and biological evaluation of pyrazolo[3,4- b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Facile Deprotection of Boc-Protected tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Abstract
This technical guide provides a comprehensive protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a crucial intermediate in the synthesis of various biologically active compounds.[1][2] This document outlines the mechanistic underpinnings of acid-catalyzed Boc deprotection, a detailed step-by-step experimental protocol, and methods for reaction monitoring and product validation. Furthermore, it addresses potential side reactions and the strategic use of scavengers to ensure high product purity and yield. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction: The Strategic Importance of Boc Deprotection
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide range of therapeutic agents, including kinase inhibitors.[3][4] The synthesis of derivatives of this heterocyclic system often necessitates the use of protecting groups to mask reactive sites and ensure regioselectivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines and nitrogen-containing heterocycles due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[5][6]
The deprotection of this compound is a critical step in the synthetic pathway towards functionalized pyrazolopyridines. The resulting free NH group on the pyrazole ring allows for subsequent derivatization, enabling the exploration of structure-activity relationships. A robust and high-yielding deprotection protocol is therefore essential for the efficient production of these valuable intermediates.
Mechanistic Insights into Acid-Catalyzed Boc Deprotection
The removal of the Boc group is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[5][7] The reaction proceeds through a well-established acid-catalyzed mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (e.g., TFA), enhancing the electrophilicity of the carbonyl carbon.[7]
-
Formation of a tert-butyl cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[6][7]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[6][7]
-
Formation of the Amine Salt: The resulting free amine (in this case, the pyrazole nitrogen) is protonated by the excess acid in the reaction mixture, forming the corresponding trifluoroacetate salt.[5][7]
It is crucial to perform this reaction in a well-ventilated fume hood and to avoid a closed system, as the evolution of carbon dioxide gas can cause a pressure build-up.[7][8]
Diagram of the Boc Deprotection Mechanism
Caption: Mechanism of TFA-mediated Boc deprotection.
Potential Side Reactions and the Role of Scavengers
The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the electrophilic tert-butyl cation generated in the reaction.[9][10] While the pyrazolo[3,4-b]pyridine core is generally electron-deficient, certain substituents or reaction conditions could potentially lead to undesired tert-butylation.
To mitigate this risk, scavengers are often added to the reaction mixture.[9][11] Scavengers are nucleophilic species that react with the tert-butyl cation at a faster rate than the substrate, effectively trapping it and preventing side product formation.[9] Common scavengers include:
-
Triisopropylsilane (TIS): A widely used scavenger that effectively traps carbocations.[11]
-
Water: Can also act as a scavenger.[11]
-
Anisole: Useful for protecting electron-rich aromatic rings.[12]
For the deprotection of this compound, the use of a scavenger like TIS is recommended to ensure the highest purity of the final product.
Experimental Protocol
This protocol provides a general procedure for the deprotection of this compound. Optimization may be required depending on the scale of the reaction and the specific downstream applications.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥95% | e.g., Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | e.g., Merck |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | e.g., Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | e.g., Acros Organics |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | ||
| Brine (saturated aqueous NaCl solution) | ||
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).
-
Addition of Scavenger: Add triisopropylsilane (TIS) (1.0-2.0 eq) to the solution and stir for 2-3 minutes.
-
Initiation of Deprotection: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirring solution at room temperature. A common practice is to use a 1:1 mixture of DCM and TFA.[13] Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[14][15] The deprotected product will be more polar than the starting material and should have a lower Rf value on TLC.[15] The reaction is typically complete within 1-4 hours.
-
Workup - Method A (Isolation of the TFA salt):
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13]
-
The resulting residue, the trifluoroacetate salt of 3-iodo-1H-pyrazolo[3,4-b]pyridine, can often be used directly in the next step without further purification.
-
-
Workup - Method B (Isolation of the free base):
-
After completion of the reaction, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude 3-iodo-1H-pyrazolo[3,4-b]pyridine.
-
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow Diagram
Caption: Experimental workflow for Boc deprotection.
Analytical Validation
Confirming the complete removal of the Boc group is essential. Several analytical techniques can be employed for this purpose:
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor the reaction's progress. The deprotected product, being more polar, will exhibit a lower Retention Factor (Rf) compared to the starting material.[14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides confirmation of the molecular weight of the deprotected product and can be used to assess the purity of the crude material.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for confirming the structure of the final product. The disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (typically around 1.2-1.6 ppm) is a clear indication of successful deprotection.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient acid or reaction time.[9] | Increase the equivalents of TFA or prolong the reaction time. Gentle heating may also be considered, but monitor for potential side reactions.[9] |
| Formation of Side Products | Alkylation by the tert-butyl cation.[10] | Ensure an adequate amount of scavenger (e.g., TIS) is used.[9][11] |
| Difficulty in Isolating the Product | The product may be highly polar or water-soluble. | If isolating the free base, ensure thorough extraction with an appropriate organic solvent. Lyophilization from an aqueous/organic mixture can sometimes be effective for polar compounds. |
Conclusion
The acid-catalyzed deprotection of this compound using trifluoroacetic acid is a reliable and efficient method for obtaining the corresponding deprotected pyrazolopyridine. By understanding the reaction mechanism, employing appropriate scavengers, and utilizing robust analytical techniques for monitoring and validation, researchers can consistently achieve high yields and purity of this valuable synthetic intermediate. The protocol outlined in this application note serves as a solid foundation for the successful implementation of this crucial synthetic transformation.
References
Sources
- 1. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Acidic Removal of the Boc Protecting Group from Iodopyrazolopyridines
For: Researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds.
Introduction: Navigating the Deprotection of a Sensitive Heterocycle
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly for the protection of nitrogen atoms within complex molecules due to its broad stability and facile, acid-labile nature.[1][2] Its removal is a critical step in many synthetic pathways, enabling further functionalization or the unmasking of a final active pharmaceutical ingredient. However, the deprotection of a Boc group from a substrate as functionally rich and potentially sensitive as an iodopyrazolopyridine presents a unique set of challenges that demand a carefully considered approach.
This application note provides a detailed guide to the acidic deprotection of Boc-protected iodopyrazolopyridines. We will delve into the mechanistic underpinnings of this reaction, explore the common acidic reagents and their associated protocols, and critically address the potential for side reactions, most notably deiodination. Through a comparative analysis of reaction conditions and the strategic use of scavengers, this document aims to equip researchers with the knowledge to select and optimize a deprotection strategy that maximizes yield and purity for this important class of heterocyclic compounds.
The Mechanism of Acid-Catalyzed Boc Deprotection: A Stepwise Unveiling
The acid-catalyzed removal of a Boc group is a well-established electrophilic cleavage reaction. The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[3][4] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This bond scission results in the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[4] The carbamic acid readily undergoes decarboxylation to release carbon dioxide and the free amine.[4] The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt as the final product.
Sources
Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-b]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a close structural resemblance to endogenous purine bases. This structural mimicry allows molecules derived from this scaffold to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives have demonstrated potent efficacy as anticancer agents, kinase inhibitors, and anti-inflammatory and antimicrobial therapeutics.[3][4] The therapeutic potential of this scaffold is profoundly influenced by the nature and position of its functional groups. Therefore, a deep understanding of the strategies to chemically modify the pyrazolo[3,4-b]pyridine ring system is paramount for the rational design of novel drug candidates.
This comprehensive guide provides an in-depth exploration of the key strategies for the functionalization of the pyrazolo[3,4-b]pyridine scaffold. We will delve into the rationale behind positional functionalization, provide detailed, field-proven protocols for key transformations, and present structure-activity relationship (SAR) data to guide derivatization efforts.
The Strategic Importance of Functionalization
The pyrazolo[3,4-b]pyridine scaffold offers multiple positions for chemical modification: the N1 and N2 atoms of the pyrazole ring, and the C3, C4, C5, and C6 positions of the bicyclic system. Each position offers a unique vector for tailoring the molecule's steric, electronic, and pharmacokinetic properties.
The rationale for specific functionalizations is deeply rooted in the desired biological outcome. For instance, in the context of kinase inhibition, where many pyrazolo[3,4-b]pyridine derivatives have shown remarkable success, specific substitutions are crucial for achieving high potency and selectivity.[5][6][7] The scaffold often acts as a hinge-binding motif, and substituents at different positions can form key hydrogen bonds, occupy hydrophobic pockets, or provide vectors for solvent exposure to improve solubility and other drug-like properties.
Below is a conceptual workflow illustrating the process of scaffold functionalization for targeted drug discovery.
Figure 1: A conceptual workflow for the functionalization of the pyrazolo[3,4-b]pyridine scaffold in a drug discovery context.
Functionalization Strategies and Protocols
This section details proven methodologies for the functionalization at specific positions of the pyrazolo[3,4-b]pyridine core. The choice of strategy is often dictated by the desired substituent and the inherent reactivity of the scaffold.
N1-Functionalization: Alkylation and Arylation
The N1 position of the pyrazole ring is a common site for modification to modulate solubility, cell permeability, and to probe for specific interactions within a binding pocket. N-alkylation is a straightforward and widely used method for this purpose.
Protocol 1: General Procedure for N-Alkylation of 1H-pyrazolo[3,4-b]pyridine
This protocol is based on the alkylation of 7-azaindole analogues and can be adapted for the pyrazolo[3,4-b]pyridine scaffold.
Materials:
-
1H-pyrazolo[3,4-b]pyridine derivative
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N1-alkylated pyrazolo[3,4-b]pyridine.
Expert Insights: The regioselectivity of N-alkylation (N1 vs. N2) can be influenced by steric hindrance and the nature of the electrophile. For unsubstituted pyrazolo[3,4-b]pyridines, a mixture of N1 and N2 isomers may be obtained. The use of a bulky protecting group on one of the nitrogen atoms can ensure regioselective alkylation.
C3-Functionalization: The Gateway to Diverse Aryl and Heteroaryl Substituents
The C3 position is a critical site for introducing diversity, particularly for kinase inhibitors where this position often points towards the solvent-exposed region of the ATP-binding site. Palladium-catalyzed cross-coupling reactions are the workhorse for C3-arylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C3-Arylation
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a C3-halo-pyrazolo[3,4-b]pyridine with an arylboronic acid.
Materials:
-
3-Iodo- or 3-bromo-1H-pyrazolo[3,4-b]pyridine derivative
-
Arylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
1,4-Dioxane and water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine the 3-halo-pyrazolo[3,4-b]pyridine (1.0 eq), arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.05-0.1 eq), and Na₂CO₃ (2.0-3.0 eq).
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction with water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the C3-arylated product.
A workflow for the synthesis and subsequent C3-functionalization is depicted below.
Figure 2: Synthetic route to C3-arylated pyrazolo[3,4-b]pyridines via Suzuki-Miyaura coupling.
Expert Insights: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. For challenging couplings, other catalysts like Pd(PPh₃)₄ or more advanced phosphine ligands may be required. Direct C-H activation has also emerged as a powerful, more atom-economical alternative to cross-coupling reactions for C3-arylation.
Functionalization of the Pyridine Ring: C4, C5, and C6 Positions
Direct functionalization of the pyridine ring of the pyrazolo[3,4-b]pyridine scaffold is more challenging due to the electronic nature of the ring system. However, specific methods have been developed for these positions.
Electrophilic Aromatic Substitution (Nitration and Halogenation):
Electrophilic substitution on the pyrazolo[3,4-b]pyridine ring generally occurs at the C3 position. However, if the C3 position is blocked, substitution can be directed to the C5 position.
Protocol 3: Nitration of a C3-Substituted Pyrazolo[3,4-b]pyridine
Materials:
-
C3-substituted 1H-pyrazolo[3,4-b]pyridine
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Carefully add the C3-substituted pyrazolo[3,4-b]pyridine to a mixture of fuming HNO₃ and concentrated H₂SO₄ at 0 °C.
-
Stir the reaction mixture at a controlled temperature (e.g., 0-25 °C) for several hours, monitoring by TLC.
-
Pour the reaction mixture onto crushed ice and carefully neutralize with a saturated NaHCO₃ solution.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, purify the product by recrystallization or column chromatography.
Functionalization via Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction can be used to introduce a formyl group, which is a versatile handle for further transformations. This reaction has been shown to be regioselective for the C5 position in dihydropyrazolo[3,4-b]pyridine derivatives.[8]
Protocol 4: Vilsmeier-Haack Formylation at C5
Materials:
-
Dihydropyrazolo[3,4-b]pyridine derivative
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a solution of the dihydropyrazolo[3,4-b]pyridine in DCM, add a pre-formed Vilsmeier reagent (prepared by adding POCl₃ to DMF at 0 °C).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture into a cold, saturated NaHCO₃ solution.
-
Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
C4 and C6-Functionalization through Nucleophilic Aromatic Substitution (SNA_r_):
The presence of a good leaving group, such as a halogen, at the C4 or C6 position allows for functionalization via nucleophilic aromatic substitution. These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the pyridine nitrogen.
Expert Insights on Regioselectivity: The regioselectivity of functionalization is governed by the electronic properties of the pyrazolo[3,4-b]pyridine ring system.
-
Electrophilic Attack: The pyrazole ring is generally more electron-rich than the pyridine ring, making the C3 position the most susceptible to electrophilic attack. The pyridine nitrogen deactivates the pyridine ring towards electrophilic substitution.
-
Nucleophilic Attack: Conversely, the pyridine ring is electron-deficient and therefore more susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho to the ring nitrogen, respectively. The stability of the Meisenheimer intermediate is a key factor in determining the site of nucleophilic attack.
Structure-Activity Relationship (SAR) and Data Presentation
The functionalization of the pyrazolo[3,4-b]pyridine scaffold has been extensively explored in the development of kinase inhibitors. The following tables summarize key SAR findings for different kinase targets.
Table 1: SAR of Pyrazolo[3,4-b]pyridine Derivatives as TANK-binding kinase 1 (TBK1) Inhibitors [5][7]
| Position | Substituent/Modification | Impact on TBK1 Inhibition (IC₅₀) | Rationale |
| N1 | Small alkyl or H | Generally favorable. | The N1-H can act as a hydrogen bond donor. |
| C3 | Aryl or heteroaryl groups | Tolerated, can be optimized for potency and selectivity. | Often solvent-exposed, allowing for modifications to improve properties. |
| C4 | Aryl groups | Potent inhibition observed. | Can form key interactions in the ATP-binding pocket. |
| C6 | Amino-pyrimidine moieties | Crucial for high potency. | Forms essential hydrogen bonds with the kinase hinge region. |
Table 2: SAR of Pyrazolo[3,4-b]pyridine Derivatives as Tropomyosin Receptor Kinase (TRK) Inhibitors [7][9]
| Position | Substituent/Modification | Impact on TRKA Inhibition (IC₅₀) | Rationale |
| N1 | Protected with PMB or other groups | Often required for synthesis, removal in final step. | Unsubstituted N1-H may be important for activity. |
| C3 | Aryl groups with polar substituents | Can enhance potency. | Interacts with the solvent-exposed region. |
| C5 | Halogen (e.g., Bromo) | Serves as a handle for further functionalization. | Can be replaced via cross-coupling to introduce diverse groups. |
| C6 | Substituted anilines | Potent inhibitors obtained. | Forms key interactions in the hydrophobic back pocket of the kinase. |
Table 3: Selected Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors and their Potency
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 15y | TBK1 | 0.2 | [5][7] |
| Compound C03 | TRKA | 56 | [7][9] |
| Compound C10 | TRKA | 26 | [9] |
| Compound 9d | AMPK (cell growth inhibition) | 3060 | [6] |
Conclusion and Future Directions
The pyrazolo[3,4-b]pyridine scaffold remains a highly attractive and versatile core for the development of novel therapeutics. The functionalization strategies outlined in this guide provide a robust toolkit for medicinal chemists to systematically explore the chemical space around this privileged heterocycle. Modern synthetic methods, such as C-H activation and late-stage functionalization, will continue to expand the possibilities for creating diverse and potent derivatives. Future efforts will likely focus on developing even more regioselective and efficient functionalization reactions, particularly for the less-explored positions of the pyridine ring, and on applying these methods to the synthesis of novel compounds for a wider range of biological targets.
References
- Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. (URL not available)
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PubMed Central - NIH. [Link]
-
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]
-
Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway. PubMed. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. [Link]
-
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. PubMed Central - NIH. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Novel pyrazolo[3,4-b]pyridine derivatives: Synthesis, structure-activity relationship studies, and regulation of the AMPK/70S6K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry, a term reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets.[1] This bicyclic heterocycle, an isostere of purine, combines the hydrogen-bonding capabilities of a pyrazole ring with the aromatic system of a pyridine, making it an exceptional hinge-binder for a wide array of protein kinases.[2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the development of targeted therapies.
This guide focuses on a particularly valuable and versatile derivative: tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate . The introduction of an iodine atom at the C3-position provides a crucial handle for modern palladium-catalyzed cross-coupling reactions, allowing for the strategic and modular construction of complex molecular architectures. The tert-butyloxycarbonyl (Boc) group at the N1-position of the pyrazole ring serves a dual purpose: it enhances solubility in organic solvents and modulates the electronic properties of the heterocyclic system, while also being readily removable under acidic conditions.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis and application of this key building block. We will explore its synthesis, its physical and chemical properties, and provide detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions—two of the most powerful C-C and C-N bond-forming reactions in the medicinal chemist's toolkit.
Chemical Properties and Data
A thorough understanding of the physicochemical properties of this key intermediate is essential for its effective use in synthesis.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₂IN₃O₂ | - |
| Molecular Weight | 345.14 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | General observation for similar compounds. |
| CAS Number | 1201187-62-9 | For the unprotected 3-iodo-1H-pyrazolo[3,4-b]pyridine. The Boc-protected version may have a different CAS. |
| Solubility | Soluble in common organic solvents (DCM, THF, Dioxane, DMF) | Inferred from the presence of the Boc group. |
| Reactivity | The C3-Iodo bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The Boc group is labile to acid. | Key feature for its synthetic utility. |
Synthesis of the Building Block
The synthesis of this compound is a two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine.
Workflow for Synthesis
Caption: Synthetic route to the title compound.
Protocol 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from a well-established procedure for the direct iodination of the pyrazolopyridine core.[3][4]
Materials:
-
1H-Pyrazolo[3,4-b]pyridine
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add potassium hydroxide (4.0 eq).
-
Stir the mixture at room temperature, then add a solution of iodine (2.5 eq) in DMF dropwise.
-
Continue stirring at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Pour the reaction mixture into brine and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like CH₂Cl₂/hexane to yield 3-iodo-1H-pyrazolo[3,4-b]pyridine as a white solid.[3] A reported yield for this reaction is approximately 87.5%.[3]
Protocol 2: N-Boc Protection
This is a general and highly reliable protocol for the N-Boc protection of pyrazole-containing heterocycles.[5]
Materials:
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or a suitable base (e.g., Triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DCM or THF.
-
Add a catalytic amount of DMAP (e.g., 0.1 eq) followed by di-tert-butyl dicarbonate (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, this compound.
Application in Medicinal Chemistry: Cross-Coupling Reactions
The true synthetic power of this building block lies in its ability to undergo palladium-catalyzed cross-coupling reactions. The C3-iodo bond is an excellent electrophilic partner for a wide range of nucleophiles.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, essential for constructing the biaryl motifs common in kinase inhibitors.[6][7] This reaction couples the iodo-pyrazolopyridine with an organoboron reagent (boronic acid or boronate ester).
Context: Synthesis of Kinase Inhibitor Scaffolds Many potent kinase inhibitors, including those targeting Janus Kinases (JAKs) and Tropomyosin receptor kinases (TRKs), feature an aryl or heteroaryl substituent at the C3-position of the pyrazolo[3,4-b]pyridine core.[1][8] The Suzuki coupling provides a direct route to these structures.
Caption: General workflow for Suzuki coupling.
This protocol is a generalized procedure based on common practices for coupling iodo-heterocycles.[9]
Materials:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl Boronic Acid/Ester (1.1-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
Procedure:
-
To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add the iodo-pyrazolopyridine, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, followed by the degassed solvent system.
-
Heat the reaction mixture with vigorous stirring. Typical conditions range from 80 °C to 120 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted product.
Table of Exemplary Suzuki Coupling Conditions:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 110 | Good to Excellent | [9] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 90 | Good | [10] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | Excellent | [11] |
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[12][13] This reaction is particularly crucial for installing amine functionalities that can act as key hydrogen bond donors or acceptors, or as points for further diversification.
Context: Synthesis of IRAK4 and JAK Inhibitor Cores Many potent kinase inhibitors, including those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), feature an amino group at the C3-position of the pyrazolo[3,4-b]pyridine core.[14][15] This amine often serves as a critical interaction point within the kinase hinge region.
Caption: General workflow for Buchwald-Hartwig amination.
This protocol is a representative procedure based on established methods for C-N coupling.[16][17]
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1-1.5 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, tBu₃P·HBF₄, 2-10 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOᵗBu), Cesium Carbonate (Cs₂CO₃), 1.5-2.5 eq)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the iodo-pyrazolopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat with vigorous stirring. Reaction temperatures typically range from 80 °C to 110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material via flash column chromatography to yield the desired 3-amino-substituted product.
Causality and Trustworthiness in Protocol Design:
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Rigorous exclusion of air is critical for catalyst longevity and reaction efficiency.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and hydrolyze the strong bases often used (like NaOᵗBu).
-
Choice of Ligand and Base: The selection of the phosphine ligand and base is crucial and substrate-dependent. Sterically hindered ligands (like XPhos or tBu₃P) often promote the reductive elimination step, while the choice between a strong, non-nucleophilic base (NaOᵗBu) and a milder carbonate base (Cs₂CO₃) depends on the functional group tolerance of the substrates.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its strategic design, incorporating a reactive iodine handle and a stable protecting group, facilitates the efficient and modular synthesis of complex molecules targeting critical disease pathways. The robust and reproducible protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings provided herein serve as a validated starting point for researchers aiming to leverage this powerful scaffold in the design and discovery of next-generation therapeutics.
References
-
Taylor & Francis Online.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
OSTI.GOV.
-
Der Pharma Chemica.
-
National Center for Biotechnology Information.
-
National Center for Biotechnology Information.
-
NROChemistry.
-
Wikipedia.
-
TCI Chemicals.
-
Royal Society of Chemistry.
-
MDPI.
-
MDPI.
-
Chemistry LibreTexts.
-
Journal of Applied Pharmaceutical Research.
-
Royal Society of Chemistry.
-
ChemicalBook.
-
Organic Chemistry Portal.
-
AChemBlock.
-
ResearchGate.
-
PubMed.
-
Common Organic Chemistry.
-
PubChemLite.
-
ResearchGate.
-
ResearchGate.
-
MDPI.
-
ResearchGate.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Design, synthesis and biological evaluation of pyridine-based IRAK4 inhibitors [jcpu.cpu.edu.cn]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 15. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes & Protocols for Library Synthesis with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Abstract
This comprehensive guide details the strategic application of tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate as a pivotal building block for the synthesis of diverse chemical libraries. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[1][2] This document provides researchers, medicinal chemists, and drug development professionals with detailed, field-proven protocols for leveraging this versatile intermediate in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Furthermore, a robust protocol for the final deprotection of the tert-butoxycarbonyl (Boc) group is presented, enabling subsequent derivatization at the N1 position. Each protocol is designed for high-throughput synthesis and is supported by mechanistic insights and comprehensive references to ensure reproducibility and successful implementation in a research setting.
Strategic Importance of the Pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine bicyclic system is a cornerstone of modern medicinal chemistry. Its structure offers multiple vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.[3][4][5] This scaffold is particularly prominent in the development of inhibitors for a wide range of protein kinases, including Tropomyosin receptor kinases (TRKs), and has shown potential in treatments for cancer, neuroinflammation, and immune-related disorders.[6]
The subject of this guide, this compound, is an exceptionally valuable intermediate for library synthesis due to two key features:
-
The C3-Iodo Group: The iodine atom at the C3 position serves as an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents, including aryl, heteroaryl, alkynyl, and amino groups, which are crucial for exploring the structure-activity relationship (SAR) of new chemical entities.
-
The N1-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group at the N1 position serves a dual purpose. Firstly, it enhances the solubility and stability of the molecule. Secondly, it prevents unwanted side reactions at the pyrazole nitrogen during the cross-coupling step. Its facile removal under acidic conditions provides a handle for late-stage functionalization, further expanding the chemical diversity of the synthesized library.[7]
This application note will provide the necessary protocols to exploit these features for efficient and diverse library generation.
Synthesis of the Core Building Block
The journey to a diversified library begins with the preparation of the core intermediate. The synthesis is a straightforward two-step process starting from the commercially available 1H-pyrazolo[3,4-b]pyridine.
Workflow for Core Building Block Synthesis
Sources
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spuvvn.edu [spuvvn.edu]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Iodopyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during these crucial synthetic transformations. Iodopyrazoles are highly valuable building blocks, but their enhanced reactivity can sometimes lead to undesired pathways.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve high yields and product purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may observe during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in mechanistic principles.
Issue 1: My primary byproduct is the deiodinated pyrazole. Why is this happening and how can I stop it?
Answer:
This is the most common side reaction when working with iodopyrazoles.[2] Deiodination (or hydrodehalogenation) is a process where the iodine atom on your pyrazole is replaced by a hydrogen atom.[3] Iodopyrazoles are more prone to this than their bromo- or chloro-analogs due to the lower C-I bond strength, which facilitates rapid oxidative addition but also opens competing decomposition pathways.[1][4][5][6]
Probable Causes & Solutions:
-
Inappropriate Ligand Choice: The kinetics of the desired reductive elimination step may be too slow, allowing a competing deiodination pathway to dominate.
-
Hydride Source in the Reaction: The palladium complex, after oxidative addition, can react with a hydride source in the mixture, leading to reductive elimination of the deiodinated product.[3]
-
Solution: Identify and eliminate potential hydride sources. If you are using a protic solvent like an alcohol, switch to an aprotic solvent system such as 1,4-dioxane, toluene, or THF .[2] Some bases or additives can also be hydride sources.
-
-
High Reaction Temperature: Elevated temperatures can sometimes increase the rate of deiodination more than the desired coupling.[2]
-
Solution: Attempt the reaction at a lower temperature. While this may slow the overall reaction, it can significantly suppress the deiodination side reaction. Monitor the reaction over a longer period.
-
-
Base Selection: The choice of base can be critical. Strong, protic bases can sometimes promote deiodination.
Issue 2: I'm recovering my starting iodopyrazole, and my boronic acid is gone. What's happening?
Answer:
This strongly suggests that your boronic acid is decomposing through a process called protodeboronation . In this side reaction, the C–B bond of the boronic acid is cleaved by a proton source (like water), replacing it with a C–H bond.[8] This consumes your coupling partner without affecting the iodopyrazole, leading to low or no conversion. Certain heteroaromatic boronic acids are particularly unstable and prone to this decomposition, especially at higher temperatures.[9][10]
Probable Causes & Solutions:
-
Unstable Boronic Acid: Some boronic acids, especially certain heteroaryl variants, are inherently unstable under basic, aqueous conditions.[9][10]
-
Solution 1: Use a "slow-release" surrogate for the boronic acid, such as a MIDA boronate ester or an organotrifluoroborate salt .[8][10] These are more stable and slowly hydrolyze in situ to provide a low, steady concentration of the active boronic acid, which favors transmetalation over protodeboronation.
-
Solution 2: Increase the rate of the catalytic cycle so that the desired coupling is much faster than the decomposition. Using a highly active precatalyst that rapidly forms the active Pd(0) species can be effective.[10]
-
-
Excess Water or Protic Solvent: The presence of excess water, especially with prolonged heating, accelerates protodeboronation.[8]
-
Solution: Minimize the amount of water in the reaction. Use a higher ratio of organic solvent to water (e.g., 4:1 or higher).[7] Ensure your organic solvent is anhydrous if running a water-free protocol.
-
-
Prolonged Reaction Time at High Temperature: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.
Issue 3: My main byproduct is a dimer of my boronic acid coupling partner. How do I prevent this?
Answer:
You are observing homocoupling of the boronic acid.[12] This side reaction is often promoted by the presence of molecular oxygen, which can re-oxidize the Pd(0) catalyst in a competing catalytic cycle that results in the formation of a biaryl product from two molecules of the boronic acid.[12][13] It can also occur through other, less common pathways, especially with electron-deficient arylboronic acids.[14]
Probable Causes & Solutions:
-
Presence of Oxygen: This is the most common cause. Inadequate degassing of the reaction mixture allows oxygen to participate in an alternative catalytic cycle.[13]
-
Solution: Ensure rigorous degassing of your solvent and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the mixture for 15-20 minutes or by using several freeze-pump-thaw cycles.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst System: Certain palladium catalysts or conditions may favor the homocoupling pathway.
-
Solution: Re-evaluate your catalyst and base combination. Sometimes, simply switching the base or ligand can alter the relative rates of the desired cross-coupling versus the undesired homocoupling.
-
Visualized Reaction Pathways
To better understand the competition between the desired Suzuki coupling and the primary side reactions, refer to the following diagram.
Caption: The Suzuki cycle and competing side reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for iodopyrazoles?
There is no single "best" combination, as the optimal choice depends on the specific substrates. However, for iodopyrazoles, a highly effective starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst (e.g., XPhos Pd G2) with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.[7] These ligands promote the crucial reductive elimination step, which helps to minimize side reactions like deiodination.[2] While Pd(PPh₃)₄ can be effective, it is often outperformed by modern ligand systems, especially for challenging substrates.[7]
Q2: What is the role of the base, and which one should I choose?
The base is essential for activating the boronic acid to facilitate the transmetalation step.[15] A range of inorganic bases is commonly used.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and often provide good results. Cs₂CO₃ is stronger and more soluble, which can be beneficial.[7]
-
Phosphates (K₃PO₄): This is another very effective and commonly used base, particularly in more modern protocols, as it can be less harsh than some carbonates while still being highly effective.[7][9]
-
Fluorides (KF): Potassium fluoride can be used, especially if your molecule contains base-sensitive functional groups like esters.[16]
For iodopyrazoles, starting with K₃PO₄ or Cs₂CO₃ is a robust strategy to minimize deiodination.[2][7]
Q3: What is the best solvent system?
A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[7] Common choices include:
-
Ethers: 1,4-Dioxane or 1,2-Dimethoxyethane (DME) are excellent choices.[7]
-
Aromatics: Toluene can also be effective.
-
Alcohols: Ethanol/water mixtures are sometimes used, particularly in microwave-assisted reactions, but be mindful that alcohols can be a hydride source for deiodination.[2][6]
A common and effective solvent ratio is 4:1 or 3:1 organic solvent to water .[7]
Q4: How can I design a robust experiment from the start to avoid these side reactions?
A proactive approach is key. The following workflow is recommended for optimizing your reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
Data Summary & Optimized Protocol
Table 1: Summary of Side Reactions and Mitigation Strategies
| Side Reaction | Primary Cause(s) | Key Mitigation Strategies | Recommended Reagents |
| Deiodination | Slow reductive elimination; Presence of hydride sources; High temperature | Accelerate reductive elimination; Eliminate hydride sources; Lower reaction temperature | Ligands: XPhos, SPhosBases: K₃PO₄, Cs₂CO₃Solvents: Dioxane, Toluene |
| Protodeboronation | Inherent instability of boronic acid; Excess protic solvent (H₂O); Long reaction times | Use a stable boronic acid surrogate; Minimize water; Reduce reaction time | Reagents: MIDA boronates, OrganotrifluoroboratesTechnique: Microwave heating |
| Homocoupling | Presence of molecular oxygen (O₂) | Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere | Technique: Argon/Nitrogen sparging, Freeze-Pump-Thaw cycles |
Protocol: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
4-Iodopyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or microwave vial, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the 4-iodopyrazole (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with inert gas three times.
-
Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction). The solvent should have been previously degassed by bubbling argon through it for at least 20 minutes.
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90-100 °C) or into a microwave reactor (e.g., 120 °C for 15-30 minutes).[7][11] Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (typically the iodopyrazole) and the formation of the desired product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water. Separate the layers.
-
Extraction: Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole product.[7]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Dehalogenation of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction encountered when working with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: dehalogenation . The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activity.[1][2] However, the iodo-substituent, while essential for cross-coupling reactions, is also a point of vulnerability. This guide will equip you with the knowledge to anticipate, diagnose, and ultimately prevent unwanted dehalogenation, ensuring the success of your synthetic campaigns.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with my iodo-pyrazolo[3,4-b]pyridine substrate?
A1: Dehalogenation is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom.[3] This leads to the formation of a tert-Butyl 1H-pyrazolo[3,4-b]pyridine-1-carboxylate byproduct, which reduces the yield of your desired cross-coupled product and complicates purification. Aryl iodides are particularly susceptible to this reaction compared to bromides or chlorides.[4] The pyrazolo[3,4-b]pyridine core, being an N-heterocycle, can further exacerbate this issue due to its electronic properties and potential to coordinate with the catalyst.[4]
Q2: What is the primary mechanism behind this unwanted side reaction?
A2: In palladium-catalyzed cross-coupling reactions, the most common mechanism involves the formation of a palladium-hydride (Pd-H) species.[4][5] This can be generated from various sources within your reaction, including solvents (like alcohols), bases, or even trace amounts of water.[3][4] This Pd-H species can then react with your palladium-bound aryl intermediate in a process called reductive elimination, yielding the dehalogenated product instead of the desired cross-coupled molecule.[5]
Q3: Are there specific storage and handling procedures to maintain the stability of this compound?
A3: While this specific molecule's stability data is not extensively published, general best practices for halogenated aromatic compounds apply. It is advisable to store the compound at low temperatures, such as -20°C, for long-term storage.[6] It should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and light, which can potentially promote degradation or dehalogenation over time.
Troubleshooting Guide: Diagnosing and Solving Dehalogenation
This section provides a structured approach to troubleshooting dehalogenation in your palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings.
Issue 1: Significant formation of the dehalogenated byproduct is observed by LC-MS or TLC.
This is the most direct indicator that your reaction conditions are favoring the dehalogenation pathway. The key is to systematically evaluate and optimize your reaction parameters to favor the desired cross-coupling.
Root Cause Analysis & Solution Workflow
Caption: A stepwise workflow for troubleshooting dehalogenation.
Step 1: Evaluate Your Ligand Choice
The ligand is critical in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (desired) versus dehalogenation (undesired).
-
Expert Insight: For electron-deficient N-heterocyclic halides, bulky and electron-rich phosphine ligands are often the first line of defense against dehalogenation.[7] These ligands promote the desired reductive elimination step, outcompeting the dehalogenation pathway.[3]
-
Recommended Action:
| Ligand Type | Example | Rationale |
| Bulky, Electron-Rich Phosphines | SPhos, XPhos | Accelerate reductive elimination of the desired product.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong sigma-donors that stabilize the catalyst.[7] |
Step 2: Optimize the Base
The choice of base is a delicate balance. It needs to be strong enough to facilitate transmetalation but not so reactive that it promotes the formation of palladium-hydride species.
-
Expert Insight: Strong bases, especially alkoxides, can sometimes contribute to dehalogenation.[4] Weaker inorganic bases are often a safer choice.
-
Recommended Action:
Step 3: Re-evaluate the Solvent
The solvent can be a direct source of protons or hydrides, leading to dehalogenation.
-
Expert Insight: Protic solvents like alcohols can be problematic. Aprotic solvents are generally preferred. Even some aprotic polar solvents like DMF can sometimes act as a hydride source at elevated temperatures.[3]
-
Recommended Action:
-
Preferred Solvents: Use aprotic solvents such as dioxane, THF, or toluene.[4]
-
Purity is Key: Ensure your solvents are anhydrous and of high purity. Impurities can be an unexpected source of protons or hydrides.[7]
-
Aqueous Conditions: If your reaction requires water, carefully optimize the water content. Excessive water can be a proton source.[4]
-
Step 4: Adjust the Reaction Temperature and Time
Higher temperatures can sometimes increase the rate of dehalogenation relative to the desired cross-coupling.[3]
-
Expert Insight: If the desired reaction is sluggish, it allows more time for side reactions to occur. However, simply increasing the temperature isn't always the solution and can accelerate dehalogenation.
-
Recommended Action:
-
Attempt the reaction at a lower temperature for a longer period.
-
If using elevated temperatures, try to minimize the reaction time by closely monitoring the reaction progress by TLC or LC-MS.
-
Consider using a more active pre-catalyst that can facilitate the reaction at a lower temperature.[4]
-
Issue 2: The Boc protecting group is unstable under the reaction conditions.
The tert-Butoxycarbonyl (Boc) group on the pyrazole nitrogen is generally stable but can be sensitive to strongly acidic or highly basic conditions, especially at elevated temperatures.
-
Expert Insight: The Boc group is designed to protect the N-H of the pyrazole, which can otherwise interfere with the catalytic cycle.[4] Its removal would expose the N-H, potentially leading to catalyst inhibition or other side reactions.
-
Recommended Action:
-
Avoid Strong Acids: Ensure your reaction conditions are not acidic.
-
Moderate Basicity: The use of milder bases like K₂CO₃ or K₃PO₄, as suggested for preventing dehalogenation, will also help preserve the Boc group.
-
Temperature Control: High temperatures can lead to thermal decomposition of the Boc group. Running the reaction at the lowest effective temperature is beneficial.
-
Experimental Protocol: A Validated Starting Point
Here is a robust, general protocol for a Suzuki-Miyaura coupling designed to minimize dehalogenation. This should be considered a starting point for your specific system and may require further optimization.
Materials:
-
This compound
-
Boronic acid or ester (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3 equivalents)
-
Anhydrous Toluene/Water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and K₃PO₄.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed toluene/water solvent mixture.
-
Degas the final reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: A flowchart of the optimized Suzuki-Miyaura protocol.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1H-pyrazolo[3,4-b]pyridine compound.
-
Cusabio. (n.d.). tert-Butyl5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. cusabio.com [cusabio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination with Iodopyrazolopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of iodopyrazolopyridine substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this powerful C-N bond-forming reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance the efficiency and reproducibility of your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with an iodopyrazolopyridine substrate showing low or no conversion?
A1: Low conversion is a frequent challenge and can be attributed to several factors. The primary culprits for iodopyrazolopyridine substrates often involve:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive catalyst species and halting the catalytic cycle.[1]
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and promoting the key steps of oxidative addition and reductive elimination. For heteroaromatic substrates like iodopyrazolopyridines, the choice is paramount.[2]
-
Suboptimal Base Selection: The base's strength and solubility are crucial for the deprotonation of the amine, a necessary step for its entry into the catalytic cycle.[2]
-
Reagent and Solvent Quality: Palladium-catalyzed reactions are highly sensitive to impurities. Water and oxygen can deactivate the catalyst and phosphine ligands.[3][4]
Q2: I am observing a significant amount of a deiodinated byproduct (the parent pyrazolopyridine). What causes this and how can I prevent it?
A2: This side reaction, known as hydrodehalogenation or deiodination, is a common competing pathway, especially with electron-rich heteroaryl iodides.[2][5] It occurs when an intermediate palladium-hydride species, formed from various potential sources in the reaction mixture, reductively eliminates with the aryl halide instead of proceeding through the desired amination pathway.
Key Prevention Strategies:
-
Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, RuPhos, or SPhos. These ligands accelerate the rate of reductive elimination of the desired C-N bond, which can outcompete the deiodination pathway.[2][5]
-
Careful Choice of Base: While strong bases are often needed, some can promote side reactions. If deiodination is severe, screening different bases, including weaker inorganic bases like K₃PO₄ or Cs₂CO₃, may be beneficial, though this might require higher temperatures.
-
Control of Reaction Temperature: Excessively high temperatures can sometimes increase the rate of deiodination.[5] Careful temperature optimization is recommended.
Q3: My iodopyrazolopyridine has another halogen (e.g., a chloro or bromo substituent). At which position will the amination occur?
A3: The Buchwald-Hartwig amination exhibits a predictable regioselectivity based on the carbon-halogen bond strength, which dictates the ease of the initial oxidative addition step. The general reactivity trend is I > Br > Cl > F.[6] Therefore, under carefully controlled conditions, the amination will occur selectively at the C-I bond. This allows for stepwise functionalization of polyhalogenated pyrazolopyridines.
Q4: What is the benefit of using a palladium precatalyst over generating the catalyst in situ from a source like Pd(OAc)₂ or Pd₂(dba)₃?
A4: Palladium precatalysts are complexes where the active ligand is already coordinated to the palladium center. Their use is highly recommended for several reasons:
-
Reproducibility: They provide more consistent and reproducible results by ensuring the efficient and clean generation of the active Pd(0) species.[2]
-
Activity: Many modern precatalysts are designed for high activity, allowing for lower catalyst loadings and milder reaction conditions.
-
Ease of Use: They are often air- and moisture-stable solids, simplifying reaction setup compared to air-sensitive Pd(0) sources.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Low or No Yield of the Desired Aminated Product
-
Symptoms: Your starting iodopyrazolopyridine is largely unreacted after the specified reaction time, as observed by TLC or LC-MS analysis.
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
-
Detailed Action Plan:
| Parameter | Recommended Action | Scientific Rationale |
| Catalyst & Ligand | Screen bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5] Consider bidentate ligands like Xantphos for certain amines. | Bulky, electron-rich ligands are essential to prevent catalyst inhibition by the pyridine nitrogen and to promote the rate-limiting oxidative addition and reductive elimination steps.[1][2] |
| Use a palladium precatalyst (e.g., XPhos Pd G3).[2] | Precatalysts ensure a more reliable formation of the active Pd(0) species, leading to greater reproducibility and often higher activity. | |
| Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). | If catalyst deactivation is occurring, a higher initial concentration can help drive the reaction to completion. However, this should be a secondary optimization step. | |
| Base | Switch to a stronger, non-nucleophilic base like LiHMDS or NaOtBu.[5] | A stronger base can more effectively deprotonate the amine, facilitating its coordination to the palladium center. |
| Ensure the base is anhydrous and freshly purchased or properly stored. | Water can hydrolyze phosphine ligands and deactivate the palladium catalyst. | |
| Solvent | Use anhydrous, degassed aprotic solvents like toluene, 1,4-dioxane, or THF.[7] | Oxygen can oxidize and deactivate both the Pd(0) catalyst and the phosphine ligand.[4] Solvents like acetonitrile or pyridine should be avoided as they can inhibit the reaction by coordinating to palladium.[8] |
| Temperature | Increase the reaction temperature in 10-20 °C increments (typically 80-110 °C).[2] | Higher temperatures can help overcome the activation energy barrier for key steps in the catalytic cycle, particularly with less reactive substrates. |
Issue 2: Formation of Multiple Unidentified Byproducts
-
Symptoms: TLC or LC-MS analysis shows consumption of starting material but the formation of multiple new spots/peaks in addition to, or instead of, the desired product.
-
Potential Causes & Solutions:
-
Homocoupling: Dimerization of the amine or the iodopyrazolopyridine can occur.
-
Solution: Ensure a thoroughly inert atmosphere. Lowering the reaction temperature may also help.
-
-
Reaction with Bifunctional Amines: If your amine has other nucleophilic sites (e.g., a hydroxyl or a second amine group), reaction at those sites can occur.
-
Solution: Protect the competing nucleophilic group before the coupling reaction.
-
-
Substrate Decomposition: The iodopyrazolopyridine or the amine coupling partner may be unstable to the strong base or high temperature.
-
Experimental Protocols
Protocol 1: General Procedure for Screening Buchwald-Hartwig Amination
This protocol is a starting point for the amination of an iodopyrazolopyridine with a primary or secondary amine.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial, add the iodopyrazolopyridine (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of ~0.1 M).
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the reaction mixture in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Synthesis
For rapid optimization and synthesis, microwave irradiation can be highly effective.[10]
-
Setup: In a dedicated microwave vial, combine the iodopyrazolopyridine (1.0 equiv), palladium precatalyst (e.g., Xantphos Pd G3, 5 mol%), Cs₂CO₃ (2.0 equiv), and the amine (1.2 equiv).[10]
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.
-
Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 150 °C) for a specified time (e.g., 30-60 minutes).[10]
-
Work-up: Follow steps 4 and 5 from the general protocol above.
Data Presentation: Recommended Screening Parameters
When optimizing the reaction, a systematic approach is crucial. The following table provides a starting point for a Design of Experiments (DoE) or one-variable-at-a-time (OVAT) optimization.[11]
| Variable | Condition 1 | Condition 2 | Condition 3 |
| Pd Precatalyst | XPhos Pd G3 | RuPhos Pd G3 | BrettPhos Pd G3 |
| Base | NaOtBu | LiHMDS | K₃PO₄ |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH |
| Temperature | 80 °C | 100 °C | 110 °C |
Mechanistic Insight: The Catalytic Cycle and Key Failure Points
Understanding the mechanism is key to effective troubleshooting.
Caption: The Buchwald-Hartwig catalytic cycle with key failure points for iodopyrazolopyridine substrates.
Causality Behind Experimental Choices:
-
Bulky Ligands (L): A large ligand sterically shields the Pd center, disfavoring the off-cycle coordination of the pyrazolopyridine nitrogen to the active L-Pd(0) species.[1] It also promotes the final, irreversible reductive elimination step, increasing the rate of product formation relative to side reactions like deiodination.[5]
-
Strong Bases: The deprotonation of the coordinated amine to form the palladium-amido complex is a critical equilibrium step. A strong, non-nucleophilic base drives this equilibrium forward, increasing the concentration of the amido complex that precedes the product-forming reductive elimination.[2]
By methodically addressing these parameters, researchers can overcome the inherent challenges of using N-heterocyclic substrates and successfully implement the Buchwald-Hartwig amination for the synthesis of novel pyrazolopyridine derivatives.
References
[5] BenchChem. (n.d.). Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions. Retrieved from BenchChem Technical Support. [6] BenchChem. (n.d.). Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Retrieved from BenchChem Technical Support. [2] BenchChem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine. Retrieved from BenchChem Technical Support. BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Retrieved from BenchChem Technical Support. [12] Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]. [8] WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from WuXi AppTec Insights. [13] Murray, P. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Catalysis Consulting. [11] University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Nottingham Blogs. [9] Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]. [14] Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [7] BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Retrieved from BenchChem Technical Support. [15] Purdue University Graduate School. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [10] Sławiński, J., et al. (n.d.). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [16] ResearchGate. (n.d.). Optimization attempts for Buchwald-Hartwig cross-coupling reaction on compound 2. Retrieved from ResearchGate. [17] ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald–Hartwig amination. Retrieved from ResearchGate. [3] BenchChem. (n.d.). Troubleshooting low yield in 3-Butylpyridine functionalization. Retrieved from BenchChem Technical Support. [1] BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Retrieved from BenchChem Technical Support. [18] National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [19] National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [20] ETH Zürich. (2020, September 28). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [4] BenchChem. (n.d.). Troubleshooting low yield in 1-Iodohexane coupling reactions. [21] ETH Zürich. (n.d.). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. [22] Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). [23] BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions. Retrieved from BenchChem Technical Support. [24] ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Retrieved from ResearchGate. [25] Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [26] Amazon S3. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [27] National Institutes of Health. (n.d.). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [28] ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. chemrxiv.org [chemrxiv.org]
- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 21. ethz.ch [ethz.ch]
- 22. orbit.dtu.dk [orbit.dtu.dk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 26. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 27. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Derivatives
Welcome to the dedicated technical support guide for the purification of tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and its structural analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating these crucial synthetic intermediates. The unique structural features of this scaffold—namely the acid-sensitive N-Boc protecting group, the reactive carbon-iodine bond, and the potential for constitutional isomerism—present specific purification challenges. This guide provides field-proven troubleshooting strategies and in-depth answers to frequently encountered issues, ensuring you can achieve your desired purity and yield with confidence.
Troubleshooting Guide
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind the proposed solutions.
Issue 1: My column chromatography results in poor separation between my desired product and an impurity.
Potential Cause & Troubleshooting Steps:
This is the most common challenge, often stemming from an unoptimized solvent system, the presence of a constitutional isomer, or improper column packing/loading.
-
Inappropriate Solvent System: The polarity of your eluent may be insufficient to resolve compounds with very similar retention factors (Rƒ).
-
Solution: Conduct a thorough solvent screen using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities and selectivities. For instance, if a standard hexane/ethyl acetate system fails, consider alternatives like dichloromethane/methanol or toluene/acetone. The goal is to maximize the difference in Rƒ (ΔRƒ) between your product and the persistent impurity.[1] A gradient elution, starting with a low polarity solvent and gradually increasing it, is often essential for separating complex mixtures.[2]
-
-
Co-eluting Constitutional Isomer: During the synthesis of the pyrazolo[3,4-b]pyridine core, there is a possibility of forming regioisomers, such as the 1H- and 2H-tautomers, before the Boc-protection step.[3] While the 1H-tautomer is generally more stable, synthetic conditions can sometimes lead to mixtures.[3] These isomers can have nearly identical polarities, making separation on standard silica gel extremely difficult.
-
Column Overloading: Exceeding the capacity of your stationary phase is a frequent cause of broad, overlapping peaks.
-
Solution: A general rule of thumb is to load no more than 1-5% of the crude material relative to the mass of the silica gel.[1] If you need to purify a large quantity of material, it is always better to use a larger column than to overload a smaller one.
-
-
Product Tailing: The basic nitrogen atoms on the pyridine ring can interact strongly with acidic silanol groups on the surface of silica gel, causing the compound to "tail" or streak down the column, leading to poor separation.
-
Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your eluent system. This will saturate the acidic sites on the silica, improving peak shape and resolution.
-
Issue 2: My final yield is significantly lower than expected after purification.
Potential Cause & Troubleshooting Steps:
Low recovery can be attributed to product decomposition on the column, physical loss during workup, or incomplete elution.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously sensitive to acid.[5][6] Standard silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group during prolonged exposure on the column.
-
Solution 1 (Neutralization): Prepare a slurry of your silica gel in the initial, low-polarity eluent and add 1% triethylamine. Mix thoroughly and then pack the column. This neutralizes the acidic sites.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina, for your purification.
-
-
Product Instability: While generally stable, the carbon-iodine bond can be labile under certain conditions, especially in the presence of light or trace metal catalysts.
-
Solution: Minimize exposure of your compound to direct light by wrapping collection flasks in aluminum foil. If your synthesis involved a palladium-catalyzed reaction, ensure that the metal is thoroughly removed during workup, as residual palladium can impact stability and subsequent reactions.[7]
-
-
Irreversible Adsorption: Highly polar impurities or baseline material can cause your product to bind irreversibly to the top of the column.
-
Solution: If you observe a dark band at the top of your column that does not move, consider pre-treating your crude material. A simple filtration through a small plug of silica or celite before loading can remove highly polar, insoluble impurities.
-
Issue 3: I'm struggling to purify my compound by recrystallization.
Potential Cause & Troubleshooting Steps:
Recrystallization is a powerful technique but is highly dependent on finding the correct solvent system.[8][9]
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound poorly at room temperature but completely at its boiling point.[10]
-
Solution (Systematic Screening): Use a small amount of your crude material (~10-20 mg) and test a variety of solvents in parallel.[1] Good starting points for this class of compounds include mixed solvent systems like dichloromethane/hexane, ethyl acetate/hexane, or isopropanol/n-hexane.[2][11][12]
-
Procedure: Add the solvent dropwise to your heated crude material until it just dissolves.[13] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2] Rapid cooling can trap impurities within the crystal lattice.[2]
-
-
Oiling Out: Your compound may be melting in the hot solvent instead of dissolving, or it may be precipitating as a liquid oil upon cooling.
-
Solution: This often happens when the boiling point of the solvent is higher than the melting point of the solute. Choose a lower-boiling point solvent. If the compound oils out upon cooling, try using a more dilute solution or a different solvent system entirely. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
You should anticipate several potential impurities based on the typical synthetic route, which involves the iodination of tert-butyl 1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
| Impurity Type | Description | Removal Strategy |
| Unreacted Starting Material | The non-iodinated pyrazolo[3,4-b]pyridine core. | Typically much less polar than the iodinated product. Easily separated by silica gel chromatography. |
| Di-iodinated Byproducts | Over-iodination can lead to di-iodo species. | These are generally less polar than the mono-iodinated product and can be separated by careful chromatography. |
| Constitutional Isomers | Isomers formed during the synthesis of the core heterocycle. | Very difficult to separate by standard chromatography. May require specialized techniques or re-synthesis.[3][4] |
| Residual Iodine | If elemental iodine is used as the reagent, traces can remain.[14] | A wash with a mild reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) during the workup is effective. |
| High-Molecular-Weight "Baseline" Material | Polymeric or tar-like substances formed from side reactions. | Often insoluble in standard chromatography solvents. Can be removed by pre-filtering the crude material through a celite or silica plug. |
Q2: How can I best visualize my compound and impurities on a TLC plate?
The pyrazolopyridine core is UV-active, making UV light (254 nm) the primary method for visualization. However, some impurities may not be UV-active. It is good practice to use a secondary staining method. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that will visualize most organic compounds.
Q3: My purified compound has a slight yellow or pinkish hue. Is it impure?
This is not uncommon for iodo-heterocycles. The color can arise from trace amounts of residual iodine or slight decomposition upon exposure to light. If NMR and LC-MS analysis show high purity, the color is often acceptable for subsequent steps. Storing the compound in a dark, cold, and inert environment (under argon or nitrogen) can help prevent color development.
Q4: Can I use reverse-phase chromatography for this purification?
Yes, reverse-phase HPLC or MPLC can be an excellent alternative, especially if you are struggling with separation on normal-phase silica.[1] A typical mobile phase would be a gradient of water and acetonitrile (or methanol), often with a small amount of formic acid or TFA as a modifier. However, be aware that prolonged exposure to acidic mobile phases can cause deprotection of the Boc group.
Q5: What are the ideal storage conditions for the purified product?
To ensure long-term stability, the purified this compound should be stored as a solid in a tightly sealed vial, protected from light, at low temperatures (e.g., in a freezer at -20 °C), and preferably under an inert atmosphere.
Key Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
Objective: To purify the crude product by removing both more polar and less polar impurities.
-
Solvent System Selection: Using TLC, identify an eluent system (e.g., hexane/ethyl acetate) that provides an Rƒ of ~0.25-0.35 for the desired product and good separation from impurities.
-
Column Packing: Dry-pack the column with silica gel. Wet the silica with the initial, low-polarity eluent. Do not let the column run dry.
-
Sample Preparation & Loading: Dissolve the crude material in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. A gradient elution, where the percentage of the more polar solvent is slowly increased, is highly recommended for optimal separation.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.
Protocol 2: Recrystallization
Objective: To obtain a highly pure, crystalline solid product.
-
Solvent Selection: As described in the troubleshooting section, identify a suitable single or mixed solvent system (e.g., CH₂Cl₂/hexane).[8][12]
-
Dissolution: Place the crude compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot solvent required to fully dissolve the solid.[10][13]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for 30-60 minutes to promote maximum crystal formation.[2]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Visual Workflows
Caption: General purification workflow for pyrazolopyridine derivatives.
Caption: Troubleshooting logic for poor chromatographic separation.
References
- Benchchem. Technical Support Center: Purification of Iodinated Imidazoles.
- Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
- MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
- ACS GCI Pharmaceutical Roundtable. Iodination - Wordpress.
- NIH. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. Recrystallization.
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?.
- Scribd. Purification of Organic Compounds by Recrystallization.
- YouTube. Recrystallization.
- ResearchGate. The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- NIH. The effect of residual palladium on the performance of organic electrochemical transistors - PMC.
- SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
- PubMed. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Iodination - Wordpress [reagents.acsgcipr.org]
Navigating the Labyrinth of Selectivity: A Guide to Boc Deprotection Without Collateral Damage
A Technical Support Center for the Synthetic Chemist
Welcome, researchers, to our dedicated technical support center focused on a critical, and often challenging, aspect of modern organic synthesis: the selective deprotection of the tert-butyloxycarbonyl (Boc) group. As Senior Application Scientists, we understand that the success of a multi-step synthesis often hinges on the ability to unmask a specific functional group without disturbing other sensitive moieties within the molecule. This is particularly true for the acid-labile Boc group when it coexists with other protecting groups susceptible to acidic conditions.
This guide is designed to be your go-to resource, moving beyond simple protocols to explain the 'why' behind the 'how'. We will delve into the mechanistic nuances of various deprotection strategies, offer field-tested troubleshooting advice, and provide detailed experimental workflows to empower you to navigate this synthetic challenge with confidence.
Frequently Asked Questions (FAQs): The Fundamentals of Selective Boc Deprotection
Q1: What is the primary challenge in removing a Boc group in the presence of other acid-sensitive groups?
The core challenge lies in the very nature of the Boc group's removal: it is cleaved under acidic conditions.[1][2] This inherent acid lability can lead to the concurrent, and often undesired, cleavage of other acid-sensitive protecting groups such as tert-butyl esters (TBE), silyl ethers (e.g., TBS, TIPS), and acetals. The key to selectivity is to identify conditions that are acidic enough to cleave the Boc group but mild enough to leave other groups intact. This often involves a delicate balance of reagent choice, concentration, temperature, and reaction time.
Q2: How does the mechanism of acid-catalyzed Boc deprotection inform our strategy for selectivity?
Understanding the mechanism is paramount. The deprotection is initiated by protonation of the carbamate oxygen, followed by fragmentation to form a stable tert-butyl cation and an unstable carbamic acid, which readily decarboxylates to the free amine and carbon dioxide.[3]
Caption: Acid-catalyzed Boc deprotection mechanism.
The formation of the highly stable tert-butyl cation is the thermodynamic driving force. Selectivity can be achieved by using conditions that favor the protonation and fragmentation of the Boc group's carbamate over that of other acid-sensitive functionalities.
Q3: What are the common side reactions during Boc deprotection and how can they be minimized?
The primary side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[3] Electron-rich aromatic rings (like tryptophan) and thiols are particularly susceptible.[4]
To mitigate this, "cation scavengers" are added to the reaction mixture. These are nucleophilic species that are more reactive towards the tert-butyl cation than the substrate.
| Scavenger | Target Nucleophile |
| Anisole, Cresol | Electron-rich aromatic rings (e.g., Tryptophan) |
| Thiophenol, Thioanisole | Thiols (e.g., Cysteine) |
| Triethylsilane (TES) | General purpose scavenger |
| Water | Can act as a scavenger in some cases |
Troubleshooting Guide: When Standard Protocols Fall Short
Even with the best-laid plans, experiments can go awry. Here’s a structured approach to troubleshooting common issues in selective Boc deprotection.
Caption: A logical workflow for troubleshooting Boc deprotection.
Issue 1: Incomplete Deprotection
-
Symptom: Starting material remains after the expected reaction time.
-
Possible Causes & Solutions:
-
Insufficient Reaction Time: Extend the reaction time and monitor closely by TLC or LC-MS.
-
Low Temperature: Gradually increase the reaction temperature, keeping in mind the stability of other functional groups.
-
Insufficient Reagent: Increase the equivalents of the deprotecting agent.
-
Solvent Effects: The choice of solvent can influence reactivity. Consider switching to a different solvent system.
-
Issue 2: Formation of Side Products (t-Butylation)
-
Symptom: Appearance of new, less polar spots on TLC or unexpected masses in LC-MS corresponding to the addition of a tert-butyl group.
-
Possible Causes & Solutions:
-
Absence or Insufficiency of Scavengers: Always include an appropriate scavenger, especially when dealing with nucleophilic substrates.[4]
-
High Temperature: The tert-butyl cation is more reactive at higher temperatures. Running the reaction at 0°C or lower can significantly reduce side reactions.
-
Issue 3: Loss of Other Acid-Sensitive Groups
-
Symptom: TLC or LC-MS analysis shows the loss of other protecting groups (e.g., a tert-butyl ester is cleaved to a carboxylic acid).
-
Possible Causes & Solutions:
-
Reagent too Harsh: Switch to a milder deprotection method (see below).
-
High Reagent Concentration: Reduce the concentration of the acid.
-
Prolonged Reaction Time: Optimize the reaction time to stop as soon as the Boc group is removed.
-
Advanced Protocols for Selective Boc Deprotection
When standard TFA or HCl protocols prove too harsh, a range of milder methods can be employed. Here are detailed protocols for some of the most effective strategies.
Method 1: Lewis Acid Catalysis with Zinc Bromide (ZnBr₂)
This method is particularly useful for the selective deprotection of secondary N-Boc groups in the presence of primary N-Boc groups and other acid-sensitive functionalities.[2][5][6]
Experimental Protocol:
-
Dissolve the Boc-protected substrate (1.0 equiv) in anhydrous dichloromethane (DCM) (0.1 M).
-
Add anhydrous zinc bromide (ZnBr₂) (1.5 - 3.0 equiv).[5]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Key Considerations:
-
Anhydrous conditions are crucial for the success of this reaction.
-
The number of equivalents of ZnBr₂ may need to be optimized for different substrates.
Method 2: Oxalyl Chloride in Methanol
This recently developed method offers a mild and efficient way to deprotect a wide range of N-Boc groups, including those on aliphatic, aromatic, and heterocyclic amines.[7]
Experimental Protocol:
-
Dissolve the N-Boc protected compound (1.0 equiv) in methanol (0.1 M).
-
Cool the solution to 0°C.
-
Add oxalyl chloride (2.0-3.0 equiv) dropwise. A slight exotherm and gas evolution may be observed.[7]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
The resulting amine hydrochloride salt can be used directly or neutralized with a mild base.
Advantages:
-
The reaction is often clean and high-yielding.
-
It is tolerant of many other functional groups.[7]
Method 3: Thermal Deprotection
For substrates that are sensitive to any form of acid, thermal deprotection offers a completely acid-free alternative.[8][9][10]
Experimental Protocol:
-
Dissolve the Boc-protected amine in a suitable high-boiling solvent such as toluene, xylene, or trifluoroethanol (TFE).
-
Heat the reaction mixture to reflux (typically 110-150°C).
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Selectivity in Thermal Deprotection:
Interestingly, thermal deprotection can exhibit selectivity based on the electronic nature of the amine. For instance, aryl N-Boc groups can sometimes be selectively removed in the presence of alkyl N-Boc groups by carefully controlling the temperature.[8]
| Deprotection Method | Reagents/Conditions | Advantages | Limitations |
| Standard Acidic | TFA/DCM or HCl/Dioxane | Fast, reliable, and widely applicable | Low selectivity, can cleave other acid-sensitive groups |
| Lewis Acid Catalysis | ZnBr₂ in DCM | Milder than strong acids, can be selective for secondary N-Boc groups | Requires anhydrous conditions, may not work for all substrates |
| Oxalyl Chloride/MeOH | Oxalyl chloride in Methanol | Mild, fast, and high-yielding for a broad range of substrates | Reagent is corrosive and moisture-sensitive |
| Thermal Deprotection | High temperature in a high-boiling solvent | Completely acid-free, useful for highly acid-sensitive substrates | Requires high temperatures, may not be suitable for all molecules |
Compatibility with Other Acid-Sensitive Protecting Groups
Boc vs. tert-Butyl Esters (TBE):
This is a notoriously difficult differentiation. Generally, the N-Boc group is more acid-labile than a TBE. Using carefully controlled conditions, such as dilute HCl in an organic solvent at low temperatures, can sometimes achieve selective N-Boc deprotection.[11]
Boc vs. Silyl Ethers (TBS, TIPS):
Silyl ethers are generally more stable to acidic conditions than Boc groups. Standard Boc deprotection conditions (TFA/DCM) will typically cleave silyl ethers. However, milder methods like those described above (ZnBr₂, oxalyl chloride/MeOH) are often compatible with silyl ethers. For cleavage of silyl ethers in the presence of a Boc group, fluoride-based reagents (e.g., TBAF) are the method of choice.[12]
Conclusion
The selective deprotection of the Boc group is a multifaceted challenge that requires a nuanced understanding of reaction mechanisms and a toolbox of varied experimental conditions. By moving beyond the one-size-fits-all approach of strong acids and embracing milder, more selective reagents, researchers can unlock new possibilities in the synthesis of complex molecules. This guide provides a starting point for navigating these challenges, but as with all things in organic synthesis, careful optimization and diligent reaction monitoring are the keys to success.
References
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile. Organic Chemistry Portal.
- Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- Navigating Boc Deprotection: A Guide to Minimizing Side Products. Benchchem.
- Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Boc Deprotection - ZnBr2. Common Organic Chemistry.
- Troubleshooting incomplete Boc deprotection. Benchchem.
- Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. The Journal of Organic Chemistry.
- Zinc Bromide. Common Organic Chemistry.
- Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Method to remove Boc in the presence of t-butylester. Reddit.
- BOC Protection and Deprotection. J&K Scientific LLC.
- A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
- Deprotection of Silyl Ethers. Gelest.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Zinc Bromide [commonorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible results.
The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous potent inhibitors and biologically active molecules.[1] Its successful functionalization via cross-coupling is a critical step in many synthetic campaigns. However, the unique electronic and steric properties of this N-heterocyclic system present specific challenges that require careful consideration of catalyst, ligand, and reaction conditions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, mirroring the interactive support you would receive from an application scientist.
Part 1: Foundational Principles of Catalyst Selection
Understanding the Substrate: An Application Scientist's Perspective
Before diving into specific reaction types, it's crucial to understand the properties of this compound:
-
The Electrophile: The Carbon-Iodine bond at the C3 position is highly activated and readily undergoes oxidative addition to a Pd(0) center, the first step in most cross-coupling catalytic cycles. This is a significant advantage over less reactive bromides or chlorides.
-
The Heterocyclic Core: The pyrazolo[3,4-b]pyridine system is electron-deficient. More importantly, the lone pair of electrons on the pyridine nitrogen (N7) can act as a ligand, coordinating to the palladium catalyst. This can sequester the active catalyst, forming off-cycle, inactive complexes and inhibiting the desired reaction. This "2-pyridyl problem" is a well-documented challenge in cross-coupling chemistry.[2]
-
The Protecting Group: The tert-butyl carboxylate (Boc) group on the pyrazole nitrogen (N1) serves two purposes: it enhances solubility in organic solvents and provides significant steric bulk near the N1-C6 bond. While it doesn't directly flank the C3-I bond, its presence influences the overall shape and electronic nature of the molecule.
The primary challenge is to select a catalyst system where the desired catalytic turnover is significantly faster than catalyst inhibition by the substrate's pyridine nitrogen.
Part 2: Troubleshooting Guides & FAQs by Reaction Type
This section addresses common issues encountered during specific cross-coupling reactions.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for the stability and low toxicity of its organoboron reagents.[3][4]
Question 1: I am observing low or no conversion in my Suzuki coupling. What are the most likely causes and how can I fix it?
Answer: This is the most common issue and typically points to problems with the catalyst system, base, or the stability of the boronic acid coupling partner.
-
Cause A: Catalyst Inhibition. The pyridine nitrogen on your substrate is likely coordinating to the palladium center, effectively poisoning your catalyst.
-
Solution: Employ Bulky, Electron-Rich Ligands. The key is to use monodentate phosphine ligands that are both sterically demanding and highly electron-donating. This combination accelerates the rate-limiting reductive elimination step and sterically disfavors the binding of the pyridine nitrogen to the palladium center. Ligands from the Buchwald group are the industry standard here.
-
Primary Recommendation: XPhos, SPhos, or RuPhos.
-
Rationale: These ligands create a highly active, coordinatively unsaturated L₁Pd(0) species that favors the productive catalytic cycle over inhibitory pathways.[5][6]
-
Practical Tip: Use palladium pre-catalysts like XPhos Pd G2 or G3. These are air-stable and ensure the efficient generation of the active Pd(0) species, leading to more reproducible results.[7]
-
-
-
Cause B: Inappropriate Base Selection. The base plays a critical role in activating the organoboron species in the transmetalation step.[8] A weak base may be insufficient.
-
Solution: Use a Stronger Inorganic Base.
-
Primary Recommendation: K₃PO₄ or Cs₂CO₃.
-
Rationale: These bases are effective in promoting the formation of the reactive boronate species required for transmetalation without causing significant degradation of the substrate or catalyst. While stronger bases like alkoxides are used in other couplings, they can promote side reactions with boronic acids.[8]
-
-
-
Cause C: Boronic Acid Instability. Heteroaryl boronic acids, in particular, are susceptible to decomposition via protodeboronation, especially under basic conditions.[8]
-
Solution: Use Stabilized Boron Reagents.
-
Recommendation: If you suspect your boronic acid is degrading, switch to a more robust derivative such as a pinacol boronate, an MIDA boronate, or a DABO boronate.[9] These reagents slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition pathways.[8][10]
-
-
Question 2: My reaction is producing a significant amount of homocoupled boronic acid (Glaser-type side product). What can I do?
Answer: This side reaction is typically promoted by the presence of oxygen.
-
Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed before use, and the reaction is set up and maintained under an inert atmosphere (Argon or Nitrogen). Common degassing methods include sparging with an inert gas for 20-30 minutes or three cycles of freeze-pump-thaw.
-
Solution 2: Optimize Catalyst System. If degassing doesn't solve the problem, it may indicate that the transmetalation step is too slow relative to the oxidative side reactions. Consider screening a different ligand (e.g., if using SPhos, try XPhos) or a different base to accelerate the productive coupling pathway.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale & Notes |
| Pd Precursor | XPhos Pd G3 (2-5 mol%) | Air-stable, reliable generation of active Pd(0)L₁.[7] |
| Ligand | (Included in precatalyst) | XPhos is a bulky, electron-rich ligand ideal for this substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Strong, non-nucleophilic bases that promote transmetalation.[3] |
| Boron Reagent | Arylboronic Acid or Pinacol Ester (1.1-1.5 equiv.) | Use MIDA or DABO boronates for unstable partners.[9] |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | Aprotic solvents are standard. Small amount of water is often beneficial. |
| Temperature | 80-110 °C | Heat is typically required to drive the reaction to completion. |
B. Buchwald-Hartwig Amination
This reaction is the premier method for forming C-N bonds, crucial for synthesizing aryl amines.[4][11] Its success is almost entirely dependent on the choice of ligand.
Question 3: My C-N coupling with a primary or secondary amine is failing. Which catalyst system should I use?
Answer: The Buchwald-Hartwig amination requires a specific set of bulky phosphine ligands and a strong, non-nucleophilic base.
-
Cause A: Incorrect Ligand. Standard ligands like PPh₃ are completely ineffective for this transformation. The challenge is to promote the reductive elimination of the C-N bond from the palladium center, which is often the rate-limiting step.
-
Solution: Use Specialized Buchwald Ligands.
-
Primary Recommendation: For a broad range of amines, ligands like RuPhos or BrettPhos are excellent starting points. XPhos is also a robust choice.[12]
-
Rationale: These ligands possess the steric and electronic properties required to facilitate the difficult C-N reductive elimination.[13] Using a pre-catalyst like RuPhos Pd G3 is highly recommended for reproducibility.
-
-
-
Cause B: Incorrect Base. A weak base cannot deprotonate the amine nucleophile to form the palladium-amido complex necessary for the catalytic cycle.
-
Solution: Use a Strong Alkoxide Base.
-
Primary Recommendation: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS).
-
Rationale: These bases are strong enough to deprotonate a wide range of amines but are sterically hindered, preventing them from acting as competing nucleophiles.[14]
-
-
Question 4: I am attempting to couple an aniline or a heteroaromatic amine, and the reaction is sluggish. What adjustments should I make?
Answer: Aryl and heteroaryl amines are less nucleophilic than aliphatic amines and can also act as catalyst poisons. This requires a more finely tuned approach.
-
Solution 1: Switch Ligand. For challenging aryl or heteroaryl amines, more specialized ligands may be required. The Josiphos family of ferrocenyl ligands or the cataCXium® ligands can sometimes outperform the standard Buchwald ligands. Screening is essential.
-
Solution 2: Adjust Base. While NaOtBu is a good starting point, sometimes a different counterion or a weaker base can provide better results with delicate substrates. Consider screening K₂CO₃ or Cs₂CO₃, although this may require higher temperatures.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Notes |
| Pd Precursor | RuPhos Pd G3 or BrettPhos Pd G3 (2-5 mol%) | Specifically designed for robust C-N coupling.[12] |
| Ligand | (Included in precatalyst) | RuPhos and BrettPhos are excellent general ligands for amination. |
| Base | NaOtBu (1.5-2.0 equiv.) | Strong, non-nucleophilic base is critical for amine activation.[14] |
| Amine | Amine Nucleophile (1.1-1.3 equiv.) | Ensure high purity; liquid amines can be filtered through alumina.[7] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80-110 °C | Reaction typically requires heating. |
C. Sonogashira Coupling
The Sonogashira coupling provides a powerful route to aryl alkynes.[15] The classic protocol involves a dual palladium/copper catalytic system.
Question 5: My Sonogashira reaction is giving a low yield and producing a lot of black precipitate (palladium black). What is going wrong?
Answer: Palladium black formation indicates catalyst decomposition. This can be due to several factors, including the presence of oxygen or an inefficient ligand.
-
Solution 1: Use a More Robust Catalyst System. The traditional Pd(PPh₃)₄ catalyst can be fragile.
-
Recommendation: Switch to a Pd(II) source like PdCl₂(PPh₃)₂ with a slight excess of PPh₃ ligand. The additional ligand can help stabilize the active Pd(0) species. For very challenging substrates, consider a more robust ligand like cataCXium® A or tBu₃P.
-
-
Solution 2: Ensure Rigorous Inert Conditions. The Pd(0) species is highly sensitive to air. The amine solvent should be thoroughly degassed by sparging with argon before adding the catalysts.
Question 6: My primary side product is the homocoupled di-yne from my terminal alkyne (Glaser coupling). How do I suppress this?
Answer: Glaser coupling is an oxidative dimerization of the alkyne, promoted by the copper(I) co-catalyst and oxygen.
-
Solution 1: Eliminate Oxygen. This is the most critical factor. Rigorous degassing and maintaining a positive pressure of inert gas are essential.
-
Solution 2: Go "Copper-Free". If homocoupling persists, you can run the reaction without the CuI co-catalyst. Copper-free Sonogashira conditions typically require a more active palladium catalyst system (e.g., Pd(OAc)₂ with a ligand like SPhos or tBu₃P) and often a different amine base (e.g., pyrrolidine or DBU) to facilitate the deprotonation of the alkyne.[15]
D. Heck and Stille Couplings
While less common than Suzuki or Buchwald-Hartwig for this scaffold, Heck[16] and Stille[17] couplings are also viable.
Question 7: What are the key considerations for Heck or Stille couplings with this substrate?
Answer:
-
Heck Coupling: This reaction couples the aryl iodide with an alkene.[16] For an electron-deficient heterocycle like the pyrazolopyridine, phosphine-free conditions using Pd(OAc)₂ can be effective.[18][19] A key parameter to optimize is the base, with organic bases like triethylamine or inorganic bases like K₂CO₃ being common.
-
Stille Coupling: This reaction uses an organotin reagent.[17] The primary advantage is the inertness of the organotin reagents to many reaction conditions, but the toxicity of tin byproducts is a major drawback. Standard catalysts like Pd(PPh₃)₄ are often effective. The reaction is generally tolerant of a wide range of functional groups.[17]
Part 3: Visualization and Protocols
Diagrams: Conceptual Workflows
A logical approach to troubleshooting is essential. The following diagram illustrates a general workflow for optimizing a failing cross-coupling reaction.
Caption: A general troubleshooting workflow for cross-coupling reactions.
The following diagram illustrates the central role of the Ligand-Palladium(0) complex in the catalytic cycle and highlights potential points of failure.
Caption: Simplified catalytic cycle highlighting the catalyst inhibition pathway.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for experimentation. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
-
Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 equiv., 3 mol%) and add it to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir vigorously for the designated reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by periodically taking small aliquots.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
-
de la Torre, J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1853–1865. [Link]
-
Malig, T. C., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 24(5), 889. [Link]
-
Le-Quellec, M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Dufour, J., et al. (2014). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. Chemical Society Reviews, 43(1), 182-225. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Kavale, M. S., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(5), 231-247. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Scott, W. J., & Stille, J. K. (1986). Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones. Journal of the American Chemical Society, 108(11), 3033-3040. [Link]
-
Vargová, T., et al. (2016). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 21(3), 336. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
El-Faham, A., et al. (2021). Harnessing Cascade Suzuki-Cyclization Reactions of Pyrazolo[3,4-b]pyridine for the Synthesis of Tetracyclic Fused Heteroaromatics. Molecules, 26(16), 4983. [Link]
-
Foley, B. J., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5484-5494. [Link]
-
D'Amato, E. M., & Denmark, S. E. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 13(21), 5780-5783. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Herges, R., et al. (2010). Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Beilstein Journal of Organic Chemistry, 6, 44. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Acta Pharmaceutica Sinica B, 12(5), 2261-2275. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Asiri, A. M., et al. (2015). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. IUCrData, 1(1), x150001. [Link]
-
Sharma, S., & Van der Eycken, E. V. (2021). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Catalysts, 11(2), 246. [Link]
-
Reddy, B. V. S., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1378-1385. [Link]
-
Li, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6432. [Link]
-
Kar, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16000-16075. [Link]
-
Kar, A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(20), 16000-16075. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Al-Warhi, T., et al. (2021). Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 26(18), 5650. [Link]
-
Capua, M., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Foley, B. J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5484-94. [Link]
-
Reddy, B. V. S., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 13, 1378-1385. [Link]
-
Viciosa, M. T., et al. (2015). Understanding the Unusual Reduction Mechanism of Pd(II) to Pd(I): Uncovering Hidden Species and Implications in Catalytic Cross-Coupling Reactions. Journal of the American Chemical Society, 137(20), 6464-6467. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2004). Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides. Organic Letters, 6(9), 1381-1384. [Link]
-
Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chatani, N., et al. (2016). Stille coupling via C–N bond cleavage. Nature Communications, 7, 12937. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 9(17), 3371-3374. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
Sources
- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Technical Support Center: Enhancing the Solubility of Pyrazolo[3,4-b]pyridine Intermediates
This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[3,4-b]pyridine intermediates. The following question-and-answer format provides both foundational knowledge and practical troubleshooting steps to address these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazolo[3,4-b]pyridine intermediates often poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of many pyrazolo[3,4-b]pyridine intermediates stems from their molecular structure. These compounds are heterocyclic aromatic systems, which can lead to a combination of factors that favor low water solubility:
-
Lipophilicity: The fused aromatic ring system is inherently nonpolar, leading to a hydrophobic character.[1]
-
Crystal Lattice Energy: The planar nature of the molecule can facilitate strong intermolecular π-π stacking in the solid state. This high crystal lattice energy requires significant energy to overcome during dissolution.[2]
-
Hydrogen Bonding: While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall molecule may lack a sufficient number of strong hydrogen bond donating groups to interact favorably with water.[2]
Pyrazolo[3,4-b]pyridines are generally slightly soluble in water but show better solubility in common organic solvents like ethanol, dichloromethane, and N,N-dimethylformamide (DMF).[3]
Q2: What are the initial, most straightforward strategies to try when I encounter a solubility issue with a new pyrazolo[3,4-b]pyridine intermediate?
A2: Before moving to more complex formulation strategies, always start with the simplest and most direct methods. The following workflow is recommended as a first-line approach:
Caption: Effect of pH on the ionization and solubility of pyrazolo[3,4-b]pyridines.
Experimental Protocol: pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).
-
Equilibration: Add an excess amount of your solid pyrazolo[3,4-b]pyridine intermediate to a small volume of each buffer in separate vials.
-
Saturation: Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Separation: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).
-
Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.
This profile will reveal the pH range where your compound is most soluble and help you select an appropriate buffer for your experiments. [4]
Issue 3: Simple methods are insufficient for my required concentration. What are the next steps?
When initial strategies fail, more advanced formulation techniques that modify the solid state of the compound should be considered. These are often employed during later stages of drug development but can be adapted for research purposes.
Q: When should I consider techniques like salt formation or solid dispersions?
A: These techniques are powerful but require more investment in time and resources.
-
Salt Formation: If your pyrazolo[3,4-b]pyridine intermediate is stable and has a suitable pKa, forming a crystalline salt with a pharmaceutically acceptable acid can dramatically and reliably increase its aqueous solubility and dissolution rate. [4][5][6]This is a very common and effective strategy for basic nitrogen-containing heterocycles. [5][7]
-
Solid Dispersions: This technique involves dispersing your compound in an amorphous form within a hydrophilic polymer matrix. [8][9][10]The amorphous form has a lower energetic barrier to dissolution compared to the stable crystalline form. [11]This can lead to a significant increase in the apparent solubility and dissolution rate. [12]Methods to prepare solid dispersions include hot-melt extrusion and solvent evaporation. [10][13]
-
Prodrug Approach: For in vivo applications, a chemical modification to create a prodrug can be a viable strategy. This involves attaching a water-soluble promoiety to the parent molecule, which is designed to be cleaved in the body to release the active drug. [14][15][16][17] Table 2: Comparison of Advanced Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Salt Formation | Ionization of the API | High solubility increase, thermodynamically stable. [4] | Requires an ionizable group, risk of conversion back to free base. [4] |
| Solid Dispersion | Conversion to amorphous state, improved wettability. [10][12] | Broadly applicable, significant dissolution enhancement. [9] | Amorphous form can be physically unstable and recrystallize. [10] |
| Prodrug Strategy | Covalent attachment of a solubilizing group. [17] | Substantial solubility increase, can improve other properties like permeability. [14][15] | Requires chemical synthesis, potential for altered pharmacology before cleavage. [17] |
References
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- Pharmaffiliates. (n.d.).
- Indian Journal of Pharmaceutical and Biological Research. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Al-kassimy, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel).
- Sigma-Aldrich. (n.d.).
- Jadhav, N. R., et al. (2020). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- Pharma Times. (2024, October 5). Enhancing Drug Solubility through Solid Dispersion Techniques.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- Radi, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters.
- Pipzine Chemicals. (n.d.).
- BenchChem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- Gnerre, C., et al. (2016). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics.
- Sgambat, K., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available.
- Sgambat, K., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.).
- da Silva, A. D., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
- Lavilla, R., et al. (2020).
- PubMed. (2025, June 25). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity.
- ResearchGate. (n.d.). (PDF)
- ResearchGate. (n.d.). "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review | Request PDF.
- PubMed. (n.d.). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.
- PubMed. (2024, September 6). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities.
- Sciencemadness. (2012, March 7).
- Merck Millipore. (n.d.).
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- ACS Publications. (2023, May 15). Multicomponent Strategy to Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Derivatives under Microwave Irradiation | The Journal of Organic Chemistry.
- Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- PubMed Central. (2022, September 27).
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-b]pyridine: Properties, Uses, Synthesis & Safety Data – Trusted China Supplier & Manufacturer [pipzine-chem.com]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Drug Solubility through Solid Dispersion Techniques [wisdomlib.org]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. jddtonline.info [jddtonline.info]
- 13. ascendiacdmo.com [ascendiacdmo.com]
- 14. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. usiena-air.unisi.it [usiena-air.unisi.it]
- 16. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
Technical Support Center: Work-up & Purification of Reactions Involving tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Welcome to the technical support resource for researchers working with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. This guide provides in-depth, field-proven answers to common questions and troubleshooting scenarios encountered during the work-up and purification of reactions involving this versatile building block. Our focus is on preserving the integrity of the molecule, particularly the acid-sensitive tert-butoxycarbonyl (Boc) protecting group, to ensure high-yield recovery of your desired product.
Section 1: Core Principles & Compound Stability
Understanding the chemical vulnerabilities of this compound is critical for designing a successful work-up procedure. The molecule's reactivity is dominated by two key features: the acid-labile Boc group and the basic pyrazolo[3,4-b]pyridine core.
-
The Boc Protecting Group: This group is notoriously sensitive to acidic conditions. Standard aqueous work-ups involving washes with dilute HCl or even mildly acidic water can lead to partial or complete deprotection, complicating purification and reducing the yield of the desired N-Boc protected product.[1][2] Furthermore, prolonged exposure to standard silica gel during column chromatography can also catalyze Boc cleavage due to its inherent acidity.[3][4]
-
The Pyrazolo[3,4-b]pyridine Core: The pyridine nitrogen atom imparts basic properties to the molecule.[5] While this basicity can be exploited for purification, the acidic conditions required to protonate this nitrogen are often harsh enough to remove the Boc group, creating a delicate balancing act.
The following table summarizes the stability of the Boc group under common laboratory conditions.
| Condition Category | Reagent/Condition | Stability of Boc Group | Causality & Expert Notes |
| Acidic | 1M HCl, 20% TFA in DCM | Highly Labile | Strong acids rapidly protonate the carbonyl oxygen of the Boc group, initiating cleavage to release isobutylene and CO2.[2][6] Avoid completely. |
| Saturated aq. NH₄Cl | Generally Stable | Ammonium chloride is the salt of a weak acid and a weak base, providing a buffered, slightly acidic environment (pH ~4.5-6) that is typically safe for short-term washing. | |
| 5-10% aq. Citric Acid | Moderately Labile | A mild organic acid that can be used cautiously for quenching basic reactions, but risk of cleavage increases with exposure time and concentration.[7] | |
| Basic | 1M NaOH, K₂CO₃ | Generally Stable | The Boc group is designed to be stable to most basic conditions, which is why it's orthogonal to protecting groups like Fmoc.[1][8] |
| NaBH₄ in EtOH | Potentially Labile | While primarily a reducing agent, NaBH₄ in protic solvents like ethanol can selectively cleave the N-Boc group from pyrazoles and imidazoles.[1][8] | |
| Chromatographic | Standard Silica Gel | Potentially Labile | The acidic nature of silica gel can cause slow deprotection on the column, leading to streaking and yield loss.[3][4] |
| Neutralized Silica Gel | Stable | Pre-treating silica with a base like triethylamine or using it in the eluent mitigates its acidity. | |
| Alumina (Neutral) | Stable | A suitable alternative stationary phase for acid-sensitive compounds. | |
| Thermal | Refluxing in Toluene | Potentially Labile | Thermal deprotection of Boc groups is possible, often at temperatures above 150 °C, but can sometimes occur at lower temperatures, especially in the presence of catalysts.[6] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a standard, "Boc-safe" aqueous work-up for a reaction with this compound?
A standard work-up should prioritize neutral or near-neutral conditions.
-
Quench: Cool the reaction mixture to room temperature. Quench cautiously by adding saturated aqueous ammonium chloride (NH₄Cl) solution or deionized water.
-
Extract: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) (3x).
-
Wash: Combine the organic layers and wash sequentially with deionized water (1x) and then saturated aqueous brine (1x) to remove water-soluble impurities and residual water.
-
Dry & Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
This procedure avoids strong acids and bases, providing the best chance of isolating your product with the Boc group intact.
Q2: My Boc group was cleaved during work-up. What likely happened and how can I prevent it?
Boc group cleavage is almost always due to exposure to acidic conditions. The most common culprits are:
-
Acidic Wash: Using a dilute acid wash (e.g., 1M HCl) to remove basic impurities or catalysts.
-
Acidic Reagents: Failure to neutralize acidic reagents used in the reaction (e.g., TFA, HCl salts) before extraction.
-
Acidic Silica Gel: As discussed, purification on untreated silica gel can cause deprotection.[3][4]
Prevention Strategy:
-
Avoid Acid Washes: Use the "Boc-safe" work-up described in Q1. If a basic impurity must be removed, consider a very mild alternative like a 5% aqueous citric acid wash, but monitor for deprotection via TLC.[7]
-
Neutralize Before Extraction: If the reaction itself is acidic, neutralize it with a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) before adding the extraction solvent.
-
Modify Chromatography: See Q3 for detailed recommendations on Boc-safe chromatography.
Q3: What are the best practices for purifying this compound by column chromatography?
To prevent product decomposition and streaking on a silica gel column, the acidity of the stationary phase must be addressed.
Recommended Method:
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to constitute ~1% of the total solvent volume.
-
Pack the column with this neutralized slurry.
-
Ensure your mobile phase throughout the entire purification also contains 0.5-1% Et₃N.
This technique deactivates the acidic silanol groups on the silica surface, preventing Boc cleavage and improving peak shape for the basic pyrazolopyridine product.
Q4: How do I effectively remove palladium catalysts and boronic acid residues after a Suzuki-Miyaura coupling?
Work-up for cross-coupling reactions requires specific steps to remove organometallic and boron-containing byproducts.[9]
Palladium Removal:
-
Filtration: After quenching the reaction, dilute the mixture with your extraction solvent and filter it through a pad of Celite®. This will remove a significant portion of the precipitated palladium black.
-
Aqueous Wash: Some palladium salts can be removed with an aqueous wash of saturated NH₄Cl or 1M aqueous KF.
Boronic Acid/Ester Removal:
-
Aqueous KF Wash: Boronic acids and their byproducts can be removed by washing the organic layer with 1M aqueous potassium fluoride (KF).[9] This converts them into highly polar trifluoroborate salts (R-BF₃K), which partition into the aqueous layer. Perform this wash 2-3 times, allowing for a few minutes of shaking each time.
-
Methanol Co-evaporation: After initial concentration, adding methanol and re-concentrating under reduced pressure (repeated 2-3 times) can remove residual boron compounds by forming volatile trimethyl borate.[9]
Q5: My reaction used pyridine as a solvent or base. How do I remove it without cleaving the Boc group?
Using a standard dilute HCl wash is not an option as it will cleave the Boc group. Instead, use one of the following methods:
-
Copper Sulfate Wash: Pyridine forms a stable, water-soluble complex with copper(II) sulfate.[7][10] Wash the organic layer several times with a 10-15% aqueous CuSO₄ solution. The aqueous layer will turn a deep blue/violet color as it complexes with the pyridine.[10] Continue washing until the aqueous layer remains its original light blue color.
-
Azeotropic Removal: After concentrating the reaction mixture to remove the bulk of the solvent, add toluene and concentrate again under reduced pressure.[7] Pyridine forms a lower-boiling azeotrope with toluene, facilitating its removal. This process may need to be repeated 3-5 times for complete removal.
Section 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Diagnostic Steps & Solutions |
| Low or No Yield After Aqueous Work-up | 1. Accidental Boc Deprotection: Product became highly polar and remained in the aqueous layer. 2. Product Precipitation: Product is a solid that precipitated out during the quench and was lost during transfer or filtration. 3. Emulsion Formation: Product is trapped in a persistent emulsion between layers. | 1. Take a sample of the combined aqueous layers, basify carefully with NaHCO₃, and extract with EtOAc. Run a TLC to see if your deprotected product is present. 2. Visually inspect all flasks and filter papers for solid material. If found, attempt to dissolve it in a suitable solvent and analyze by TLC. 3. To break emulsions, add a small amount of brine and swirl gently.[7] If it persists, filter the entire mixture through a pad of Celite®. |
| Product Streaks or Decomposes on Silica Gel Column | 1. Acidic Silica: The primary cause is the acidity of the stationary phase causing on-column decomposition or Boc cleavage. 2. Inappropriate Solvent System: The solvent may be too polar, causing the compound to move with the solvent front, or not polar enough, causing significant tailing. | 1. Immediately switch to a neutralized silica column as described in FAQ Q3. Alternatively, use neutral alumina as the stationary phase. 2. Perform careful TLC analysis to find an optimal eluent system that gives an Rf value of ~0.25-0.35. |
| Incomplete Removal of Palladium Catalyst (Crude is Gray/Black) | 1. Inefficient Filtration: The Celite pad was too thin or not packed well, allowing fine palladium particles to pass through. 2. Soluble Palladium Species: Some palladium species may remain soluble in the organic layer. | 1. Re-filter the organic solution through a fresh, more densely packed pad of Celite. 2. Consider stirring the organic solution with a palladium scavenger resin for a few hours before filtration and concentration. |
Section 4: Detailed Experimental Protocols
Protocol 1: General Boc-Safe Aqueous Work-up
This protocol is a default starting point for any reaction where the Boc group must be preserved.
-
Cool the reaction vessel to room temperature in a water bath.
-
Slowly add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic layers with deionized water (1 x 50 mL), followed by saturated aqueous brine (1 x 50 mL).
-
Drain the organic layer into an Erlenmeyer flask and dry over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude product.
Protocol 2: Work-up for Suzuki-Miyaura Coupling Reactions
This protocol is optimized for removing both palladium and boron-based impurities.
-
After cooling the reaction, dilute the mixture with 50 mL of ethyl acetate.
-
Filter the mixture through a 2 cm pad of Celite® in a Büchner funnel to remove precipitated palladium. Wash the pad with an additional 20 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with 1M aqueous potassium fluoride (KF) solution (2 x 30 mL). Shake for 1-2 minutes for each wash. Note: A fine white precipitate (Bu₃SnF if tin reagents were used) may form at the interface; if so, filter through Celite again.[9]
-
Wash the organic layer with saturated aqueous brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to a minimal volume.
-
Add 50 mL of methanol to the flask and concentrate to dryness on a rotary evaporator. Repeat this methanol co-evaporation step two more times.[9]
-
Place the flask on a high vacuum line for 1-2 hours to remove final traces of solvent before proceeding to chromatography.
Section 5: Visualization & Workflow
The following workflow provides a decision-making framework for selecting the appropriate work-up and purification strategy.
Caption: Decision workflow for work-up and purification.
References
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]
-
Pisár, M., et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 188. Available at: [Link]
-
Sharma, S., & Kumar, A. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 521-530. Available at: [Link]
-
Cusabio. tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Product Page. Available at: [Link]
-
ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Discussion Thread. Available at: [Link]
- Google Patents. (1997). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
-
Kholany, M., et al. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Molecules, 29(5), 1051. Available at: [Link]
-
Jasiulionis, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Available at: [Link]
-
Ye, M., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E, 70(Pt 4), o389. Available at: [Link]
-
Wikipedia. Pyridine. Available at: [Link]
-
Apelqvist, T., & Wensbo, D. (1996). Selective removal of the N-BOC protective group using silica gel at low pressure. Tetrahedron Letters, 37(9), 1471-1472. Available at: [Link]
-
Gerokonstantis, D., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. PDF available via ResearchGate. Available at: [Link]
-
Wu, Y., et al. (2005). Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities, 26(10), 1871-1873. Available at: [Link]
-
ResearchGate. (2018). Two independent routes leading to Boc-protected pyrazoles 5 and 3. Image from Molecules article. Available at: [Link]
-
University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
-
Afonso, C. A. M., et al. (2019). Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros Discussion. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of pyrazolopyridine kinase inhibitors
Technical Support Center: Synthesis of Pyrazolopyridine Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of pyrazolopyridine kinase inhibitors. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this critical class of molecules. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous inhibitors targeting kinases like CDK2, Akt, and TBK1.[1][2][3] However, their synthesis is often plagued by byproduct formation, which can complicate purification, reduce yields, and introduce confounding variables in biological assays. This document provides expert-driven insights to help you anticipate, diagnose, and resolve these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of byproducts I should expect when synthesizing pyrazolopyridine kinase inhibitors?
A1: Byproduct formation is highly dependent on your specific synthetic route, but several classes of impurities are common. These typically arise from the key bond-forming reactions used to construct the core and append substituents. The most prevalent byproducts include:
-
Homocoupling Products: Arising from palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), where the organometallic reagent (e.g., boronic acid) couples with itself instead of the intended halide partner.[4]
-
Dehalogenation Products: The premature removal of a halide (Cl, Br, I) from an aryl or heteroaryl starting material, replacing it with a hydrogen atom. This is a frequent side reaction in both Suzuki and Buchwald-Hartwig aminations.[5][6][7]
-
Regioisomers: Formation of an incorrect constitutional isomer, particularly during the initial pyrazole or pyridine ring formation.[8][9][10] The reaction of a nonsymmetrical 1,3-dicarbonyl compound with an aminopyrazole, for instance, can lead to mixtures if the electrophilicity of the two carbonyl groups is similar.[10]
-
Solvent Adducts or Hydrolysis Products: Especially with highly reactive intermediates, components of the reaction mixture like water or alcohol solvents can act as nucleophiles, leading to undesired products.
Q2: My Suzuki-Miyaura coupling reactions are consistently low-yielding with many side spots on TLC. What is the primary mechanistic reason for this?
A2: The Suzuki-Miyaura coupling is a cornerstone of pyrazolopyridine synthesis but is sensitive to reaction conditions.[11][12] The most common failure mode is the generation of byproducts that consume your starting materials. Mechanistically, the two biggest culprits are:
-
Protodeborylation: This is the hydrolysis of the C-B bond in your boronic acid or ester, replacing the boron moiety with a hydrogen.[6] It is often accelerated by aqueous basic conditions and elevated temperatures, effectively destroying your nucleophile before it can participate in the catalytic cycle.
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the organoboron compound oxidatively couple to form a symmetrical biaryl byproduct.[4] This side reaction is often promoted by the presence of oxygen and certain palladium catalyst states.
Both pathways compete directly with the desired cross-coupling, leading to a complex product mixture and reduced yield of your target molecule.
Q3: How can I quickly determine if a reaction has failed due to byproduct formation and get a preliminary identification of the impurities?
A3: A combination of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the most efficient approach.
-
TLC Analysis: Run a TLC with your starting material, co-spot (starting material + reaction mixture), and the reaction mixture itself. The appearance of new spots that do not correspond to your product is the first sign of byproduct formation.
-
LC-MS Analysis: This is the gold standard for rapid diagnosis.[13][14][15] An LC-MS of your crude reaction mixture will provide the molecular weights of all major components. You can quickly check for masses corresponding to expected byproducts like homocoupled starting materials (2 x MW of R-B(OH)₂) or dehalogenated precursors (MW of Ar-X minus MW of X plus MW of H). This technique is invaluable for distinguishing between byproduct formation and a simple stalled reaction.[13]
Troubleshooting Guide 1: Byproducts in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is fundamental for creating the C-C bonds that often form the pyrazolopyridine core or attach aryl substituents.[16] However, it is frequently compromised by homocoupling and dehalogenation.[4]
Problem: Significant formation of homocoupled boronic acid byproduct (Ar-Ar) and/or dehalogenated starting material.
Causality (The "Why"):
-
Homocoupling: This side reaction is often initiated by an oxidative mechanism where Pd(0) or oxygen promotes the coupling of two boronic acid molecules. It is exacerbated by slow transmetalation or slow oxidative addition, giving the boronic acids time to react with each other.
-
Dehalogenation: This occurs when a hydride source is present in the reaction. After oxidative addition of the aryl halide to Pd(0), a hydride can displace the halide on the palladium center, followed by reductive elimination to yield the dehalogenated arene.[6] Common hydride sources include amine bases or alcohol solvents.[6]
Visualizing the Competing Pathways
The following diagram illustrates the desired catalytic cycle versus the common off-cycle side reactions.
Step-by-Step Mitigation Protocol
-
Degas Rigorously: Oxygen is a known promoter of boronic acid homocoupling. Before adding the catalyst, thoroughly degas your solvent and reaction mixture by bubbling with argon or nitrogen for at least 30 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Select the Right Base and Solvent:
-
Avoid strong amine bases if dehalogenation is an issue.[6] Switch to inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Use anhydrous solvents (e.g., dioxane, toluene, or DMF) to minimize protodeborylation. A small amount of water is often necessary for the base to work effectively, but excess water is detrimental.
-
-
Optimize Catalyst and Ligand:
-
For challenging couplings, especially with aryl chlorides, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote faster oxidative addition, which can outcompete side reactions.
-
Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G3). These are often more efficient and generate the active Pd(0) species more cleanly than using separate Pd sources like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Control Temperature: Do not overheat the reaction. While higher temperatures can increase reaction rates, they also accelerate byproduct formation.[7] Try running the reaction at a lower temperature (e.g., 80 °C) for a longer period.
-
Use a Boronic Ester: If protodeborylation is a persistent problem, switch from a boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA ester.
| Parameter | Recommendation for Minimizing Byproducts | Rationale |
| Atmosphere | Rigorously degassed (Ar or N₂) | Prevents O₂-mediated homocoupling of boronic acid. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases that are less likely to act as hydride sources. |
| Solvent | Anhydrous Dioxane/Toluene with 10% H₂O | Balances solubility and reactivity while minimizing protodeborylation. |
| Catalyst | Pre-catalyst (e.g., XPhos Pd G3/G4) | Ensures efficient formation of the active catalyst and promotes faster C-C coupling. |
| Temperature | 80-100 °C | Sufficient for reaction without excessively accelerating decomposition pathways. |
Troubleshooting Guide 2: Managing Side Reactions in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is crucial for installing key nitrogen atoms in the pyrazolopyridine scaffold.[5] Its primary side reaction is hydrodehalogenation, which can be difficult to separate from the desired product.[5][7][17]
Problem: Formation of a significant amount of the dehalogenated arene byproduct (Ar-H).
Causality (The "Why"): Dehalogenation in Buchwald-Hartwig amination typically occurs via two main pathways:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, the palladium-amide intermediate can undergo β-hydride elimination to form a palladium-hydride species and an imine or enamine. The Ar-Pd-H intermediate then reductively eliminates to form the dehalogenated byproduct.[5]
-
Reaction with Base/Solvent: The palladium complex can react with sources of hydride in the reaction, such as t-butoxide base or certain solvents, leading to the same Ar-Pd-H intermediate responsible for dehalogenation.
Troubleshooting Workflow
This workflow helps diagnose and solve dehalogenation issues systematically.
Step-by-Step Mitigation Protocol
-
Re-evaluate Your Base: Sodium tert-butoxide (NaOtBu) is a very common base but can be a source of hydrides at high temperatures.[18] If dehalogenation is significant, consider switching to a weaker, non-coordinating base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Choose the Right Ligand: The ligand is critical. Bulky, electron-donating ligands (e.g., RuPhos, BrettPhos, XPhos) accelerate the final reductive elimination step, which is the product-forming step.[7] Speeding this up minimizes the time the palladium complex can engage in side reactions like dehalogenation.
-
Use a Pre-catalyst: Using a combination of a palladium source (like Pd₂(dba)₃) and a separate ligand can lead to incomplete formation of the active catalyst.[7] A well-defined pre-catalyst ensures a 1:1 or 1:2 Pd:Ligand ratio, leading to a cleaner, more efficient reaction with fewer side products.
-
Lower the Temperature: High temperatures can promote the decomposition of both the catalyst and the base, increasing the likelihood of dehalogenation.[7] Attempt the reaction at a lower temperature (e.g., 80 °C) even if it requires a longer reaction time.
Troubleshooting Guide 3: Controlling Regioselectivity in Pyrazole Ring Formation
The construction of the pyrazole core itself can be a source of impurities if not controlled properly. A common method is the condensation of a hydrazine with a 1,3-dicarbonyl compound. If the dicarbonyl is unsymmetrical, a mixture of regioisomers can form.[10]
Problem: Formation of an undesired pyrazole regioisomer during cyclization.
Causality (The "Why"): The regioselectivity of the cyclization is determined by which of the two carbonyl carbons of the 1,3-dicarbonyl is attacked first by the substituted nitrogen of the hydrazine. This is governed by:
-
Electronic Effects: The more electrophilic carbonyl will react faster. Electron-withdrawing groups will enhance the electrophilicity of a nearby carbonyl.
-
Steric Hindrance: The less sterically hindered carbonyl is more accessible for nucleophilic attack.
-
Solvent Effects: Certain solvents can influence the reaction's regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to dramatically increase regioselectivity in some cases compared to standard ethanol.[9]
Visualizing Regioisomer Formation
Step-by-Step Mitigation Protocol
-
Analyze Your Substrate: Carefully examine the electronic and steric properties of your 1,3-dicarbonyl substrate. If there is a significant difference between the two carbonyls (e.g., a ketone vs. an ester, or one flanked by a bulky group), you can often predict the major isomer.
-
Modify the Substrate: If possible, start with a precursor where one carbonyl is "masked" or has significantly different reactivity. For example, using a β-keto ester instead of a 1,3-diketone will strongly direct the initial attack to the more electrophilic ketone position.
-
Solvent Screening: If you are obtaining isomeric mixtures, perform a solvent screen. As reported in the literature, switching from ethanol to a fluorinated alcohol like TFE or hexafluoroisopropanol (HFIP) can dramatically improve or even reverse the regioselectivity.[9]
-
Change Reaction Conditions: Some synthetic protocols achieve high regioselectivity through the use of specific additives or conditions, such as acid-assisted reactions in TFE/TFA for electron-deficient hydrazones.[8]
Analytical and Purification Strategies
Identifying and removing byproducts is as critical as preventing their formation.
Protocol 1: Rapid Byproduct Identification with LC-MS
-
Sample Prep: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., MeOH or ACN).
-
Method: Use a fast gradient method (e.g., 5-95% ACN/H₂O with 0.1% formic acid over 5 minutes) on a C18 column.
-
Analysis: Extract the ion chromatograms for the molecular weights of your expected product and all suspected byproducts (homocoupled, dehalogenated, etc.). The peak integration will give you a semi-quantitative ratio of product to impurities, guiding your purification strategy.
Protocol 2: High-Resolution Purification
When byproducts are close in polarity to your desired product, standard flash chromatography may not be sufficient.
| Technique | Pros | Cons | Best For |
| Flash Chromatography | Fast, large scale, inexpensive. | Lower resolution, may not separate close-eluting spots. | Removing baseline impurities and major byproducts with different polarity. |
| Prep-HPLC | Very high resolution, can separate isomers. | Slower, more expensive, requires method development, smaller scale. | Separating regioisomers or other closely-eluting byproducts. |
| Crystallization | Can provide ultra-pure material, scalable. | Not always possible, requires screening, potential for yield loss. | Final purification step when the product is a stable, crystalline solid. |
| Supercritical Fluid Chromatography (SFC) | High resolution, fast, uses less organic solvent. | Requires specialized equipment. | Chiral separations and purification of moderately polar compounds. |
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(15), 6137–6144. [Link]
-
Liu, W., et al. (2019). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 24(21), 3939. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chait, B. T., et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry, 180(2), 387-395. [Link]
-
Maly, D. J., et al. (2010). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Methods in Molecular Biology, 661, 139-152. [Link]
-
Knochel, P., et al. (2010). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 12(19), 4416–4419. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 88(15), 10543–10554. [Link]
-
White, F. M., et al. (2011). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta, 1814(12), 1905-1915. [Link]
-
Daub, H., et al. (2004). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Journal of Biological Chemistry, 279(22), 23773-23781. [Link]
-
Krasavin, M., et al. (2018). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 23(1), 133. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]
-
Reddit. (2024). BH amination side products and purification. r/chemistry. [Link]
-
Workman, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 7(4), 317-331. [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ResearchGate. (2015). How can I stabilize a kinase protein after purification?. [Link]
-
Infinitia. (2022). Chemical analytical techniques in industry. [Link]
-
Lindsley, C. W., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. Bioorganic & Medicinal Chemistry Letters, 17(5), 1278-1281. [Link]
-
Nolan, S. P., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organometallics, 24(6), 1046-1059. [Link]
-
El-Sayed, N. N. E., et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(15), 4443. [Link]
-
Pearson. (2022). Buchwald-Hartwig Amination Reaction. [Link]
-
Marchini, M. (2023). Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research & Reviews: Journal of Chemistry, 12(1). [Link]
-
Al-Karad, S., & Fustero, S. (2016). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 21(11), 1509. [Link]
-
Shaabani, A., et al. (2015). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. Research on Chemical Intermediates, 41, 6833-6844. [Link]
-
ResearchGate. (n.d.). The synthesis route of pyrazolo[3,4-b]pyridine derivatives 43a–h. [Link]
-
Gomaa, H. A. M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(16), 4933. [Link]
-
Anwar, M. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances, 13(19), 12763-12780. [Link]
-
Lee, S. S., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 56. [Link]
-
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors. European Journal of Medicinal Chemistry, 236, 114343. [Link]
Sources
- 1. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. reddit.com [reddit.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. rroij.com [rroij.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. reddit.com [reddit.com]
- 18. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Scaling up reactions with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
An Expert Guide to Scaling Up Reactions with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who are transitioning reactions involving this versatile building block from bench-scale to larger, multi-gram preparations. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors and other targeted therapeutics.[1][2][3][4][5] As such, robust and scalable synthetic routes are of paramount importance.
This document moves beyond standard reaction protocols to address the specific, practical challenges that arise during scale-up. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, grounded in established chemical principles and field-proven experience.
Section 1: Reagent Stability and Handling
Before attempting any scale-up, understanding the stability of your starting material is critical. The title compound, while generally robust, has specific sensitivities that can impact the outcome of your reaction.
Q1: What are the primary stability concerns for this compound?
A1: There are two main concerns: the lability of the tert-butoxycarbonyl (Boc) protecting group and the general sensitivity of heteroaromatic iodides.
-
Boc Group Thermal Lability: The Boc group is notoriously sensitive to heat, particularly under acidic conditions.[6][7] While stable at room temperature, prolonged heating above 80-100 °C, even in neutral or slightly basic media, can initiate thermolytic deprotection.[8][9] This generates the free NH-pyrazolo[3,4-b]pyridine, which can complicate subsequent reactions and purifications.
-
Acid Sensitivity: The Boc group is readily cleaved by strong acids (e.g., TFA, HCl).[10][11] However, on a large scale, even weak acids or acidic impurities in solvents can become problematic, especially when heated. Work-up procedures involving acidic washes must be carefully controlled (e.g., performed at low temperatures) to prevent unintended deprotection.
-
Iodide Reactivity: Like many aryl/heteroaryl iodides, this compound can be susceptible to de-iodination under certain cross-coupling conditions, leading to the formation of an undesired protonated byproduct. This is often mediated by the palladium catalyst, particularly at higher temperatures or with extended reaction times.
Q2: What are the best practices for storing and handling this reagent?
A2: To ensure reagent integrity, follow these guidelines:
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8 °C) is ideal. Protect from light to prevent potential photodecomposition, although this is a lesser concern than thermal stability.
-
Handling: Use the reagent in a well-ventilated area. When weighing and transferring, minimize exposure to atmospheric moisture. Ensure all solvents and other reagents used are of high purity and free from acidic contaminants.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds, most commonly via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. However, issues that are minor at the 50 mg scale can become reaction-killers at the 50 g scale.
Focus: Suzuki-Miyaura Coupling
This is one of the most common reactions performed with this substrate.[12]
Q3: My large-scale Suzuki-Miyaura reaction has stalled with significant starting material remaining. What are the most likely causes?
A3: Reaction stalling at scale is a classic problem often rooted in mass transfer limitations, catalyst deactivation, or inadequate base performance.
-
Poor Mixing: On a larger scale, ensuring efficient mixing of heterogeneous mixtures (e.g., an aqueous base in an organic solvent) is crucial. If the base is not adequately dispersed, the reaction will only proceed at the interface, leading to a dramatic slowdown. Consider switching to a more powerful overhead stirrer instead of a magnetic stir bar.
-
Catalyst Deactivation: Palladium catalysts can deactivate through several pathways. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (Nitrogen or Argon). Oxygen can lead to the oxidation of phosphine ligands and the formation of inactive palladium species.
-
Base Inefficiency: The choice and form of the base are critical. Solid bases like K₂CO₃ or K₃PO₄ must be finely powdered to maximize surface area. If using an aqueous solution, ensure the concentration is appropriate. Sometimes, switching to a soluble organic base or a different inorganic base can resolve the issue.
Q4: I'm observing a significant amount of the de-iodinated byproduct. How can I minimize this side reaction?
A4: De-iodination (protodehalogenation) is a common side reaction. To mitigate it:
-
Lower the Temperature: This is the most effective first step. While higher temperatures increase the rate of the desired reaction, they often accelerate side reactions even more. Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 60-80 °C).
-
Choose the Right Catalyst: Some palladium catalysts are more prone to β-hydride elimination and subsequent reductive elimination that leads to de-iodination. Systems like Pd(dppf)Cl₂ are often robust. For particularly challenging substrates, consider using electron-rich, bulky phosphine ligands (e.g., Buchwald ligands), which can promote the desired reductive elimination over side reactions.[13]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or LC-MS and quench it as soon as the starting material is consumed.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / Stalled Reaction | 1. Inefficient mixing of heterogeneous base. 2. Catalyst deactivation (O₂ exposure). 3. Insufficiently active base (poor quality, large particle size). | 1. Use overhead mechanical stirring. 2. Ensure rigorous degassing (e.g., sparging with N₂/Ar) and maintain a positive inert atmosphere. 3. Use a finely powdered base or switch to a different base (e.g., Cs₂CO₃). |
| Significant De-iodination | 1. Reaction temperature is too high. 2. Unfavorable catalyst/ligand system. 3. Extended reaction time. | 1. Reduce the reaction temperature. 2. Screen different ligands; bulky, electron-rich ligands are often effective.[13] 3. Monitor the reaction closely and quench promptly upon completion. |
| Homo-coupling of Boronic Acid | 1. Oxygen contamination. 2. Sub-optimal catalyst or base. | 1. Improve degassing procedures. 2. Ensure the boronic acid is added after the system is inert. Consider a different palladium source or base. |
| Partial or Complete de-Boc | 1. Reaction temperature is too high. 2. Acidic impurities in reagents or solvents. | 1. Lower the reaction temperature. 2. Use high-purity, neutral solvents and reagents. Avoid any acidic work-up steps while the product is warm. |
Section 3: Managing the Boc Protecting Group
The Boc group is both a feature and a potential liability. Its strategic removal is key, but its unintentional loss can ruin a large-scale batch.
Q5: I'm observing Boc-group cleavage during my heated coupling reaction. How can I prevent this?
A5: This is a common issue when reactions require prolonged heating.
-
Temperature Control: This is the most critical parameter. Keep the internal reaction temperature as low as possible while still achieving a reasonable rate. A reaction that works at 100 °C on a small scale might need to be run at 80 °C for a longer time at a larger scale to preserve the Boc group.
-
Solvent Choice: Solvents can play a role in thermal deprotection. While protic solvents can sometimes accelerate the process, the primary factor is heat.[7][8] Focus on temperature control first.
-
Avoid Acidity: Ensure your reaction conditions are not acidic. Boronic acids can sometimes be contaminated with boric acid or other acidic impurities. Using a slight excess of base can help buffer the system.
Q6: What is the most robust method for intentional de-Boc protection after my coupling reaction is complete and the product is purified?
A6: Standard, well-vetted protocols are best for intentional deprotection.
-
TFA/DCM: The most common method is using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). This is typically fast and clean. The resulting trifluoroacetate salt can often be isolated by precipitation or used directly.
-
HCl in Dioxane/Methanol: Another highly effective method is using a solution of HCl gas in an organic solvent. This provides the hydrochloride salt, which is often a crystalline solid, aiding in purification.
During acidic deprotection, byproducts from the tert-butyl cation can form, especially with sensitive functional groups. Using a scavenger like anisole or thiophenol can be beneficial.[11]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the following diagrams.
Caption: A workflow for troubleshooting stalled cross-coupling reactions.
Section 4: Scale-Up Protocol Example: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for a multi-gram scale synthesis.
Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.
| Reagent | MW | Amount | Equivalents | Mmol |
| This compound | 345.14 | 34.5 g | 1.0 | 100 |
| 4-Methoxyphenylboronic acid | 151.96 | 16.7 g | 1.1 | 110 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 1.63 g | 0.02 | 2.0 |
| K₂CO₃ (finely powdered) | 138.21 | 41.5 g | 3.0 | 300 |
| 1,4-Dioxane | - | 350 mL | - | - |
| Water (degassed) | - | 90 mL | - | - |
Step-by-Step Methodology:
-
Vessel Preparation: To a 1 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, a condenser, and a nitrogen inlet, add this compound (34.5 g), 4-methoxyphenylboronic acid (16.7 g), Pd(dppf)Cl₂·CH₂Cl₂ (1.63 g), and finely powdered K₂CO₃ (41.5 g).
-
Inerting the System: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane (350 mL) and degassed water (90 mL) via cannula or addition funnel.
-
Reaction: Begin vigorous stirring and heat the mixture to an internal temperature of 80-85 °C using an oil bath. The mixture will turn dark.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-8 hours.
-
Work-up: Once the starting iodide is consumed, cool the reaction mixture to room temperature. Add ethyl acetate (400 mL) and water (200 mL). Stir for 10 minutes.
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 150 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude material can often be purified by trituration or recrystallization. Slurry the crude solid in a minimal amount of a solvent system like hexanes/ethyl acetate or methanol/water. If necessary, perform column chromatography on silica gel.
Section 5: Final Thoughts
Scaling up reactions involving this compound requires careful attention to detail beyond simply multiplying reagent quantities. The key pillars for success are:
-
Thermal Management: Controlling the internal reaction temperature is paramount to prevent Boc group cleavage.
-
Mass Transfer: Ensuring efficient mixing is non-negotiable for heterogeneous reactions.
-
Inert Atmosphere: Rigorous exclusion of oxygen is critical for catalyst longevity and preventing side reactions.
By anticipating these challenges and applying the troubleshooting strategies outlined in this guide, researchers can develop robust, scalable, and reproducible processes for the synthesis of valuable pyrazolo[3,4-b]pyridine derivatives.
References
-
Urvashi, Tandon V., Das P., Kukreti S. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8, 34883–34894. Available from: [Link]
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. Osaka University Catalysis Information. Available from: [Link]
-
Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. Available from: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(15), 4998. Available from: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available from: [Link]
-
(PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available from: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Available from: [Link]
-
Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. PubMed Central. Available from: [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Available from: [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available from: [Link]
-
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Semantic Scholar. Available from: [Link]
-
3-Iodo-1H-pyrazolo[3,4-b]pyridine. PubMed Central. Available from: [Link]
-
Selective Thermal Deprotection of N -Boc Protected Amines in Continuous Flow. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available from: [Link]
-
Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. The Royal Society of Chemistry. Available from: [Link]
-
Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PubMed Central. Available from: [Link]
-
Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. Available from: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ACS. Available from: [Link]
-
Rapid, Effective Deprotection of tert-Butoxycarbonyl (Boc) Amino Acids and Peptides at High Temperatures Using a Thermally Stable Ionic Liquid. ResearchGate. Available from: [Link]
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available from: [Link]
-
Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. The Royal Society of Chemistry. Available from: [Link]
-
tert-Butyl5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Cusabio. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
PdCl2-2,6-bis(1,5-diphenyl-1H-pyrazol-3-yl)pyridine catalyzed Suzuki–Miyaura cross-coupling. ResearchGate. Available from: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Bentham Science. Available from: [Link]
-
New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. PubMed. Available from: [Link]
-
How to purify p-amino tert butyl benzamide? ResearchGate. Available from: [Link]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. Available from: [Link]
-
Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. PubMed. Available from: [Link]
-
tert-butyl 3-iodo-1H, 4H, 5H, 6H, 7H-pyrazolo[3, 4-c]pyridine-6-carboxylate, min 97%, 100 mg. CP Lab Safety. Available from: [Link]
-
Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. Available from: [Link]
-
(PDF) 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. Available from: [Link]
- Purification of tertiary butyl alcohol. Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to Iodo- vs. Bromo-Pyrazolo[3,4-b]pyridines in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif integral to modern medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including roles as potent kinase inhibitors for oncology, antienteroviral agents, and therapeutics for central nervous system disorders.[1][2] The ability to functionalize this core structure through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions is paramount for generating molecular diversity in drug discovery campaigns.[3][4]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are the cornerstone methodologies for this purpose. The choice of the aryl halide precursor—typically an iodide or a bromide—is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth comparison of the reactivity of iodo- and bromo-pyrazolo[3,4-b]pyridines, supported by mechanistic principles and experimental data, to inform rational substrate selection and protocol optimization for researchers in drug development.
Theoretical Framework: The Decisive Role of the Carbon-Halogen Bond
The fundamental difference in reactivity between iodo- and bromo-pyrazolo[3,4-b]pyridines lies in the properties of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond. The rate-determining step in most palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to a Pd(0) complex.
The C-I bond is significantly longer and weaker (Bond Dissociation Energy, BDE: ~234 kJ/mol) than the C-Br bond (BDE: ~293 kJ/mol). This lower bond strength means that the C-I bond is much more susceptible to cleavage and undergoes oxidative addition to the Pd(0) catalyst under milder conditions—often at lower temperatures and with less activated catalyst systems.[5] Conversely, the stronger C-Br bond typically requires more forcing conditions, such as higher temperatures and the use of more electron-rich, bulky phosphine ligands, to facilitate the oxidative addition step.[6]
This intrinsic reactivity difference is not merely a matter of degree; it enables sophisticated synthetic strategies, particularly in the context of poly-halogenated substrates where sequential and site-selective functionalization is desired.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling. The oxidative addition of the aryl halide (Ar-X) is the critical, rate-determining step where the C-I bond's lower dissociation energy provides a significant kinetic advantage over the C-Br bond.
Direct Reactivity Comparison: Sequential Coupling on a Dihalo Scaffold
The most definitive illustration of the reactivity differential is observed in molecules bearing both iodo and bromo substituents. The compound 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine serves as an exemplary case study.[7]
Due to the principles outlined above, chemists can achieve remarkable chemoselectivity:
-
C-I Bond Functionalization: The C5-iodo group undergoes selective palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira, at or near room temperature. The C3-bromo group remains untouched under these mild conditions.
-
C-Br Bond Functionalization: To react the C3-bromo position, significantly higher temperatures (e.g., >80-100 °C) and often a change in catalyst or ligand system are required.[7]
This predictable, stepwise reactivity allows for the programmed and unambiguous synthesis of asymmetrically disubstituted pyrazolo[3,4-b]pyridines, a crucial capability for structure-activity relationship (SAR) studies.
Figure 2: Workflow for sequential cross-coupling on 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine, demonstrating the orthogonal reactivity of the C-I and C-Br bonds.
Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki reaction is a robust method for forming C(sp²)-C(sp²) bonds. The choice between an iodo or bromo precursor directly influences the required reaction conditions.
-
Iodo-Pyrazolo[3,4-b]pyridines: These substrates are highly reactive. For instance, the coupling of 4-iodo-pyrazolo[3,4-b]pyridine derivatives can proceed efficiently using standard catalysts like Pd(PPh₃)₄ with a carbonate base at moderate temperatures (e.g., 80 °C).[1][8]
-
Bromo-Pyrazolo[3,4-b]pyridines: Bromo-derivatives generally require more forcing conditions. While successful couplings are readily achieved, they often necessitate higher temperatures or more sophisticated catalyst systems to achieve comparable yields to their iodo counterparts.[9] In one reported case, the Suzuki coupling of a bromo-substituted pyrazolo[3,4-b]pyridine was attempted but proved unsuccessful, leading the researchers to adopt an alternative synthetic route where the coupling was performed on the ester intermediate before hydrazide formation.[9] This highlights the potential for challenges with less reactive bromides, especially on complex scaffolds.
Sonogashira Coupling
This reaction is essential for introducing alkyne moieties into the scaffold. The reactivity trend is consistent with Suzuki coupling.
-
Iodo-Pyrazolo[3,4-b]pyridines: These are excellent substrates for Sonogashira coupling, reacting under mild, copper-co-catalyzed (or copper-free) conditions, often at room temperature to 50 °C. High yields are typically obtained with low catalyst loadings.[1]
-
Bromo-Pyrazolo[3,4-b]pyridines: While effective, Sonogashira couplings of bromo-derivatives generally demand higher temperatures and may require more robust catalyst systems to proceed efficiently. Studies on related bromo-substituted aza-heterocycles show that these reactions are feasible but less facile than with the corresponding iodides.[10]
Buchwald-Hartwig Amination
This reaction is a powerful tool for C-N bond formation. The higher reactivity of iodides is again a distinct advantage.
-
Iodo-Pyrazolo[3,4-b]pyridines: The Buchwald-Hartwig amination of 3-iodo-pyrazolo[3,4-b]pyridine derivatives proceeds smoothly. One study utilized Pd₂(dba)₃ with Xantphos as the ligand at 80 °C to successfully couple various amines.[8]
-
Bromo-Pyrazolo[3,4-b]pyridines: The amination of bromopyridines is well-established but often requires bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and strong bases like sodium tert-butoxide at elevated temperatures (80-110 °C) to achieve high conversion.[11][12]
Data Summary: A Comparative Overview
The following table summarizes representative conditions and outcomes, illustrating the general operational differences between iodo- and bromo-pyrazolo[3,4-b]pyridines in cross-coupling.
| Reaction Type | Halide | Substrate Example | Catalyst / Ligand | Base | Temp. (°C) | Yield (%) | Reference |
| Suzuki | Iodo | 4-Iodo-pyrazolo[3,4-b]pyridine deriv. | Pd(PPh₃)₄ | Na₂CO₃ | 80 | Good | [8] |
| Bromo | 4-(4-Bromophenyl)-pyrazolo[3,4-b]pyridine deriv. | Pd(PPh₃)₄ | K₂CO₃ | Reflux | 60-80 | [9] | |
| Sonogashira | Iodo | 4-Iodo-pyrazolo[3,4-b]pyridine deriv. | PdCl₂(PPh₃)₂, CuI | Et₃N | RT - 50 | Good | [1] |
| Bromo | Bromo-pyrazolo[1,5-a]pyrimidine deriv. | PdCl₂(PPh₃)₂, CuI | DIPA | 80 | 70-95 | [10] | |
| Buchwald-Hartwig | Iodo | 3-Iodo-pyrazolo[3,4-b]pyridine deriv. | Pd₂(dba)₃, Xantphos | t-BuONa | 80 | 60-85 | [8] |
| Bromo | 2-Bromopyridine (analogue) | Pd(OAc)₂, dppp | NaOtBu | 80 | 55-98 | [12] |
Experimental Protocols
Protocol 1: Representative Suzuki-Miyaura Coupling of an Iodo-Pyrazolo[3,4-b]pyridine
This protocol is adapted from the general procedures described for Suzuki reactions on related iodo-heterocycles.[8]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodo-pyrazolo[3,4-b]pyridine substrate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, 0.1 M concentration relative to the substrate).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Representative Sonogashira Coupling of a Bromo-Pyrazolo[3,4-b]pyridine
This protocol is adapted from established procedures for Sonogashira reactions on bromo-azaheterocycles.[10]
-
Reaction Setup: In a sealed tube under an argon atmosphere, combine the bromo-pyrazolo[3,4-b]pyridine substrate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide [CuI] (0.06 eq.).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF), the terminal alkyne (1.2 eq.), and a degassed amine base such as diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.5 eq.).
-
Reaction: Seal the tube and heat the mixture to 80 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel.
Conclusion and Strategic Recommendations
The choice between an iodo- or bromo-pyrazolo[3,4-b]pyridine for cross-coupling is a strategic decision governed by a trade-off between reactivity, cost, stability, and synthetic goals.
-
Iodo-Pyrazolo[3,4-b]pyridines are the substrates of choice when high reactivity and mild conditions are paramount. They are ideal for sensitive substrates containing delicate functional groups that cannot tolerate high temperatures. Their superior reactivity also makes them indispensable for sequential, site-selective cross-coupling strategies on polyhalogenated cores.
-
Bromo-Pyrazolo[3,4-b]pyridines represent a more cost-effective and robust alternative. They are generally more stable and widely available. While they require more forcing reaction conditions, they are perfectly suitable for many applications, particularly in large-scale synthesis where cost is a major driver and the substrate is thermally stable.
For researchers in drug development, an iodo-substituted scaffold is often preferred in the early stages of SAR exploration due to its broad compatibility and predictable reactivity. As a lead candidate moves toward process development, a switch to a more economical bromo-analogue may be investigated, provided the required reaction conditions are compatible with the molecule's overall stability.
References
-
Gogoi, S., Prajapati, D., & Boruah, R. C. (2015). Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridine. RSC Advances, 5(27), 21099–21102. [Link]
-
Zhang, M., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6542. [Link]
- BenchChem. (2025). A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Guides.
-
Bar-Nir, et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302. [Link]
- BenchChem. (2025). Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis. BenchChem Technical Guides.
-
Taylor, E. C., & Cocuzza, A. J. (1989). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. The Journal of Organic Chemistry, 54(1), 221-226. [Link]
-
Abadi, A. H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5038. [Link]
-
Katritzky, A. R., et al. (1980). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of the Chemical Society, Perkin Transactions 1, 1870-1878. [Link]
-
Various Authors. (n.d.). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate. [Link]
-
Tsoleridis, C. A., et al. (2021). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 26(16), 4983. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(7), 864-873. [Link]
-
Various Authors. (n.d.). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines. ResearchGate. [Link]
-
Baklanov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 834. [Link]
-
Maleki, A., et al. (2022). Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation. Scientific Reports, 12(1), 14170. [Link]
-
Rafique, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Pharmaceuticals, 17(1), 74. [Link]
-
da Silva, A. F. S., et al. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. ChemBioChem, 23(14), e202200248. [Link]
- EvitaChem. (n.d.). 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine. EvitaChem Product Page.
- Semantic Scholar. (n.d.). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. Semantic Scholar.
-
Wang, T., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1560. [Link]
-
Abadi, A. H., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(21), 5038. [Link]
-
Various Authors. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Various Authors. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buy 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (EVT-1817416) | 1305324-61-1 [evitachem.com]
- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Suzuki vs. Stille Reactions for Pyrazolopyridine Functionalization
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyridine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and pharmaceuticals. Its versatile structure allows for functionalization at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Among the arsenal of synthetic methodologies for forging new carbon-carbon bonds on this scaffold, the palladium-catalyzed Suzuki and Stille cross-coupling reactions stand as two of the most powerful and widely adopted strategies.
This guide provides an in-depth, objective comparison of the Suzuki and Stille reactions for the functionalization of pyrazolopyridines. Drawing upon experimental data and established mechanistic principles, we will explore the nuances of each reaction, offering field-proven insights to aid in the rational selection of the optimal method for your specific synthetic challenge.
At a Glance: Key Distinctions Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronic esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity, considered "greener" | High toxicity of organotin reagents |
| Byproducts | Boron-based, often water-soluble and easily removed | Tin-based, can be challenging to remove completely |
| Reaction Conditions | Typically requires a base (e.g., carbonates, phosphates) | Often proceeds under neutral or milder conditions |
| Functional Group Tolerance | Good, but can be sensitive to acidic protons and certain functional groups | Excellent, tolerates a wide range of functional groups |
| Reagent Stability | Variable; boronic acids can be prone to decomposition | Generally stable to air and moisture |
The Catalytic Cycles: A Mechanistic Overview
Both the Suzuki and Stille reactions proceed through a similar catalytic cycle involving a palladium catalyst. The fundamental steps are oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling first requires the activation of the organoboron species by a base.[1] This activation increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center during transmetalation.
The Stille Catalytic Cycle
In contrast, the Stille coupling does not typically require a base for transmetalation. The organotin reagent is sufficiently reactive to directly transfer its organic moiety to the palladium center.
Performance Comparison: Experimental Data Insights
While a direct, comprehensive head-to-head comparison for the functionalization of an identical pyrazolopyridine substrate under the same conditions is not extensively documented, a wealth of data from pyrazolopyridine systems and closely related N-heterocycles allows for a robust comparative analysis.
Suzuki Coupling of a Bromopyrazolo[3,4-b]pyridine Derivative
Recent studies have demonstrated the successful application of the Suzuki coupling for the arylation of pyrazolo[3,4-b]pyridine scaffolds. For instance, the reaction of ethyl 4-(4-bromophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate with various arylboronic acids in the presence of a palladium catalyst and a base affords the desired biaryl products in good yields.[2]
| Arylboronic Acid | Product Yield (%) |
| Phenylboronic acid | 75 |
| 4-Methylphenylboronic acid | 80 |
| 4-Methoxyphenylboronic acid | 82 |
| 4-Chlorophenylboronic acid | 78 |
| 4-Nitrophenylboronic acid | 70 |
Reaction Conditions: Pyrazolopyridine substrate (1 equiv), arylboronic acid (1 equiv), Pd(PPh₃)₄ (0.14 equiv), K₂CO₃ (3 equiv), 1,4-dioxane/water (9:1), 110 °C, 6 h.[2]
Comparative Suzuki vs. Stille Coupling on a Diazocine Scaffold
A comparative study on the functionalization of a diazocine scaffold, a related nitrogen-rich heterocyclic system, provides valuable insights into the relative performance of Suzuki and Stille couplings with substrates bearing various functional groups.[3]
| Coupling Partner (Ar-Br) | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 4-Bromotoluene | 90 | 91 |
| 4-Bromoanisole | 90 | 95 |
| 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4-Bromobenzaldehyde | 80 | 39 |
| Methyl 4-bromobenzoate | 91 | 59 |
| 2-Bromofuran | 85 | 50 |
| 2-Bromothiophene | 94 | 66 |
| 4-Bromopyridine | 51 (at 100 °C) | 0 (at standard conditions) |
These data suggest that for simple aryl couplings, both reactions can be highly effective.[3] However, the Stille reaction often demonstrates superior performance with substrates containing coordinating functional groups like aldehydes and esters, as well as with certain heterocyclic partners where the Suzuki coupling may be less efficient or fail altogether.[3]
Experimental Protocols: A Step-by-Step Guide
The following are representative, self-validating protocols for the functionalization of a halo-pyrazolopyridine scaffold using both Suzuki and Stille couplings.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from the successful arylation of a bromo-pyrazolo[3,4-b]pyridine derivative.[2]
Workflow Diagram:
Step-by-Step Methodology:
-
To an oven-dried glass vial, add the bromo-pyrazolopyridine (1.0 equiv), the desired arylboronic acid (1.0 equiv), and potassium carbonate (3.0 equiv).
-
Add a 9:1 mixture of 1,4-dioxane and water.
-
Sonicate the mixture for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.14 equiv) to the reaction mixture.
-
Seal the vial and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyrazolopyridine.
Stille Coupling Protocol
This is a general protocol for a Stille coupling, which can be adapted for pyrazolopyridine functionalization.
Workflow Diagram:
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add the halo-pyrazolopyridine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), and any additives such as copper(I) iodide (CuI, 0.1 equiv) or lithium chloride (LiCl, 2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed anhydrous solvent (e.g., DMF, toluene, or dioxane) via syringe.
-
Add the organostannane reagent (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water. To facilitate the removal of tin byproducts, the aqueous phase can be a saturated solution of potassium fluoride (KF).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the functionalized pyrazolopyridine.
Making the Right Choice: A Senior Scientist's Perspective
The choice between the Suzuki and Stille reactions for pyrazolopyridine functionalization is a strategic one, guided by the specific demands of the synthesis.
Choose the Suzuki-Miyaura Coupling when:
-
"Green" chemistry and low toxicity are priorities: The boron-based reagents and byproducts are significantly less toxic than their tin counterparts, a crucial consideration in pharmaceutical development.[4]
-
The required boronic acids are readily available: A vast and diverse array of boronic acids are commercially available, facilitating rapid analogue synthesis.
-
The substrate is not sensitive to basic conditions: The reaction's reliance on a base can be a limitation for substrates with base-labile functional groups.
-
Purification is a concern: The water-soluble nature of boron byproducts often simplifies the purification process.
Opt for the Stille Coupling when:
-
Broad functional group tolerance is paramount: The Stille reaction is renowned for its exceptional tolerance of a wide array of functional groups, making it a robust choice for complex and highly functionalized substrates.[3]
-
The substrate is sensitive to basic conditions: The ability to perform the reaction under neutral conditions is a significant advantage.
-
The corresponding boronic acid is unstable or inaccessible: For certain heterocyclic systems, the organostannane may be more stable and easier to prepare and handle than the corresponding boronic acid.
-
Steric hindrance is a challenge: The Stille reaction can sometimes be more effective for coupling sterically demanding partners.[3]
-
You are prepared for a more challenging purification: The removal of toxic organotin byproducts can be difficult and may require specialized workup procedures.[2]
References
-
Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. (2023). National Institutes of Health. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). National Institutes of Health. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). MDPI. [Link]
-
The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022). MDPI. [Link]
-
The Suzuki-Miyaura reactions of halopyridines and the side products. (2020). ResearchGate. [Link]
-
Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2012). MDPI. [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2022). RSC Publishing. [Link]
-
Stille coupling via C–N bond cleavage. (2016). National Institutes of Health. [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. (2005). chemistry.msu.edu. [Link]
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). National Institutes of Health. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). ResearchGate. [Link]
-
An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2014). National Institutes of Health. [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). National Institutes of Health. [Link]
-
Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide. (2020). ResearchGate. [Link]
-
Why can't I achieve good yields for this Suzuki reaction?. (2018). ResearchGate. [Link]
-
Stille Coupling. (2021). NROChemistry. [Link]
-
Synthesis of 8-Substituted Pyrazolo[1,5-a]-1,3,5-triazine Derivatives by Palladium-Catalyzed Cross-Coupling Reactions. (2007). ResearchGate. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. [Link]
-
Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (2018). PubMed. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2013). Wiley-VCH. [Link]
-
Stille reaction. (2023). Wikipedia. [Link]
-
Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. (2012). RSC Publishing. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (2018). ResearchGate. [Link]
-
Solvent-free Suzuki and Stille cross-coupling reactions of 4- and 5-halo-1,2,3-triazoles. (2019). ResearchGate. [Link]
-
Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants. (1997). PubMed. [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling reaction of monohalopyridines and L-aspartic acid derivative. (2019). ResearchGate. [Link]
-
Stille Coupling. (2023). Organic Chemistry Portal. [Link]
-
A Historical Note of the Stille Reaction. (2021). ResearchGate. [Link]
-
Suzuki Coupling. (2021). Organic Chemistry Portal. [Link]
Sources
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold and the Role of Palladium Catalysis
The pyrazolo[3,4-b]pyridine core, an isomer of azaindazole, is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, including kinase inhibition, making them crucial building blocks in the development of novel therapeutics. The functionalization of this scaffold through carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation is paramount for generating molecular diversity and probing structure-activity relationships.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are indispensable tools for the synthesis of complex organic molecules.[1] These reactions offer a mild and efficient means to construct new bonds with high functional group tolerance. The choice of the palladium catalyst, comprising a palladium source and a supporting ligand, is critical to the success of these transformations, profoundly influencing reaction rates, yields, and substrate scope.
This guide provides a comparative analysis of the efficacy of various palladium catalysts for the cross-coupling of a key intermediate, tert-butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. The presence of the bulky tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen modulates the electronic properties and steric environment of the substrate, influencing catalyst performance. The following sections offer a detailed examination of different catalytic systems, supported by experimental data, to aid researchers in the selection of optimal conditions for their synthetic endeavors.
Synthesis of the Starting Material: this compound
A reliable synthesis of the starting material is the first critical step. The parent 1H-pyrazolo[3,4-b]pyridine can be efficiently iodinated at the 3-position using N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF). Subsequent protection of the pyrazole nitrogen with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP.
Comparative Efficacy of Palladium Catalysts in Cross-Coupling Reactions
The reactivity of the C-I bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The selection of the appropriate catalyst system is crucial for achieving high yields and reaction efficiency. Below is a comparison of different palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions based on analogous systems.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. For substrates similar to the title compound, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) has proven to be an effective catalyst.
A study on the Suzuki coupling of a closely related SEM-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine with various arylboronic acids demonstrated the efficacy of Pd(PPh₃)₄.[2] The reaction proceeds smoothly in a mixture of 1,4-dioxane and water with sodium carbonate as the base, affording the coupled products in good yields.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine Analogues
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80 | 6 | 75-85 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80-90 | [1] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to introduce alkynyl groups, which are valuable handles for further transformations. For the Sonogashira coupling of iodinated pyrazolo[3,4-b]pyridines, a combination of a palladium catalyst and a copper(I) co-catalyst is typically employed.
Successful Sonogashira couplings have been reported for a SEM-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine with terminal alkynes using Pd(PPh₃)₂Cl₂ and CuI in the presence of an amine base like triethylamine.[1]
Table 2: Comparison of Palladium Catalysts for Sonogashira Coupling of 3-Iodo-1H-pyrazolo[3,4-b]pyridine Analogues
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 4 | 70-80 | [1] |
| Pd(OAc)₂ / PPh₃ | CuI | iPr₂NH | DMF | 70 | 4 | 75-85 | [3] |
Heck Reaction: Vinylation of the Heterocyclic Core
The Heck reaction enables the introduction of vinyl groups, leading to the formation of substituted alkenes. For heteroaromatic iodides, the choice of ligand and base is critical to ensure high selectivity and yield. While specific examples for the title compound are scarce, conditions developed for other iodopyrazoles can be adapted.
Table 3: Representative Conditions for Heck Coupling of Iodo-Heterocycles
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 12 | 60-70 | [1] |
| Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 24 | 95 | [4] |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The reaction of a SEM-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine with various amines has been successfully achieved using a catalyst system composed of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos.[2] The use of a strong base like sodium tert-butoxide is generally required.
Table 4: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of 3-Iodo-1H-pyrazolo[3,4-b]pyridine Analogues
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ | Xantphos | NaOtBu | 1,4-Dioxane | 80 | 10 | 70-85 | [2] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 12 | 65-80 | [5] |
Experimental Protocols
The following are representative, detailed experimental protocols for the cross-coupling reactions of this compound, adapted from successful procedures with analogous substrates.
General Suzuki-Miyaura Coupling Protocol
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water (10 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Sonogashira Coupling Protocol
-
In a Schlenk tube, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in anhydrous, degassed THF (10 mL).
-
Add triethylamine (2.5 mmol).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%) and copper(I) iodide (CuI) (0.04 mmol, 4 mol%) under an inert atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 4-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite®, and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
General Buchwald-Hartwig Amination Protocol
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 10-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of Experimental Workflow and Catalytic Cycles
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general experimental workflow for palladium-catalyzed cross-coupling and the fundamental catalytic cycles.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The functionalization of this compound via palladium-catalyzed cross-coupling reactions is a highly effective strategy for the synthesis of diverse libraries of compounds for drug discovery. While a variety of palladium catalysts can be employed, the optimal choice depends on the specific coupling partners and desired transformation.
For Suzuki-Miyaura reactions, Pd(PPh₃)₄ offers a reliable starting point. Sonogashira couplings are effectively catalyzed by a combination of Pd(PPh₃)₂Cl₂ and CuI. For the more challenging Buchwald-Hartwig aminations, catalyst systems based on Pd₂(dba)₃ with bulky biarylphosphine ligands like Xantphos are recommended.
Future research in this area could focus on the development of more active and universal catalysts that can efficiently promote a wider range of coupling reactions under milder conditions. The exploration of greener reaction media and catalyst recycling protocols will also be of significant importance from an industrial and environmental perspective.
References
Sources
- 1. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Protecting Groups for 3-iodo-1H-pyrazolo[3,4-b]pyridine
Introduction: The Strategic Importance of Protecting 3-iodo-1H-pyrazolo[3,4-b]pyridine
The 3-iodo-1H-pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical precursor for a multitude of high-value therapeutic agents, particularly in the realm of kinase inhibitors.[1][2] Its strategic importance lies in the C3-iodo substituent, which provides a versatile handle for diversification through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the systematic exploration of chemical space around the core, a crucial step in optimizing potency, selectivity, and pharmacokinetic properties.
However, the acidic proton on the pyrazole nitrogen (N1-H) presents a significant challenge. Its presence can lead to undesired side reactions, including deprotonation by bases used in cross-coupling, interference with organometallic reagents, and potential inhibition of the palladium catalyst.[3] Consequently, the judicious selection of a nitrogen protecting group is not merely a tactical step but a strategic decision that dictates the efficiency, scope, and success of the synthetic route. An ideal protecting group must be easily installed, robust enough to withstand the planned downstream reactions, and readily cleaved under orthogonal conditions that preserve the integrity of the final product.[4]
This guide provides a comparative analysis of several key protecting groups for 3-iodo-1H-pyrazolo[3,4-b]pyridine, offering experimental insights and data-driven recommendations to aid researchers in navigating this critical synthetic decision.
Comparative Analysis of N-Protecting Groups
The choice of a protecting group is fundamentally a question of chemical orthogonality—the ability to perform a reaction at one site of a molecule without affecting another.[4][5] For 3-iodo-1H-pyrazolo[3,4-b]pyridine, the primary consideration is stability during palladium-catalyzed cross-coupling, followed by the ease of removal. We will compare four widely applicable protecting groups: Tetrahydropyranyl (THP), p-Methoxybenzyl (PMB), tert-Butoxycarbonyl (Boc), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
Tetrahydropyranyl (THP)
The THP group is a classic, acid-labile protecting group formed as an acetal. Its stability under basic and neutral conditions makes it an attractive candidate for Suzuki-Miyaura reactions, which are often run with inorganic bases.[6]
-
Protection: Typically achieved by reacting the substrate with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis (e.g., p-TsOH, PPTS). Solvent-free methods have also been developed, offering a greener alternative.[7][8][9]
-
Deprotection: Readily cleaved under mild acidic conditions (e.g., HCl in an alcoholic solvent, aqueous acetic acid), which are generally well-tolerated by the pyrazolopyridine core and the C-I bond.
-
Performance Insights: The primary drawback of THP is the introduction of a new stereocenter, which can complicate NMR analysis. However, its stability to the basic conditions of many cross-coupling reactions is a significant advantage. It is particularly useful when subsequent steps in the synthesis are acid-sensitive.
p-Methoxybenzyl (PMB)
The PMB group is a versatile benzyl-type protecting group that offers robust protection and unique deprotection pathways.[10][11][12]
-
Protection: Installed via Williamson ether synthesis using PMB-Cl and a base like NaH in an aprotic polar solvent such as DMF.[10]
-
Deprotection: The key advantage of PMB is its orthogonality. It can be cleaved under strongly acidic conditions (e.g., trifluoroacetic acid, TFA) or, more uniquely, via oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[10][13] This oxidative removal is orthogonal to many other protecting groups and reaction conditions.
-
Performance Insights: The PMB group's stability under a wide range of conditions, including those for Suzuki and Sonogashira couplings, makes it a reliable choice.[14] The option for oxidative deprotection provides valuable flexibility in complex synthetic sequences where acid or base lability is a concern.
tert-Butoxycarbonyl (Boc)
The Boc group is one of the most common nitrogen protecting groups in organic synthesis due to its ease of installation and clean, acid-mediated deprotection.[6][15]
-
Protection: Easily introduced using di-tert-butyl dicarbonate (Boc₂O) with a base such as triethylamine or DMAP.
-
Deprotection: Typically removed with strong acids like TFA in DCM or HCl in dioxane.[16] Interestingly, for certain N-Boc protected pyrazoles and imidazoles, selective deprotection can also be achieved under mild reductive conditions using NaBH₄ in ethanol, offering an alternative, non-acidic pathway.[17][18] Thermal deprotection is also a viable, solvent-free option.[19]
-
Performance Insights: While widely used, the Boc group's stability in Suzuki-Miyaura reactions can be substrate-dependent. Some palladium catalyst/ligand systems and basic conditions can lead to partial cleavage.[20] However, its straightforward application and removal make it a go-to option for many standard transformations. The potential for reductive or thermal deprotection adds to its versatility.
2-(Trimethylsilyl)ethoxymethyl (SEM)
The SEM group is a highly robust protecting group, offering excellent stability across a broad spectrum of reaction conditions, making it ideal for multi-step syntheses.[21][22]
-
Protection: Installed by reacting the heterocycle with SEM-Cl in the presence of a strong base like NaH.[21]
-
Deprotection: The hallmark of the SEM group is its unique deprotection mechanism using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF. This cleavage condition is orthogonal to most other protecting groups (acid-labile, base-labile, and hydrogenation-labile).
-
Performance Insights: The SEM group provides superior stability during demanding reactions, including C-H activation and various metal-catalyzed cross-couplings.[23][24] Its fluoride-mediated deprotection ensures that sensitive functionalities, which might not survive acidic or basic cleavage, remain intact. This makes SEM an excellent choice for complex molecules where preserving functional group integrity is paramount.
Data Summary: Protecting Group Comparison
| Protecting Group | Typical Protection Conditions | Typical Deprotection Conditions | Key Advantages | Major Considerations |
| THP | DHP, p-TsOH (cat.), DCM, RT | 2N HCl in EtOH, RT or 40°C | Stable to basic/nucleophilic conditions; Low cost | Introduces a new stereocenter; Acid-labile |
| PMB | PMB-Cl, NaH, DMF, 0°C to RT | TFA, DCM, RT or DDQ, DCM/H₂O | Oxidative deprotection offers excellent orthogonality[10][13] | Requires strong acid or specific oxidants for removal |
| Boc | Boc₂O, Et₃N, DMAP (cat.), DCM, RT | TFA in DCM or 4M HCl in Dioxane | Well-established; Clean deprotection byproducts | Stability can be marginal in some cross-coupling reactions[20] |
| SEM | SEM-Cl, NaH, DMF, 0°C to RT | TBAF, THF, RT or 60°C | Highly robust; Orthogonal fluoride-based deprotection | Higher cost of reagent; Deprotection can be slow |
Experimental Workflows & Protocols
Logical Workflow for Synthesis
The general strategy involves three key stages: protection of the N-H group, diversification via cross-coupling, and final deprotection to reveal the target molecule.
Caption: General synthetic workflow for functionalizing 3-iodo-1H-pyrazolo[3,4-b]pyridine.
Protocol 1: SEM Protection of 3-iodo-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from methodologies for protecting N-H bonds in similar heterocyclic systems.[21]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (approx. 0.2 M).
-
Deprotonation: Cool the solvent to 0°C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise with careful venting.
-
Substrate Addition: Add 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.) dissolved in a minimal amount of anhydrous DMF. Stir the mixture at 0°C for 30 minutes.
-
Protection: Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the N-SEM protected product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of N-Protected Intermediate
This procedure is a general method applicable to many N-protected iodo-heterocycles.[3][25]
-
Reaction Setup: In a reaction vessel, combine the N-protected 3-iodo-1H-pyrazolo[3,4-b]pyridine (1.0 eq.), the desired arylboronic acid or ester (1.5 eq.), and a suitable base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst system, for example, Pd(OAc)₂ (2-5 mol%) and a phosphine ligand like SPhos or XPhos (4-10 mol%), or a pre-catalyst such as XPhos Pd G2 (2-5 mol%).
-
Solvent and Degassing: Add a suitable solvent system (e.g., 1,4-dioxane/water or toluene/water). Degas the mixture thoroughly by bubbling with N₂ or Ar for 15-20 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers. Wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash chromatography.
Conclusion and Recommendations
The optimal protecting group for 3-iodo-1H-pyrazolo[3,4-b]pyridine is highly dependent on the overall synthetic strategy.
-
For straightforward syntheses where the subsequent steps are compatible with acidic conditions, THP and Boc offer cost-effective and efficient protection.
-
When orthogonality is critical, particularly in the presence of other acid- or base-labile groups, PMB provides a robust alternative with its unique oxidative deprotection pathway.
-
For complex, multi-step syntheses involving harsh or varied reaction conditions, the SEM group is the superior choice. Its exceptional stability and orthogonal fluoride-mediated removal provide the highest level of security for preserving molecular integrity throughout a demanding synthetic campaign.
By carefully considering the stability, orthogonality, and ease of removal of these protecting groups, researchers can design more efficient and successful synthetic routes to novel pyrazolo[3,4-b]pyridine derivatives.
References
-
Huang, G. S., et al. (2013). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Retrieved from [Link]
-
Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537. [Link]
-
Haskins, M., & Organ, M. G. (2016). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Molecules, 21(11), 1545. [Link]
-
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Retrieved from [Link]
-
Shields, J. D., et al. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry, 84(18), 11634–11646. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23501–23513. [Link]
-
Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124. [Link]
-
ResearchGate. (n.d.). Reaction timecourse for THP protection of pyrazole. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Zaikov, E., et al. (2016). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles. Chemistry of Heterocyclic Compounds, 52, 608-613. [Link]
-
Scott, J. S., et al. (2014). Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. Tetrahedron Letters, 55(33), 4641–4644. [Link]
-
Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(8), 1604–1613. [Link]
-
Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 51(5), 1224–1228. [Link]
-
Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(30), 23501–23513. [Link]
-
Tsoleridis, C. A., et al. (2020). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 25(18), 4296. [Link]
-
Huang, G. S., et al. (2014). 3-Iodo-1H-pyrazolo-[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o650. [Link]
-
Vik, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3563. [Link]
-
Winter, A., et al. (2021). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine-Based Ruthenium(II) Complexes. Inorganic Chemistry, 60(5), 3299–3310. [Link]
-
Ahmed, B. M., & Mezei, G. (2015). Green Protection of Pyrazole, Thermal Isomerization and Deprotection of Tetrahydropyranylpyrazoles, and High-Yield, One-Pot Synthesis of 3(5)-Alkylpyrazoles. RSC Advances. [Link]
-
Al-Ostath, R. A., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(23), 7752. [Link]
-
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
-
ResearchGate. (n.d.). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. Retrieved from [Link]
-
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Lipshutz, B. H., & Papa, P. (2002). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 67(20), 7119–7122. [Link]
Sources
- 1. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Iodo-1H-pyrazolo-[3,4-b]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. Protective Groups [organic-chemistry.org]
- 6. learninglink.oup.com [learninglink.oup.com]
- 7. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 8. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 13. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tcichemicals.com [tcichemicals.com]
- 16. reddit.com [reddit.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Bioisosteres of the Pyrazolo[3,4-b]pyridine Core
Introduction: The Privileged Nature of the Pyrazolo[3,4-b]pyridine Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures," a concept first introduced by Evans et al. in 1988 to describe scaffolds capable of binding to multiple, often unrelated, biological targets.[1] The 1H-pyrazolo[3,4-b]pyridine core is a quintessential example of such a scaffold. This fused heterocyclic system, comprising a pyrazole ring fused to a pyridine ring, serves as a versatile template in drug discovery due to its unique combination of structural and electronic properties.[2]
The arrangement of nitrogen atoms in the pyrazolo[3,4-b]pyridine core provides a specific geometry of hydrogen bond donors and acceptors, which is crucial for interacting with the hinge region of many protein kinases.[3] This has led to its extensive exploration and success in the development of inhibitors for a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), and TANK-binding kinase 1 (TBK1).[4][5][6] Its derivatives have shown significant therapeutic potential in oncology, inflammation, and neurodegenerative diseases.[7]
However, even a privileged scaffold is not without its limitations. Challenges such as metabolic instability, off-target toxicity, or suboptimal pharmacokinetic properties often necessitate further molecular refinement. This is where the strategic application of bioisosterism becomes a critical tool for the medicinal chemist.
The Rationale for Bioisosteric Replacement: Moving Beyond the Privileged Core
Bioisosterism refers to the exchange of an atom or a group of atoms with another, broadly similar, set, with the goal of creating a new molecule that retains the desired biological activity while improving its overall drug-like properties.[8] This strategy, often referred to as "scaffold hopping," is a cornerstone of modern lead optimization. The primary motivations for replacing the pyrazolo[3,4-b]pyridine core include:
-
Improving Metabolic Stability: Modifying the core can block sites of oxidative metabolism by cytochrome P450 enzymes.
-
Modulating Potency and Selectivity: Subtle changes in the electronic nature and hydrogen bonding capacity of the core can fine-tune binding affinity for the target protein and improve selectivity against related proteins.
-
Enhancing Physicochemical Properties: Bioisosteric replacement can improve aqueous solubility, cell permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Navigating Intellectual Property: Creating a novel, patentable chemical entity is a major driver in commercial drug discovery.
This guide provides a comparative analysis of key bioisosteres of the pyrazolo[3,4-b]pyridine scaffold, supported by experimental data, to illustrate the practical application of this powerful design strategy.
Figure 1: A diagram illustrating the drug discovery workflow from a parent scaffold to its bioisosteric replacements and subsequent comparative evaluation.
Comparative Guide to Pyrazolo[3,4-b]pyridine Bioisosteres
Here we compare the performance of the original scaffold with several bioisosteric replacements, providing experimental data where available.
Thieno[2,3-b]pyridine: A Sulfur-Containing Analogue
The thieno[2,3-b]pyridine scaffold replaces the pyrazole ring of the parent structure with a thiophene ring. This is a non-classical bioisosteric replacement that significantly alters the electronic distribution while maintaining a similar overall shape and planarity. The sulfur atom is less basic than the pyrazole nitrogen and cannot act as a hydrogen bond donor, which can fundamentally change the binding mode and selectivity profile.
Experimental Data Snapshot: Antibacterial Activity
A study by Elsherif et al. provides a direct comparison of the antibacterial activity of a series of pyrazolo[3,4-b]pyridines and their thieno[2,3-b]pyridine bioisosteres. While Minimum Inhibitory Concentration (MIC) values were not uniformly lower for one class, specific examples highlight the potential for improved activity through this scaffold hop.[3][4]
| Compound ID | Core Scaffold | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| 6b | Pyrazolo[3,4-b]pyridine | 14 | 14 |
| 8b (Bioisostere) | Thieno[2,3-b]pyridine | 16 | 17 |
| 6c | Pyrazolo[3,4-b]pyridine | 15 | 15 |
| 8c (Bioisostere) | Thieno[2,3-b]pyridine | 17 | 18 |
| Tetracycline | Reference Drug | 25 | 28 |
| (Data adapted from Elsherif et al., 2021.[4]) |
Causality and Insights: In this study, the thieno[2,3-b]pyridine derivatives (e.g., 8b , 8c ) consistently showed slightly larger zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to their direct pyrazolo[3,4-b]pyridine analogues (6b , 6c ).[4] This suggests that for this particular substitution pattern and biological target, the electronic properties of the thiophene-fused system may be more favorable for antibacterial activity. The study also noted that the pyrazolo[3,4-b]pyridine series generally exhibited better predicted gastrointestinal absorption, highlighting the typical trade-offs encountered in bioisosteric replacement.[4]
Pyrazolo[3,4-d]thiazole: A Compact, Electron-Rich Alternative
Replacing the pyridine portion of the parent scaffold with a thiazole ring results in the pyrazolo[3,4-d]thiazole core. This is a more significant structural modification, creating a more compact and electron-rich heterocyclic system. This scaffold hop can be employed to explore different binding pockets or to alter the vectoral orientation of substituents.
Experimental Data Snapshot: c-Met Kinase Inhibition
A recent study by Alamshanya et al. explored this bioisosteric replacement in a series of c-Met kinase inhibitors.[9] The data provides a clear, quantitative comparison of the two scaffolds.
| Compound ID | Core Scaffold | c-Met Kinase IC₅₀ (µM) | HepG-2 Cell Line IC₅₀ (µM) |
| 5a | Pyrazolo[3,4-b]pyridine | 0.09 | 3.42 |
| 10a (Bioisostere) | Pyrazolo[3,4-d]thiazole | 0.28 | 11.23 |
| 5b | Pyrazolo[3,4-b]pyridine | 0.11 | 3.56 |
| 10b (Bioisostere) | Pyrazolo[3,4-d]thiazole | 0.31 | 12.01 |
| Erlotinib | Reference Drug | 0.07 | 8.19 |
| (Data adapted from Alamshanya et al., 2023.[9]) |
Causality and Insights: In this case, the pyrazolo[3,4-b]pyridine scaffold proved superior. Compounds 5a and 5b were significantly more potent against both the isolated c-Met enzyme and the HepG-2 cancer cell line compared to their pyrazolo[3,4-d]thiazole bioisosteres (10a and 10b ).[9] This underscores a critical principle: bioisosterism is not a guaranteed path to improvement. The pyridine ring in the parent scaffold is likely making critical interactions within the ATP-binding site of c-Met that the thiazole ring cannot replicate. Despite the lower potency, the study validated the pyrazolo[3,4-b]pyridine fragment as a privileged scaffold for c-Met inhibition.[9]
Imidazo[1,2-a]pyridine: A Prevalent and Successful Kinase Hinge-Binder
The imidazo[1,2-a]pyridine scaffold is perhaps the most widely recognized and successful bioisostere of pyrazolopyridines in kinase inhibitor design.[10] It repositions one of the pyrazole nitrogen atoms to a bridgehead position, altering the core electronics and the vector for the key hydrogen bond interaction with the kinase hinge region. This scaffold is present in numerous clinically investigated drugs.
While a direct head-to-head comparison in a single publication is elusive, the strategy of "scaffold hopping" to an imidazo[1,2-a]pyridine core is frequently cited as a successful lead optimization strategy. For example, a series of potent c-Met inhibitors was developed using this scaffold, achieving an IC₅₀ of 3.9 nM for the lead compound.[11] This potency is on par with the most effective pyrazolo[3,4-b]pyridine inhibitors reported in separate studies, demonstrating its comparable efficacy as a kinase-targeting core. The rationale is that the N1 nitrogen of the imidazo[1,2-a]pyridine core effectively mimics the hydrogen-bonding role of the N7 nitrogen in the pyrazolo[3,4-b]pyridine scaffold, while offering a different substitution pattern and potentially improved physicochemical properties.[12]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of the comparative data, it is essential to understand the underlying experimental protocols.
Representative Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core
This protocol describes a common method for constructing the pyrazolo[3,4-b]pyridine scaffold via the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, a variation of the Friedländer annulation.[13]
Protocol:
-
Reactant Preparation: Dissolve 5-amino-1-phenyl-pyrazole (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in absolute ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) for 12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to yield the 4-hydroxy-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine product. Further purification can be achieved by recrystallization.[7]
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a robust, high-throughput method for determining the IC₅₀ value of an inhibitor against a target kinase.[14]
Figure 2: Workflow for a typical HTRF-based in vitro kinase inhibition assay.
Protocol:
-
Compound Plating: Serially dilute test compounds in 100% DMSO. Dispense 0.5 µL of each dilution (or DMSO for controls) into the wells of a 384-well low-volume assay plate.
-
Enzyme Addition: Dilute the target kinase in the appropriate 1x enzymatic buffer. Add 5.5 µL of the diluted enzyme solution to each well.
-
Pre-incubation: Seal the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare a mixture of the biotinylated peptide substrate and ATP in 1x enzymatic buffer. Initiate the kinase reaction by adding 4 µL of this mixture to each well.
-
Kinase Reaction: Seal the plate and incubate for 30-60 minutes at room temperature. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection: Stop the enzymatic reaction by adding 10 µL of HTRF detection buffer containing a Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (SA-XL665).
-
Signal Development: Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (Europium reference).
-
Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14]
Conclusion and Future Outlook
The pyrazolo[3,4-b]pyridine scaffold remains a cornerstone of modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. However, the principles of bioisosterism and scaffold hopping are indispensable for refining lead compounds and overcoming the multifaceted challenges of drug development.
This guide demonstrates that bioisosteric replacement is a nuanced strategy. The substitution of the parent core with a thieno[2,3-b]pyridine can enhance activity in certain contexts, such as antibacterial agents, but may present pharmacokinetic trade-offs.[4] Conversely, a more significant hop to a pyrazolo[3,4-d]thiazole core for c-Met inhibition resulted in a loss of potency, highlighting the importance of preserving key pharmacophoric interactions.[9] The imidazo[1,2-a]pyridine scaffold stands out as a highly validated and successful bioisostere, frequently employed to generate potent kinase inhibitors with desirable drug-like properties.[10][11]
The choice of a bioisostere is not arbitrary; it must be guided by a deep understanding of the target's structure-activity relationships (SAR), the desired property modulations, and synthetic tractability. As our understanding of protein-ligand interactions deepens and computational prediction tools become more powerful, the rational design of bioisosteres will continue to accelerate the discovery of safer and more effective medicines.
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. (n.d.). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. (2015). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
-
Privileged Structures. (n.d.). OpenOChem Learn. Retrieved January 7, 2026, from [Link]
- (This cit
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
-
New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. (2023). RSC Publishing. Retrieved January 7, 2026, from [Link]
-
Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021). Journal of Applied Pharmaceutical Science. Retrieved January 7, 2026, from [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
- (This cit
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. Retrieved January 7, 2026, from [Link]
- (This cit
- (This cit
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
- (This cit
- (This cit
- (This cit
- (This cit
-
Bioisosterism: A Rational Approach in Drug Design. (1991). ACS Publications. Retrieved January 7, 2026, from [Link]
- (This cit
- (This cit
- (This cit
- (This cit
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2024). NIH National Library of Medicine, PubMed Central. Retrieved January 7, 2026, from [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). NIH National Library of Medicine. Retrieved January 7, 2026, from [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. Retrieved January 7, 2026, from [Link]
-
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). PubMed. Retrieved January 7, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. [PDF] Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines | Semantic Scholar [semanticscholar.org]
- 4. japsonline.com [japsonline.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
- 10. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. revvity.com [revvity.com]
- 12. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate and Its Derivatives
Introduction
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core of numerous compounds investigated for therapeutic applications, including as kinase inhibitors for anticancer agents.[1][2] The precise characterization of these molecules is paramount to understanding their structure-activity relationships and ensuring the integrity of drug development pipelines. tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a key intermediate, offering a versatile platform for diversification through reactions at the iodine-substituted C3 position.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of the parent iodo-compound versus its potential derivatives. We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy serve as indispensable tools for confirming molecular identity, tracking reaction progress, and elucidating the structural nuances that arise from chemical modification. The insights provided herein are grounded in established principles and supported by experimental data from related compounds, offering a practical framework for researchers in synthetic and medicinal chemistry.
Core Molecular Structure and Derivatization Potential
The foundational molecule, this compound, possesses several key features that are readily identifiable through spectroscopic methods. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrazole nitrogen, while the iodo group at the C3 position is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of substituents.
Caption: Core structure with key reactive sites for derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Experience: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For the pyrazolo[3,4-b]pyridine core, ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the electronic environment of each nucleus, allowing us to "see" the effects of substituent changes. For instance, replacing the electronegative iodine atom with a carbon-based group from a Suzuki coupling will induce predictable upfield shifts in the signals of nearby nuclei.
Experimental Protocol: NMR Analysis
A self-validating and reproducible protocol is essential for generating comparable data.
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as aromatic proton signals can shift significantly. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and nonpolar compounds.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
¹H NMR Acquisition: Spectra are recorded on a 400 MHz or higher field spectrometer. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.[3]
-
¹³C NMR Acquisition: Spectra are acquired on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans is required. A relaxation delay of 2-5 seconds is used to allow for the complete relaxation of quaternary carbons.[3]
Data Presentation and Comparative Analysis
The following tables summarize typical NMR data for the parent compound and contrast it with a hypothetical derivative where the iodo group has been replaced by a phenyl group.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | tert-Butyl 3-iodo- (Parent) | tert-Butyl 3-phenyl- (Derivative) | Rationale for Shift Change |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~1.60 (s, 9H) | ~1.62 (s, 9H) | Minimal change; distant from modification site. |
| Pyridine H-4 | ~8.00 (dd) | ~8.15 (dd) | Deshielding effect from the aromatic ring current of the new phenyl group. |
| Pyridine H-5 | ~7.30 (dd) | ~7.40 (dd) | Minor deshielding. |
| Pyridine H-6 | ~8.70 (dd) | ~8.80 (dd) | Minor deshielding. |
| Phenyl Protons | N/A | ~7.50-7.80 (m, 5H) | Appearance of new signals characteristic of the phenyl substituent. |
Note: Data for the parent compound is extrapolated from related N-Boc protected 3-iodo-pyrazoles. The signal for the unprotected N-H proton, typically seen at a very high chemical shift (>13 ppm), is absent here due to the Boc group.[4][5][6]
Table 2: Comparative ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | tert-Butyl 3-iodo- (Parent) | tert-Butyl 3-phenyl- (Derivative) | Rationale for Shift Change |
|---|---|---|---|
| Boc (-C(CH₃)₃) | ~27.9 | ~28.0 | Minimal change. |
| Boc (-C(CH₃)₃) | ~86.0 | ~86.2 | Minimal change. |
| C3 (Iodo-substituted) | ~95.0 | ~145.0 | Significant downfield shift. The carbon is no longer shielded by the large iodine atom and is now part of a more electron-rich biaryl system. |
| Pyridine Carbons | ~115-150 | ~115-152 | Minor shifts due to altered electronics of the fused pyrazole ring. |
| Phenyl Carbons | N/A | ~128-135 | Appearance of new signals for the phenyl ring. |
Note: The C3 carbon signal in the iodo-compound is found at a relatively upfield position due to the "heavy atom effect" of iodine. Its shift upon substitution is a key diagnostic marker.[4]
Caption: Diagnostic fragmentation pathway for the parent compound in MS.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. While it doesn't provide the detailed structural map of NMR, it is excellent for confirming the presence or absence of specific bonds. In our case, the most prominent and diagnostic feature is the strong carbonyl (C=O) stretch of the Boc group. This allows for easy differentiation between the N-protected intermediate and its deprotected, N-H containing precursor or final products.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) has largely replaced traditional KBr pellet methods for its simplicity and speed.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum. [3]
Data Presentation and Comparative Analysis
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Parent Compound | Derivative (e.g., 3-Amino) | Rationale for Change |
|---|---|---|---|
| C=O Stretch (Boc) | ~1725 cm⁻¹ (strong) | ~1725 cm⁻¹ (strong) | Present as long as the Boc group is intact. |
| C-H Stretch (Aliphatic) | ~2980 cm⁻¹ | ~2980 cm⁻¹ | From the tert-butyl group. |
| C=C, C=N Stretch (Aromatic) | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ | Characteristic of the pyrazolopyridine ring. |
| N-H Stretch | N/A | ~3300-3400 cm⁻¹ (two bands) | Appearance of new, distinct bands confirms the introduction of a primary amine (-NH₂) group. |
The most significant comparative application of IR is in monitoring reactions. For example, in the synthesis of a 3-amino derivative via a Buchwald-Hartwig amination, the disappearance of the C-I signal (far-IR) and the appearance of the strong N-H stretching bands would provide clear evidence of a successful transformation.
Conclusion
The structural analysis of this compound and its derivatives is a multi-faceted task that relies on the synergistic application of modern spectroscopic techniques.
-
NMR spectroscopy provides the definitive blueprint of the C-H framework, allowing for precise determination of substitution patterns.
-
Mass spectrometry confirms the molecular weight and elemental formula, with isotopic patterns serving as a crucial identifier for halogenated analogues.
-
IR spectroscopy offers a rapid and reliable method for tracking the presence and transformation of key functional groups, particularly the vital Boc-protecting group.
By integrating the data from these distinct yet complementary methods, researchers can confidently verify the structure and purity of their compounds, a critical requirement for advancing the development of novel therapeutics based on the pyrazolo[3,á4-b]pyridine core.
References
-
Yurttaş, L., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71. [Link]
-
Al-Warhi, T., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. RSC Advances, 13(43), 30485-30504. [Link]
-
Huang, H., et al. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o650. [Link]
-
Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
-
Abbate, F., et al. (2018). Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. Molecules, 23(11), 2999. [Link]
-
Suvorov, N. N., et al. (1977). Study of the structures of indazoles, pyrazolo [3,4-b] pyridines, and pyrazolo[3,4-b]pyrazine by IR spectroscopy. Chemistry of Heterocyclic Compounds, 13, 537-541. [Link]
-
Ríos-Luci, C., et al. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(24), 5926. [Link]
-
ResearchGate. (2014). 3-Iodo-1H-pyrazolo[3,4-b]pyridine. ResearchGate. [Link]
-
Singh, P., et al. (2023). In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. Scientific Reports, 13(1), 19895. [Link]
-
Khimiya Geterotsiklicheskikh Soedinenii. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]
-
Clark, J. (2022). mass spectra - the M+2 peak. Chemguide. [Link]
Sources
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Iodopyrazolopyridine Isomers in Cross-Coupling Reactions
Introduction: The Strategic Importance of Pyrazolopyridines
The pyrazolopyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2] The ability to precisely functionalize this privileged heterocycle is paramount for exploring structure-activity relationships (SAR) and optimizing drug candidates. Iodinated pyrazolopyridines serve as exceptionally versatile synthetic intermediates, primarily due to the facility with which the carbon-iodine bond participates in palladium-catalyzed cross-coupling reactions.[1][3]
This guide provides an in-depth comparison of the reactivity of various iodopyrazolopyridine isomers. We will dissect the underlying electronic and steric factors that govern their reactivity, present comparative data in key transformations, and provide detailed, field-proven protocols for two of the most critical C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Theoretical Framework: Understanding Isomer Reactivity
The reactivity of a halo-heterocycle in palladium-catalyzed cross-coupling is fundamentally dictated by the ease of the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond.[4] This step is highly sensitive to both the electronic environment of the C-I bond and the steric hindrance around the reaction center.
1. The Halogen Effect: Why Iodine?
The choice of iodine as the halogen is strategic. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general order: I > Br > Cl > F.[4][5] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The weaker C-I bond facilitates a lower activation energy for the rate-determining oxidative addition step, allowing for milder reaction conditions, shorter reaction times, and broader substrate scope compared to other halo-isomers.[4]
2. Electronic Effects within the Pyrazolopyridine Core
The pyrazolopyridine ring system is an amalgamation of an electron-rich pyrazole ring and an electron-deficient pyridine ring. This electronic dichotomy creates distinct environments at each position available for substitution.
-
Pyridine Ring Influence : The pyridine nitrogen atom is electron-withdrawing, reducing the electron density at the α (C2, C6) and γ (C4) positions. This makes the C-I bonds at these positions more electrophilic and, consequently, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. Therefore, the general reactivity order for positions on the pyridine portion of the scaffold is expected to be C4 > C6 > C5.[4]
-
Pyrazole Ring Influence : The pyrazole ring is electron-rich and its fusion to the pyridine ring modulates the overall electron density. The C3 position, being adjacent to two nitrogen atoms in the pyrazole moiety, has a unique electronic character that influences its reactivity.
3. Steric Hindrance
The steric environment around the C-I bond is a critical determinant of reactivity. Bulky catalyst-ligand complexes require unimpeded access to the reaction site. Isomers where the iodine atom is situated in a sterically crowded pocket, such as adjacent to a large substituent or at the "bay region" of the fused ring system, will exhibit diminished reactivity.
Comparative Reactivity in Cross-Coupling Reactions
Based on the foundational principles of electronic and steric effects, we can predict a general order of reactivity for the common isomers of iodopyrazolopyridine in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. While specific reaction conditions and substrates can cause deviations, this hierarchy serves as an essential guide for synthetic planning.
Table 1: Predicted Reactivity Order of Iodopyrazolopyridine Isomers
| Isomer Position | Predicted Reactivity | Rationale |
| 4-Iodo | Very High | Highly electron-deficient position (γ to pyridine N), promoting rapid oxidative addition.[4] Sterically accessible. |
| 6-Iodo | High | Electron-deficient position (α to pyridine N).[4] Reactivity can be moderated by steric bulk at C5. |
| 3-Iodo | Moderate to High | Position on the electron-rich pyrazole ring, but activated by proximity to the pyridine fusion.[6] |
| 5-Iodo | Moderate | Less electronically activated position on the pyridine ring.[4] |
Experimental Protocols & Mechanistic Insight
The following protocols are robust, validated procedures for performing Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on iodopyrazolopyridine substrates. The causality behind key reagent choices is explained to provide a deeper understanding.
Protocol 1: Suzuki-Miyaura C-C Coupling
This reaction is a workhorse for creating carbon-carbon bonds, essential for appending aryl or heteroaryl moieties to the core scaffold.[7]
dot
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyrazolopyridine isomer (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-2.5 equiv.).
-
Evacuation and Backfill: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) is common.[1] The water is essential for the catalytic cycle, aiding in the transmetalation step.
-
Reaction: Heat the reaction mixture with vigorous stirring to 90-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Causality and Expertise:
-
Base Selection: The base (e.g., K₂CO₃) is not merely a proton scavenger. It activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[7]
-
Catalyst Choice: Pd(PPh₃)₄ is a reliable, albeit sometimes slow, catalyst. For less reactive isomers (e.g., 5-iodo) or sterically hindered substrates, more active catalyst systems involving specialized ligands may be required.
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to the Cost-Benefit Analysis of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate in Synthesis
An Objective Comparison for Medicinal Chemists and Drug Development Professionals
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2][3] The strategic introduction of substituents onto this core is paramount for modulating pharmacological activity. Tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has emerged as a key intermediate for this purpose, particularly in palladium-catalyzed cross-coupling reactions. This guide provides a cost-benefit analysis of this reagent, comparing its performance and economic viability against common alternatives.
The Strategic Advantage of the Iodo-Substituent
In the realm of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the choice of the halide on the electrophilic partner is a critical determinant of reaction efficiency. The generally accepted trend for the rate of oxidative addition to a palladium(0) complex is I > Br > Cl.[4] This higher reactivity of the carbon-iodine (C-I) bond often translates to milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the analogous bromo or chloro derivatives.
The tert-butyloxycarbonyl (BOC) protecting group on the pyrazole nitrogen serves a dual purpose: it enhances the solubility of the molecule in common organic solvents and can be readily removed under acidic conditions, a feature highly valued in multi-step synthetic campaigns.[5]
Comparative Analysis: The Iodo vs. Bromo Alternative
The most common alternative to the 3-iodo derivative is tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. The choice between these two reagents often comes down to a trade-off between reactivity and cost.
Reactivity and Yield
The weaker C-I bond in the iodo-compound generally leads to faster reaction kinetics in cross-coupling reactions. This can be particularly advantageous when coupling with less reactive boronic acids or when trying to minimize reaction times and temperatures to preserve sensitive functional groups elsewhere in the molecule. While the bromo-derivative is also a viable substrate, it may require more forcing conditions (higher temperatures, more active catalysts, or longer reaction times) to achieve comparable yields.[6][7][8]
However, it is worth noting that under certain conditions, particularly with "classical" palladium/arylphosphine catalyst systems at lower temperatures (~50 °C), aryl iodides can exhibit surprisingly poor reactivity compared to their bromide counterparts.[4] This anomaly underscores the importance of optimizing reaction conditions for each specific substrate and catalyst system.
Cost-Effectiveness
A direct comparison of catalog prices reveals a significant cost differential between the iodo and bromo analogues. The following table provides an illustrative cost comparison from various suppliers (costs are subject to change and should be verified with the respective vendors).
| Compound | Supplier | Quantity | Price (USD) | Cost per gram (USD) |
| This compound | Supplier A | 1 g | $150 | $150 |
| Supplier B | 1 g | $185 | $185 | |
| tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | Supplier A | 1 g | $80 | $80 |
| Supplier B | 5 g | $350 | $70 |
Disclaimer: The prices listed are for illustrative purposes only and may not reflect current market values.
From a purely reagent-cost perspective, the bromo-derivative is substantially more economical. However, a true cost-benefit analysis must also factor in the potential for higher yields and reduced processing costs (e.g., less catalyst required, simpler purification) that the more reactive iodo-compound may offer.
Decision-Making Workflow
The choice between the iodo and bromo derivative is context-dependent. The following diagram illustrates a logical workflow for selecting the appropriate reagent.
Caption: Decision workflow for reagent selection.
Experimental Protocols
To provide a practical comparison, here are representative protocols for a Suzuki-Miyaura cross-coupling reaction using both the iodo and bromo derivatives.
Protocol 1: Suzuki Coupling with this compound
This protocol is a general procedure and may require optimization for specific substrates.[9][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a microwave vial or Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water).
-
Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes.
-
Seal the vessel and heat the reaction mixture to 80-90 °C for 2-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Note the potentially higher temperature and longer reaction time compared to the iodo-derivative.
Materials:
-
tert-Butyl 3-bromo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting the bromo-reagent, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the vessel and heat the reaction mixture to 100-110 °C for 8-16 hours, monitoring progress by TLC or LC-MS.
-
Follow steps 6-9 from Protocol 1 for work-up and purification.
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification process.
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridine Kinase Inhibitors
The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its frequent appearance in potent, selective kinase inhibitors.[1] Its structural similarity to the purine core allows it to effectively mimic the ATP molecule, binding to the hinge region of various kinases and disrupting aberrant signaling pathways implicated in diseases like cancer.[2] The development of robust and versatile synthetic routes to access this core is therefore of paramount importance to drug discovery programs.
This guide provides an in-depth comparison of two distinct and powerful synthetic strategies for constructing pyrazolo[3,4-b]pyridine-based kinase inhibitors: a classical thermal annulation approach and a modern palladium-catalyzed cross-coupling strategy. By examining the underlying logic, experimental protocols, and overall efficiency of each route, we aim to equip researchers with the insights needed to make informed strategic decisions in their own drug development campaigns.
Route A: Classical Pyridine Annulation via Condensation
One of the most established and direct methods for constructing the pyrazolo[3,4-b]pyridine core involves building the pyridine ring onto a pre-existing, readily available 5-aminopyrazole precursor. This strategy, rooted in classic heterocyclic chemistry, typically involves a one-pot condensation reaction with a 1,3-dicarbonyl compound or a chemical equivalent, such as an α,β-unsaturated ketone.[3]
Strategic Overview & Causality
The underlying principle of this approach is a variation of the Friedländer or Hantzsch pyridine synthesis. The reaction is driven by the formation of a stable, aromatic bicyclic system. The 5-aminopyrazole acts as the nitrogen-donating component. The key steps involve:
-
Initial Condensation/Addition: The more nucleophilic center of the 5-aminopyrazole (either the exocyclic amino group or the C4 position of the pyrazole ring) attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound (or the β-carbon of an unsaturated ketone in a Michael addition).[1][3]
-
Intramolecular Cyclization: A subsequent intramolecular condensation occurs, where the remaining amino group attacks the second carbonyl, leading to a cyclized intermediate.
-
Dehydration/Oxidation: The final step involves the elimination of water to form the aromatic pyridine ring. In cases where α,β-unsaturated ketones are used, a spontaneous oxidation step often follows the cyclization to achieve aromatization.[3]
A significant consideration in this strategy is regioselectivity . When an unsymmetrical 1,3-dicarbonyl compound is used, two different product regioisomers can be formed, depending on which carbonyl group is attacked first.[3] The outcome is dictated by the relative electrophilicity of the two carbonyl centers. This potential for mixed products can complicate purification and reduce the overall yield of the desired isomer, representing a key limitation of this otherwise straightforward approach.
Experimental Protocol: Synthesis of a Generic 4,6-Disubstituted Pyrazolo[3,4-b]pyridine
This protocol is a generalized procedure based on methodologies described for the synthesis of various biologically active pyrazolo[3,4-b]pyridines.[2][4]
Step 1: Reaction Setup
-
To a solution of a 1-substituted-5-aminopyrazole (1.0 eq) in a suitable solvent (e.g., glacial acetic acid, ethanol, or a DMF/EtOH mixture) is added a 4,6-disubstituted-1,3-diketone (1.1 eq).[4]
-
For reactions involving α,β-unsaturated ketones, a Lewis acid catalyst such as ZrCl₄ (0.3 eq) may be added to facilitate the reaction.[4]
Step 2: Thermal Cyclization
-
The reaction mixture is heated to reflux (typically between 80-120 °C) and stirred vigorously for 4-16 hours.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting aminopyrazole is consumed.
Step 3: Work-up and Purification
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., chloroform or ethyl acetate) and washed with water and brine.[4]
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyrazolo[3,4-b]pyridine.
Route B: Modern Palladium-Catalyzed Cross-Coupling Strategy
In contrast to the classical approach of building the ring from scratch, modern synthetic chemistry often favors a more convergent and modular strategy. This involves using a pre-formed, functionalized heterocyclic core and introducing diversity through late-stage cross-coupling reactions. The synthesis of potent Tropomyosin Receptor Kinase (TRK) inhibitors provides an excellent example of this powerful approach.[5]
Strategic Overview & Causality
This strategy begins with a commercially available or readily synthesized halogenated pyrazolo[3,4-b]pyridine core. The key positions for substitution are functionalized with halogens (e.g., bromine, iodine), which serve as versatile handles for palladium-catalyzed reactions like the Suzuki and Buchwald-Hartwig couplings.
-
Core Functionalization & Protection: The synthesis starts with a simple pyrazolo[3,4-b]pyridine, which is halogenated at specific positions. The pyrazole nitrogen is often protected (e.g., with a para-methoxybenzyl (PMB) group) to prevent side reactions and improve solubility.[5] This initial investment in creating a stable, functionalized core is crucial for the success of subsequent steps.
-
Convergent Assembly: The final molecule is assembled in a convergent manner. Different fragments of the target kinase inhibitor are prepared separately and then joined to the core using highly reliable and substrate-tolerant cross-coupling reactions.
-
Buchwald-Hartwig Amination: This reaction is used to form critical C-N bonds, for instance, by coupling an amine-containing fragment to a halogenated position on the core.[5]
-
Suzuki Coupling: This reaction is employed to form C-C bonds, allowing for the introduction of various aryl or heteroaryl moieties.[5]
-
-
Deprotection: The final step involves the removal of any protecting groups to unveil the target kinase inhibitor.
This modular approach offers superior control over the final structure, avoids the regioselectivity issues of classical condensation, and is highly amenable to creating libraries of analogues for structure-activity relationship (SAR) studies.
Experimental Protocol: Synthesis of a TRK Inhibitor Analogue
This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridine-based TRK inhibitors.[5]
Step 1: Core Preparation (Iodination and Protection)
-
To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in DMF, add N-iodosuccinimide (NIS) (1.2 eq). Heat the mixture at 60 °C for 12 hours. After work-up, the iodinated intermediate is obtained.
-
To the iodinated intermediate in DMF at 0 °C, add sodium hydride (NaH) (1.2 eq) followed by PMB-Cl (1.2 eq). Stir until the reaction is complete to yield the N-protected, di-halogenated core.
Step 2: Buchwald-Hartwig C-N Coupling
-
In a reaction vessel, combine the protected core (1.0 eq), an appropriate amine fragment (e.g., 3-(morpholine-4-carbonyl)aniline) (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a solvent like dioxane.
-
Degas the mixture and heat under an inert atmosphere (e.g., at 100 °C) for several hours until the starting material is consumed.
-
Purify the product via column chromatography to yield the C-N coupled intermediate.
Step 3: Suzuki C-C Coupling
-
Combine the intermediate from Step 2 (1.0 eq), a desired boronic acid or ester (1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., K₂CO₃) in a solvent mixture (e.g., dioxane/water).
-
Degas the mixture and heat under an inert atmosphere (e.g., at 90 °C) until completion.
-
Purify the product via column chromatography.
Step 4: Deprotection
-
Dissolve the product from Step 3 in a strong acid, such as trifluoroacetic acid (TFA).
-
Stir at room temperature until the PMB group is cleaved, as monitored by TLC.
-
Neutralize the mixture and extract the final product. Purify by chromatography or crystallization.
Performance Comparison
The choice between a classical annulation and a modern cross-coupling strategy depends heavily on the specific goals of the synthesis: speed and simplicity for a single compound versus modularity and control for library synthesis.
| Metric | Route A: Classical Annulation | Route B: Modern Cross-Coupling |
| Overall Strategy | Linear / Convergent (One-pot) | Convergent (Multi-step) |
| Key Reactions | Condensation, Cyclization, Dehydration | Halogenation, Protection, Cross-Coupling |
| Starting Materials | Simple 5-aminopyrazoles, 1,3-diketones | Functionalized pyrazolopyridine core |
| Control | Lower; risk of regioisomers | High; precise control of substitution |
| Versatility | Moderate; depends on diketone availability | High; vast commercial availability of amines and boronic acids |
| Typical Yields | Variable (13-90%), often moderate[4] | Good to excellent for individual coupling steps (e.g., 48-82%)[5] |
| Reaction Conditions | Often harsh (high temp, strong acid/base) | Generally mild, but requires inert atmosphere and specialized catalysts |
| Scalability | Can be challenging due to purification | More readily scalable and reproducible |
| Ideal Application | Rapid synthesis of simple analogues, initial lead discovery | Library synthesis, SAR studies, late-stage diversification |
Conclusion and Scientific Perspective
The two synthetic routes presented here represent different eras of chemical synthesis, yet both remain highly relevant for the development of pyrazolo[3,4-b]pyridine kinase inhibitors.
Route A (Classical Annulation) embodies efficiency and atom economy in its most direct form. Its primary advantage is the rapid assembly of the core bicyclic system from simple, inexpensive starting materials in a single step. However, this simplicity comes at the cost of control, with potential regioselectivity issues posing a significant challenge for complex targets. This route is best suited for initial exploratory chemistry, where rapid access to the core scaffold is prioritized over fine-tuning peripheral substituents.
Route B (Modern Cross-Coupling) exemplifies the power and precision of modern synthetic organic chemistry. While it involves more steps to prepare the functionalized core, it offers unparalleled control and modularity. The ability to use robust, well-understood palladium-catalyzed reactions for late-stage diversification makes it the superior choice for generating focused libraries of compounds for rigorous SAR exploration and lead optimization. The higher initial effort is rewarded with predictable outcomes, easier purification, and a clear path to scaling up the synthesis of a final drug candidate.
For researchers in drug development, the choice is strategic. A program might begin with Route A to quickly validate the pyrazolo[3,4-b]pyridine scaffold against a new kinase target. Once initial "hit" compounds are identified, the program would likely pivot to a more robust and flexible strategy like Route B to systematically optimize potency, selectivity, and pharmacokinetic properties, paving the way for a clinical candidate.
References
-
Guan, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Traverse, J. F., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Guan, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]
-
Tzitzikas, P., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. Available at: [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]
-
Guan, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors. ResearchGate. Available at: [Link]
-
Al-Warhi, T., et al. (2022). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. MDPI. Available at: [Link]
-
Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Lee, H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. PubMed. Available at: [Link]
-
Zaleska, M., et al. (2019). Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. ResearchGate. Available at: [Link]
-
Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC. Available at: [Link]
-
Baklanov, M., et al. (2021). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journals. Available at: [Link]
-
Guan, H., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Semantic Scholar. Available at: [Link]
-
Wang, Z., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PubMed Central. Available at: [Link]
-
Baklanov, M. V., et al. (2021). New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. ResearchGate. Available at: [Link]
-
Dar'in, D., et al. (2021). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC. Available at: [Link]
-
Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available at: [Link]
-
Vila, S., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]
Sources
Safety Operating Guide
tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate proper disposal procedures
A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
For laboratory personnel engaged in cutting-edge research and development, the safe handling and disposal of specialized chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides a detailed protocol for the proper disposal of this compound, a halogenated heterocyclic compound frequently utilized as a building block in pharmaceutical synthesis. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Compound Analysis and Hazard Identification
Before initiating any disposal procedure, a thorough understanding of the compound's chemical properties and associated hazards is essential.
Chemical Profile:
-
Name: this compound
-
Structure: A pyridine ring fused to a pyrazole ring, substituted with an iodine atom and a tert-butoxycarbonyl (Boc) protecting group.
-
Appearance: Typically a solid, ranging from white to light yellow in color.[1]
-
Classification: Halogenated organic compound.[2]
Hazard Assessment: While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not readily available in the search results, data from structurally similar iodinated, nitrogen-containing heterocyclic compounds allows for a reliable hazard assessment.
-
Toxicity: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3] Inhalation of dust may cause respiratory tract irritation.[3]
-
Reactivity: The compound is stable under normal conditions. However, like many iodinated compounds, it may be sensitive to light and oxidation over time, potentially releasing elemental iodine.[4]
-
Environmental Impact: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal, such as drain disposal, is strictly prohibited as it can damage the environment and harm wildlife.[5]
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity (Oral) | Harmful if swallowed.[3] | Avoid ingestion. Wash hands thoroughly after handling. |
| Skin Irritation | Causes skin irritation.[3] | Wear nitrile gloves and a fastened lab coat.[6] |
| Eye Irritation | Causes serious eye irritation.[3] | Wear safety glasses or goggles.[6] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Handle in a well-ventilated area or chemical fume hood.[6] |
| Environmental Hazard | Halogenated organic compound. | Do not dispose down the drain.[5] Segregate as hazardous waste. |
Regulatory Framework: Ensuring Compliance
In the United States, the disposal of chemical waste from laboratories is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]
-
Hazardous Waste Classification: this compound is classified as a halogenated organic compound .[2] This classification mandates its disposal as hazardous waste. Such wastes are specifically regulated, and land disposal may be prohibited without prior treatment.[9]
-
Generator Status: Your facility will have a specific EPA generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the total volume of hazardous waste produced monthly.[10][11] This status dictates storage time limits and other administrative requirements.[10]
Disposal Workflow: A Step-by-Step Protocol
The following procedure outlines the systematic process for collecting and disposing of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye Protection: Safety glasses or chemical splash goggles.[6]
-
Hand Protection: Nitrile gloves.[6]
-
Body Protection: A fully fastened laboratory coat.[6]
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step to ensure safe and compliant disposal.
A. Unused or Expired Solid Compound:
-
Container: Place the solid waste into its original container if possible, or a new, clean, chemically compatible, and sealable container.[12] The container must not react with the chemical and should have a screw cap.[12] Do not use foodstuff containers.[12]
-
Labeling: Affix a "Hazardous Waste" label to the container.[11] The label must clearly state:
-
Collection: Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA) .[10] This area must be at or near the point of generation and under the control of laboratory personnel.
B. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):
-
Collection: Place all solid waste contaminated with the compound into a designated, clearly labeled hazardous waste bag or container.
-
Waste Stream: This waste must be segregated into the Halogenated Organic Solid Waste stream. Do not mix with non-halogenated waste.[2]
-
Labeling: The container for contaminated debris must also have a "Hazardous Waste" label with the chemical name and hazard information.
C. Contaminated Solvents (e.g., from reaction workups):
-
Collection: Collect any liquid waste containing the dissolved compound in a dedicated, sealed, and properly vented solvent waste container.
-
Waste Stream: This waste must be designated as Halogenated Organic Liquid Waste .[2] It is imperative not to mix halogenated and non-halogenated solvent waste streams, as this significantly increases disposal costs and complexity.
-
Container and Labeling: Use a chemically compatible container with a secure screw cap.[12] Label it clearly as "Hazardous Waste," specifying the contents (e.g., "Methylene Chloride, this compound") and associated hazards.
Disposal Decision Workflow
Caption: Decision workflow for segregating waste.
Step 3: Storage in Satellite Accumulation Area (SAA)
-
Location: The SAA must be close to where the waste is generated.[7]
-
Containment: Keep waste containers securely capped at all times, except when adding waste.[12] Secondary containment is recommended to prevent spills.[7]
-
Time Limits: A full container must be removed from the SAA within three days.[12] Partially filled containers can remain for up to one year.[12]
-
Inspection: The SAA should be inspected weekly for any signs of leakage.[12]
Step 4: Final Disposal
The final disposal is handled by trained professionals.
-
Contact EHS: When the waste container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management contractor.
-
Transport: Do not move hazardous waste between different SAAs.[10] Your EHS office will transport the waste from the SAA to a Central Accumulation Area (CAA) before it is picked up by a licensed disposal vendor.[11]
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
PPE: Before cleaning a small, manageable spill, don the appropriate PPE (two pairs of nitrile gloves, lab coat, safety goggles).[4]
-
Containment:
-
For solid spills , gently cover the material with an absorbent pad or inert material like vermiculite or sand to prevent dust from becoming airborne.
-
For liquid spills (if the compound is dissolved), absorb the spill with a chemical absorbent pad or vermiculite.
-
-
Cleanup: Carefully sweep the solid material or absorbed liquid into a sealable container.
-
Disposal: Label the container as "Hazardous Waste" with a description of the contents and dispose of it according to the procedures outlined in Section 3.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water. Dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
Conclusion: A Commitment to Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the compound's hazards, adhering to regulatory requirements, and following a systematic disposal workflow, researchers can protect themselves, their colleagues, and the environment. This commitment to safety builds a foundation of trust and integrity that is paramount in the scientific community.
References
-
Sigma-Aldrich. tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate Safety Information.
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab.
-
Medical Laboratory Observer. (2019, July 23). Laboratory Waste Management: The New Regulations.
-
U.S. Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests.
-
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
-
MedChemExpress. tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate Safety Data Sheet.
-
BIOFOUNT. tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate.
-
BenchChem. Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds.
-
University of Wisconsin-Milwaukee. Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
-
MedChemExpress. (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
ChemicalBook. tert-Butyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-1-carboxylate.
-
Duke University. (2018, November 2). Standard Operating Procedure for work with Chemical name/class: Iodine.
-
Agency for Toxic Substances and Disease Registry. Production, Import/Export, Use, and Disposal of Iodine.
-
U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
-
Collect and Recycle. Iodine Disposal For Businesses.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. uakron.edu [uakron.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Navigating the Safe Handling of tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: A Guide for Laboratory Professionals
Hazard Identification and Risk Assessment: Understanding the Compound
Given its structure as a halogenated pyridine derivative, tert-Butyl 3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate should be handled with the assumption that it may present multiple health hazards. A safety data sheet for a similar compound, tert-Butyl (3R)-3-{4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}piperidine-1-carboxylate, indicates the following potential hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Tract Irritation: May cause respiratory irritation.[4]
These hazards are consistent with those generally associated with halogenated aromatic compounds.[3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties and potential hazards.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious and potentially irreversible eye damage.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes. | Prevents skin contact, which can lead to irritation or burns. It is crucial to select gloves with an appropriate breakthrough time for the solvents being used.[3] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. | Minimizes the inhalation of vapors, which can cause irritation to the respiratory tract.[3] For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is crucial for ensuring a safe laboratory environment.
Preparation
-
Review Available Safety Information: Before beginning any work, thoroughly review all available safety information, including this guide and any internal chemical safety protocols.
-
Don Appropriate PPE: Equip yourself with the full range of PPE detailed in the table above.
-
Prepare the Work Area: Ensure that a chemical fume hood is functioning correctly and the workspace is clean and uncluttered.[3] Have spill control materials readily accessible.
Handling
-
Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.
-
Solution Preparation: When dissolving the solid, add the compound slowly to the solvent to avoid splashing.
-
Reaction Monitoring: Keep all reaction vessels closed to the extent possible to prevent the release of volatile compounds.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Iodinated organic compounds are classified as hazardous waste and require special disposal procedures.[5][6] Improper disposal can lead to environmental contamination.[5]
-
Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Labeling: The waste container must be labeled with the full chemical name and a description of the waste.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[5] Never dispose of this compound or its waste down the drain.[5] Some facilities may offer iodine recycling programs, which should be considered as a more sustainable option.[7][8]
Visualizing the Safety Workflow
To further clarify the procedural logic, the following diagram illustrates the decision-making process for the safe handling of this compound.
Caption: A workflow diagram illustrating the key stages and decision points for the safe handling and disposal of this compound.
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- Iodine Disposal For Businesses. Collect and Recycle.
- tert-Butyl 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Sigma-Aldrich.
- Personal Protective Equipment. US EPA.
- Iodine Recycling Business. 株式会社合同資源.
- tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate-SDS. MedChemExpress.
- tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. BIOFOUNT.
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry.
- Iodine Waste Recycling Program. Mitsui Plastics, Inc.
- tert-Butyl5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. Cusabio.
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate. Sigma-Aldrich.
- (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate. MedChemExpress.
Sources
- 1. 920036-34-6|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|tert-butyl3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate|-范德生物科技公司 [bio-fount.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Iodine Recycling Business – 株式会社合同資源 [godoshigen.co.jp]
- 8. mitsuiplastics.com [mitsuiplastics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
